Sodium Dehydroacetate
Description
Properties
CAS No. |
4418-26-2 |
|---|---|
Molecular Formula |
C8H7O4.Na C8H7NaO4 |
Molecular Weight |
190.13 g/mol |
IUPAC Name |
sodium 3-acetyl-6-methylpyran-3-ide-2,4-dione |
InChI |
InChI=1S/C8H7O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |
InChI Key |
YIOCQGHBBNGBND-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)/C(=C(\C)/[O-])/C(=O)O1.[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)O.[Na] |
Other CAS No. |
4418-26-2 |
physical_description |
Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food. Hydrate: White solid; [Hawley] White powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Soluble (NTP, 1992) INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ |
Synonyms |
dehydroacetic acid dehydroacetic acid ion (1-) dehydroacetic acid, potassium ion (1-) dehydroacetic acid, sodium ion (1-) dehydroacetic acid, sodium monohydrate ion (1-) dehydroacetic acid, zinc ion (1-) DHA-S DHAS dihydroxyacetone sulfate sodium dehydroacetate |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure and formula of Sodium Dehydroacetate?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sodium Dehydroacetate, focusing on its chemical properties, toxicological data, and relevant experimental protocols.
Chemical Identity and Properties
This compound is the sodium salt of dehydroacetic acid, a pyrone derivative. It is widely utilized as a preservative in cosmetics, personal care products, and some food items due to its broad-spectrum antimicrobial activity against bacteria and fungi.[1][2]
-
Molar Mass: 190.130 g·mol⁻¹[1]
-
IUPAC Name: Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate[3]
The chemical structure of this compound is presented below:
![]()
Physicochemical and Toxicological Data
Quantitative data regarding the physicochemical properties and toxicological profile of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | ~295 °C (decomposes) | [4] |
| Boiling Point | 332.6 °C at 760 mmHg | [4] |
| Flash Point | 150.6 °C | [4] |
| Water Solubility | 33 g/100g (at 25°C) | [5] |
| Propylene Glycol Solubility | 48 g/100g (at 25°C) | [5] |
| Ethanol Solubility | 1 g/100g (at 25°C) | [5] |
| Acetone Solubility | 0.2 g/100g (at 25°C) | [5] |
Table 2: Toxicological Data for this compound
| Parameter | Species | Value | Reference |
| Acute Oral Toxicity (LD₅₀) | Rabbit | 500 mg/kg | [4] |
| No-Observed-Adverse-Effect Level (NOAEL) (90-day study) | Rat | < 62.0 mg/kg BW/day | [6] |
| Benchmark Dose Lower Confidence Limit (BMDL) (90-day study) | Rat | 51.7 mg/kg BW | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and validation of findings.
This protocol is based on the OECD Test Guideline 408 for repeated dose 90-day oral toxicity studies in rodents, as referenced in a study on this compound (DHA-Na).[6]
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and characterize the toxicological profile of a substance following 90 days of repeated oral administration.[6]
Methodology:
-
Animal Model: Sprague-Dawley (SD) rats, 4 weeks old at the start of the study.[6]
-
Acclimation: Animals are quarantined and acclimated for 6 days prior to the commencement of the study.[6]
-
Group Allocation: Animals are randomly assigned to a minimum of three dose groups and one control group (vehicle only). A typical study design includes 10 rats per sex per group.[6] For DHA-Na, dose levels were 0.0, 31.0, 62.0, and 124.0 mg/kg BW/day.[6]
-
Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[6]
-
Observations:
-
Clinical Signs & Mortality: Observed twice daily.
-
Body Weight & Food Consumption: Measured weekly.[6]
-
Ophthalmic Examination: Performed prior to administration and at termination.[6]
-
Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.[6]
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the treatment period.[6]
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.
-
This protocol is based on the United States Pharmacopeia (USP) monograph for this compound.[7]
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 500 mg of this compound and transfer to a 125-mL conical flask.[7]
-
Dissolution: Dissolve the sample in 25 mL of glacial acetic acid containing p-naphtholbenzein (B87086) TS, which has been previously neutralized to a blue color.[7]
-
Titration: Titrate the solution with 0.1 N perchloric acid VS until the original blue color is restored.[7]
-
Calculation: Each milliliter of 0.1 N perchloric acid is equivalent to 19.01 mg of C₈H₇NaO₄.[7] Calculate the percentage of this compound in the sample.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
This workflow outlines the industrial preparation of this compound from a ketene (B1206846) dimer.[8]
This compound has been shown to interfere with coagulation, a mechanism proposed to involve the Vitamin K cycle.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Details [connectchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. echemi.com [echemi.com]
- 5. ulprospector.com [ulprospector.com]
- 6. besjournal.com [besjournal.com]
- 7. This compound [drugfuture.com]
- 8. CN103450131A - Preparation method of dehydroacetic acid and sodium salt thereof - Google Patents [patents.google.com]
- 9. This compound-induced disorder of coagulation function in broiler chickens and the protective effect afforded by vitamin K - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Sodium Dehydroacetate (Na-DHA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Dehydroacetate (Na-DHA), the sodium salt of dehydroacetic acid, is a widely utilized compound known for its efficacy as a preservative and antimicrobial agent in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its broad-spectrum activity against fungi, yeast, and bacteria makes it a valuable excipient in various formulations.[1][2] This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of Na-DHA for research and development purposes. It includes detailed experimental protocols, tabulated quantitative data from various analytical techniques, and workflow diagrams to elucidate the key processes involved.
Synthesis of this compound
The primary industrial synthesis of this compound involves the neutralization of Dehydroacetic Acid (DHA) with a sodium base.[4][5] Variations of this process exist, differing in the choice of solvent and reaction conditions. Common methods include synthesis in an aqueous medium, in ethanol, or via a solid-state reaction.[4][6] The most prevalent approach, which involves an aqueous solution, is detailed below.
Synthesis Workflow
The general process for synthesizing Na-DHA from its acid precursor is a straightforward neutralization reaction followed by purification steps.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Aqueous Synthesis
This protocol outlines the synthesis of Na-DHA from dehydroacetic acid and sodium hydroxide in an aqueous medium.[4][7]
-
Dissolution: Dehydroacetic acid is added to a reaction vessel containing 0.5 to 1.0 times its weight in water.
-
Neutralization: The mixture is agitated while a 10-15% solution of sodium hydroxide is progressively added. The pH of the solution is carefully monitored and maintained at approximately 8-9.[7]
-
Reaction: The reaction mixture is heated to 60-65°C and stirred continuously for 1.5 to 2 hours to ensure the complete conversion of DHA to its sodium salt.[7]
-
Decolorization: Activated carbon (typically 2.5-5% of the initial DHA weight) is added to the solution. The mixture is stirred for another 30-60 minutes at the same temperature to decolorize the solution.[7]
-
Filtration: The hot solution is immediately filtered using a pressure filter to remove the activated carbon and any other solid impurities.[7]
-
Isolation: The resulting clear filtrate is concentrated. The final product is isolated by either cooling crystallization, spray drying, or vacuum drying to yield a white to off-white crystalline powder.[4][7]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized Na-DHA. A multi-technique approach is typically employed.
Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of the final Na-DHA product.
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are used to elucidate the molecular structure of Na-DHA.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides information on the chemical environment of hydrogen atoms in the molecule.
-
Experimental Protocol: A small sample (approx. 40-45 mg) of Na-DHA is dissolved in 0.5 mL of a deuterated solvent, such as D₂O or DMSO-d₆. The spectrum is then acquired using a standard NMR spectrometer.[8]
-
Data Summary:
| Assignment | Chemical Shift (δ) in D₂O (ppm) [8] | Chemical Shift (δ) in DMSO-d₆ (ppm) [8] |
| Vinyl Proton | 5.73 | 5.44 |
| Methyl Protons | 2.45 | 2.30 |
| Acetyl Protons | 2.10 | 1.96 |
2.2.2. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Experimental Protocol: The FTIR spectrum is typically recorded using the KBr pellet method. A small amount of Na-DHA is mixed with dry potassium bromide and pressed into a thin pellet, which is then analyzed.
-
Data Summary:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (of hydrate (B1144303) water)[9] |
| ~1715 | C=O stretching (carbonyl)[10] |
| ~1640 | C=C stretching[9] |
| ~1560 | C=O stretching (carboxylate) |
| ~1400 | C-H bending |
| ~950 | C-O stretching |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Na-DHA and quantifying it in various matrices.[11]
-
Experimental Protocol: A reverse-phase (RP) HPLC method is commonly used.[12][13] A solution of Na-DHA is prepared and injected into the HPLC system.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[12][13]
-
Detection: UV detection is typically set at a wavelength where the analyte shows maximum absorbance (e.g., 230 nm).[14] For enhanced sensitivity, derivatization can be performed, followed by visible light detection (e.g., 400 nm).[14]
-
Data Summary:
| Parameter | Value / Condition |
| Purity (Typical) | >99%[15] |
| Retention Time | Dependent on specific column and mobile phase conditions. |
| Quantification Limit | Can be in the low nmol/mL range, especially with derivatization.[14] |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of Na-DHA.[16][17][18] These techniques are particularly useful for characterizing its hydrated forms.[9]
-
Experimental Protocol: A small, accurately weighed sample of Na-DHA is placed in an aluminum pan. The sample is then heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
Data Summary: The thermal behavior of Na-DHA is highly dependent on its hydration state.
| Hydrate Form | Technique | Observation |
| Monohydrate | TGA | ~8.7% weight loss around 120°C (loss of one water molecule).[9] |
| DSC | Endothermic peak corresponding to the water loss. | |
| Dihydrate | TGA | ~15.6% weight loss around 80°C (loss of two water molecules).[9] |
| DSC | Endothermic peak corresponding to the water loss. |
Mechanism of Antimicrobial Action
The primary function of this compound in research and product development is its role as a preservative. Its mechanism of action is crucial for understanding its application.
Caption: Logical diagram of the antimicrobial mechanism of this compound.
This compound's preservative action stems from its ability to inhibit microbial growth.[19] In solution, it dissociates to release free dehydroacetate ions.[19] These ions can penetrate the cell membranes of microorganisms like bacteria, mold, and yeast.[19] Once inside the cell, they interfere with the activity of key intracellular enzymes, particularly dehydrogenases, which are vital for cellular respiration and metabolism.[19] By blocking these essential metabolic pathways, Na-DHA effectively halts microbial growth and reproduction, thus preserving the integrity of the formulation.[19]
Conclusion
This guide has provided a comprehensive technical overview of the synthesis and characterization of this compound. The detailed protocols for aqueous synthesis and various analytical techniques—including NMR, FTIR, HPLC, and thermal analysis—offer a robust framework for researchers. The quantitative data, summarized in tables, serves as a valuable reference for quality control and material verification. Understanding these synthesis and characterization pathways is fundamental for the effective application of Na-DHA in scientific research and the development of stable, well-preserved products.
References
- 1. lesielle.com [lesielle.com]
- 2. foodadditives.net [foodadditives.net]
- 3. selleckchem.com [selleckchem.com]
- 4. specialchem.com [specialchem.com]
- 5. macschem.us [macschem.us]
- 6. CN1948303A - Method of synthesizing dehydro sodium acetate - Google Patents [patents.google.com]
- 7. CN101885716B - Process for preparing this compound - Google Patents [patents.google.com]
- 8. This compound (4418-26-2) 1H NMR spectrum [chemicalbook.com]
- 9. Formation and Transformation Behavior of this compound Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dehydroacetic acid / this compound - Analytice [analytice.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. selleckchem.com [selleckchem.com]
- 16. cores.research.asu.edu [cores.research.asu.edu]
- 17. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 18. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]
- 19. This compound: A Versatile Preservative for the Chemical Industry_Chemicalbook [chemicalbook.com]
Physical and chemical properties of Sodium Dehydroacetate relevant to laboratory work.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of sodium dehydroacetate, a compound of significant interest in various scientific and industrial applications, including its role as a preservative in cosmetics, food, and pharmaceutical formulations.[1][2][3] This document outlines its key characteristics, provides detailed experimental protocols for its analysis, and visualizes its mechanism of action and analytical workflows for practical laboratory application.
Core Physical and Chemical Properties
This compound (Sodium 3-(1-hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione) is the sodium salt of dehydroacetic acid.[1] It typically presents as a tasteless and odorless white to off-white or yellowish crystalline powder.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound relevant to laboratory work.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NaO₄ | [1][4][7] |
| Molecular Weight | 190.13 g/mol | [1][7][8] |
| Melting Point | Decomposes at approximately 295 °C | [1][4][6] |
| pKa | Approximately 4.7 - 5.36 | [1][6][9] |
| pH (1% aqueous solution) | 8.0 - 9.3 | [5][6][8] |
Table 1: General Physical and Chemical Properties
| Solvent (at 25°C) | Solubility ( g/100g ) | Source(s) |
| Water | 33 | [10] |
| Propylene Glycol | 48 | [10] |
| Glycerin | 15 | [10] |
| Ethanol | 1 | [10] |
| Acetone | 0.2 | [10] |
| Benzene | Insoluble | [1][5][6] |
| Methanol (B129727) | Soluble | [1][5][6] |
Table 2: Solubility Profile
Stability and Reactivity
This compound is stable under normal storage conditions.[5][6] It exhibits good heat and light resistance, with its aqueous solution remaining stable even after being heated to 120°C for two hours.[10][11] However, it is incompatible with strong oxidizing agents and strong acids.[5][6] Contact with acids will cause it to convert to dehydroacetic acid.[7][12]
Experimental Protocols
Determination of Melting Point
The melting point of this compound, more accurately its decomposition temperature, can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[13] The tube should be tapped gently to ensure the sample is compact.[13][14]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[13]
-
Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected decomposition point (~295°C). The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[15][16]
-
Observation: The temperature at which the substance begins to decompose (e.g., changes color, chars) is recorded as the decomposition temperature.
Determination of Solubility
The solubility of this compound in various solvents can be determined by preparing a saturated solution at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining dissolved this compound is measured.
-
Calculation: The solubility is calculated and expressed as grams of solute per 100 grams of solvent.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for determining the purity of this compound and for its quantification in various matrices.[17][18][19]
Methodology:
-
Standard Preparation: A standard solution of known concentration of this compound is prepared in a suitable solvent (e.g., a mixture of methanol and water).[19]
-
Sample Preparation: A sample solution of the this compound to be analyzed is prepared at a concentration within the working range of the instrument. For samples in complex matrices like cosmetics, an extraction step may be necessary.[20]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.[19]
-
Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., citrate (B86180) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be employed for better separation.[19]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[19]
-
Detection: UV detection at a wavelength of approximately 230 nm or 307 nm is suitable for dehydroacetic acid.[18][19][20]
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the analyte are recorded.
-
Quantification: The purity or concentration of this compound in the sample is determined by comparing its peak area to that of the standard.
Mechanism of Action and Laboratory Workflows
Antimicrobial Mechanism of Action
This compound's primary function is as a broad-spectrum antimicrobial agent, effective against bacteria, yeasts, and molds.[2][10][21] Its efficacy is attributed to the undissociated dehydroacetic acid molecule.[22] Recent studies have elucidated a more specific mechanism where this compound remodels bacterial metabolism. It inhibits the enzymatic activity of α-ketoglutarate dehydrogenase, which in turn induces the glyoxylate (B1226380) shunt and reduces cellular respiration.[23][24] This metabolic shift mitigates oxidative stress imposed by bactericidal agents and enhances the function of multidrug efflux pumps, leading to increased bacterial tolerance to certain antibiotics.[23][24]
Caption: Metabolic remodeling by this compound leading to antibiotic tolerance.
Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a laboratory setting using HPLC.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Safety and Handling
This compound is considered harmful if swallowed.[25][26][27] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[26] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[25][26] In case of contact with eyes or skin, rinse thoroughly with water.[25][26] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][25][26][27]
References
- 1. macschem.us [macschem.us]
- 2. turnberrying.com [turnberrying.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 4418-26-2 [chemicalbook.com]
- 7. This compound | C8H7O4.Na | CID 23721629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. answers.com [answers.com]
- 10. ulprospector.com [ulprospector.com]
- 11. This compound CAS 4418-26-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. davjalandhar.com [davjalandhar.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. westlab.com [westlab.com]
- 17. Dehydroacetic acid / this compound - Analytice [analytice.com]
- 18. researchgate.net [researchgate.net]
- 19. shodexhplc.com [shodexhplc.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. scielo.br [scielo.br]
- 22. cir-safety.org [cir-safety.org]
- 23. This compound confers broad antibiotic tolerance by remodeling bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chemicalbook.com [chemicalbook.com]
- 26. sds.metasci.ca [sds.metasci.ca]
- 27. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Antifungal Mechanism of Sodium Dehydroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium dehydroacetate (DHA-S), the sodium salt of dehydroacetic acid, is a widely utilized preservative and antimicrobial agent effective against a broad spectrum of fungi.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antifungal action of DHA-S. The primary modes of action involve the disruption of fungal cell membrane integrity and the subsequent impairment of cellular energy metabolism. Additionally, DHA-S has been shown to induce oxidative stress and modulate the expression of genes crucial for fungal survival and pathogenicity. This document synthesizes current research findings, presents quantitative data on its antifungal efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows involved in its mechanistic elucidation.
Core Antifungal Mechanisms of Action
The antifungal activity of this compound is a multi-pronged assault on fungal cellular integrity and function. The primary targets are the cell membrane and the machinery of energy production.
Disruption of Cell Membrane Integrity and Permeability
A primary mechanism of DHA-S is the disruption of the fungal cell membrane.[4][5] This is characterized by a significant alteration in membrane permeability, leading to the leakage of intracellular components and a collapse of the electrochemical gradient.[4] Studies on various fungi, including Geotrichum citri-aurantii and Penicillium digitatum, have demonstrated that DHA-S treatment leads to a notable increase in plasma membrane permeability, as evidenced by increased uptake of vital dyes like propidium (B1200493) iodide (PI).[4][6] This disruption of the membrane barrier is a critical event that triggers downstream cellular dysfunction. While the cell wall integrity appears to be largely unaffected, the damage to the cell membrane is severe.[4][5]
Impairment of Energy Metabolism
Concurrent with membrane damage, DHA-S severely disrupts fungal energy metabolism. A hallmark of its action is a rapid and significant decrease in intracellular ATP levels.[4][5] This depletion of the cell's primary energy currency is likely a direct consequence of membrane leakage and the increased activity of ion pumps attempting to restore homeostasis. Specifically, an increase in the activity of Na+/K+-ATPase has been observed, suggesting an influx of Na+ ions that the cell expends energy to pump out, further draining ATP reserves.[4][6] This energy crisis cripples essential cellular processes, ultimately leading to cell death. Furthermore, DHA-S has been shown to reduce the mitochondrial membrane potential, indicating a direct or indirect effect on mitochondrial function, the powerhouse of the cell.[6]
Induction of Oxidative Stress
Emerging evidence suggests that DHA-S can induce oxidative stress within fungal cells. This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA. The accumulation of ROS contributes to the overall cellular damage and can trigger apoptotic-like cell death pathways.
Modulation of Gene Expression
Transcriptomic analyses have revealed that DHA-S can significantly alter gene expression in fungi. These changes can include the downregulation of genes involved in crucial metabolic pathways, such as those for ribosome function and energy metabolism. Conversely, genes associated with cell wall degradation and lipid metabolism may be upregulated as the fungus attempts to respond to the cellular stress induced by DHA-S. This modulation of gene expression underscores the complex cellular response to DHA-S treatment.
Quantitative Data on Antifungal Activity
The efficacy of this compound varies depending on the fungal species, pH of the medium, and the presence of other substances.[7] The minimum inhibitory concentration (MIC) is a key parameter to quantify its antifungal potency.
| Fungal Species | MIC (%) | Noteworthy Observations | Reference(s) |
| Aspergillus niger | 0.040 - 0.045 | Effective in the presence of nonionic emulsifiers. | [7] |
| Candida albicans | 0.4 | Growth was inhibited at this concentration. | [7] |
| Spoilage Yeast (CMY1) | 0.01 | Lower effective concentration compared to other tested antiseptics. | [8] |
| Geotrichum citri-aurantii | 1.8 g/L (in combination) | Synergistic inhibitory effect when combined with sodium silicate. | [9] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungi.
| Fungal Species | MFC (g/L) | Noteworthy Observations | Reference(s) |
| Geotrichum citri-aurantii | 3.6 (in combination) | Synergistic fungicidal effect when combined with sodium silicate. | [9] |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the antifungal mechanism of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from standard microbroth dilution methods.
-
Fungal Culture Preparation: Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation. Harvest spores by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL in a suitable broth medium (e.g., Potato Dextrose Broth).
-
Preparation of DHA-S Solutions: Prepare a stock solution of this compound in the broth medium. Perform serial two-fold dilutions to obtain a range of concentrations to be tested.
-
Microplate Assay: In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to each well. Add 100 µL of the serially diluted DHA-S solutions to the respective wells. Include a positive control (fungal suspension with no DHA-S) and a negative control (broth medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of DHA-S at which no visible growth of the fungus is observed.
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no growth and plate it onto fresh agar medium. Incubate for a further 24-48 hours. The MFC is the lowest concentration from which no fungal growth occurs on the agar plate.
Assessment of Cell Membrane Permeability using Propidium Iodide (PI) Staining
This protocol allows for the visualization and quantification of membrane-compromised fungal cells.[10]
-
Fungal Culture and Treatment: Grow the fungal mycelia in a liquid medium to the desired growth phase. Treat the mycelia with different concentrations of this compound (e.g., at MIC and 2x MIC) for a specific duration. Include an untreated control.
-
Staining: Add Propidium Iodide (PI) to the fungal suspensions to a final concentration of 2 µg/mL. Incubate in the dark for 15 minutes at room temperature.[10]
-
Microscopy: Place a small volume of the stained suspension on a microscope slide and observe under a fluorescence microscope using appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm).[10]
-
Quantification (Optional): The percentage of membrane-compromised cells can be quantified by counting the number of fluorescent (dead) cells relative to the total number of cells observed under bright-field microscopy.
Measurement of Intracellular ATP Levels
This protocol utilizes a luciferase-based assay to quantify intracellular ATP.
-
Sample Preparation: Treat fungal mycelia with this compound as described in section 3.2. Harvest the mycelia by filtration or centrifugation.
-
ATP Extraction: Resuspend the mycelia in an appropriate ATP extraction buffer. The extraction method may involve boiling or the use of specific reagents to lyse the cells and release ATP.
-
Luciferase Assay: In a luminometer-compatible plate, mix the fungal extract with a luciferin-luciferase reagent.
-
Measurement: Measure the luminescence produced, which is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the fungal samples.
Scanning Electron Microscopy (SEM) of Fungal Mycelia
This protocol is for visualizing morphological changes in fungal hyphae after treatment with DHA-S.[11][12]
-
Sample Preparation and Treatment: Grow the fungus on a suitable medium (e.g., agar-coated coverslips) to allow for easy handling. Treat the fungal cultures with this compound at the desired concentrations and for the desired duration.
-
Fixation: Fix the samples in a 2.5% glutaraldehyde (B144438) solution in phosphate (B84403) buffer for at least 2 hours at 4°C.
-
Washing: Wash the samples several times with phosphate buffer to remove the fixative.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).
-
Critical Point Drying: Subject the samples to critical point drying to prevent structural collapse.
-
Sputter Coating: Coat the dried samples with a thin layer of gold or palladium in a sputter coater.
-
Imaging: Observe the samples under a scanning electron microscope.
Fungal Transcriptomic Analysis (RNA-Seq)
This protocol outlines a general workflow for analyzing changes in gene expression in fungi upon treatment with DHA-S.[13]
-
Fungal Culture and Treatment: Grow the fungus in liquid culture to the mid-logarithmic phase. Treat the culture with a specific concentration of this compound (e.g., MIC) for a defined period. Include an untreated control.
-
RNA Extraction: Harvest the mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or a Trizol-based method, ensuring the removal of genomic DNA.[7][10]
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
cDNA Library Preparation: Enrich for mRNA using oligo(dT) beads. Fragment the mRNA and synthesize a cDNA library.[3][14]
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference fungal genome. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to DHA-S treatment.[1][15] Conduct gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and experimental workflows.
Figure 1: Mechanism of action of this compound against fungi.
Figure 2: Experimental workflow for investigating the antifungal mechanism.
Figure 3: Induction of oxidative stress and subsequent cellular damage.
Conclusion
This compound exerts its antifungal activity through a multifaceted mechanism that primarily targets the fungal cell membrane and energy metabolism. The disruption of membrane integrity leads to a cascade of detrimental events, including the depletion of intracellular ATP and the collapse of essential ion gradients. Furthermore, the induction of oxidative stress and the modulation of gene expression contribute to its overall fungicidal effect. A thorough understanding of these mechanisms is crucial for the optimization of its use as a preservative and for the development of novel antifungal strategies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of its action and to screen for new antifungal compounds with similar modes of action.
References
- 1. A comprehensive workflow for optimizing RNA-seq data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
- 3. cDNA Library Construction Protocol - Creative Biogene [creative-biogene.com]
- 4. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of cDNA libraries: focus on protists and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mycelium RNA Extraction and Library Prep [protocols.io]
- 12. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. protocols.io [protocols.io]
- 15. Bioinformatic Approaches for Fungal Omics - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Sodium Dehydroacetate on Bacterial Metabolism and the Induction of Antibiotic Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium dehydroacetate (DHA-S), a common food and cosmetic preservative, has been identified as a significant factor in promoting broad-spectrum antibiotic tolerance in various bacterial pathogens. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this phenomenon. Mechanistic studies reveal that DHA-S remodels bacterial metabolism by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle, leading to a cascade of events that ultimately reduces the efficacy of bactericidal antibiotics. This document details the effects of DHA-S on bacterial metabolic pathways, the mitigation of oxidative stress, and the enhancement of multidrug efflux pumps. Furthermore, it outlines key experimental protocols for investigating these interactions and presents visual representations of the involved signaling pathways.
Introduction
The rise of antibiotic tolerance in pathogenic bacteria poses a significant threat to global public health. While genetic resistance is a well-understood mechanism, phenotypic tolerance, where bacteria transiently survive high concentrations of antibiotics without genetic changes, is an increasing concern. Recent research has highlighted the role of exogenous factors, such as food additives, in inducing such tolerance. This compound (C8H7NaO4), a widely used antimicrobial preservative, has been shown to significantly impair the bactericidal activity of various antibiotics.[1][2] This guide synthesizes the current understanding of how DHA-S alters bacterial physiology to promote survival in the presence of otherwise lethal antibiotic concentrations.
Core Mechanism of Action
The primary mechanism by which this compound induces antibiotic tolerance is through the strategic remodeling of bacterial central carbon metabolism.[1][2] This metabolic shift results in a state of reduced cellular respiration and oxidative stress, rendering the bacteria less susceptible to the killing mechanisms of many bactericidal antibiotics.
Inhibition of α-Ketoglutarate Dehydrogenase and TCA Cycle Disruption
At the heart of DHA-S's effect is its inhibition of the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH), a critical enzyme in the TCA cycle.[1][2] By targeting α-KGDH, DHA-S effectively creates a bottleneck in this central metabolic pathway. This disruption leads to a decrease in cellular respiration and a reduction in the production of NADH, a key electron donor for the electron transport chain.
Induction of the Glyoxylate (B1226380) Shunt
In response to the blockage in the TCA cycle, bacteria activate the glyoxylate shunt, a metabolic bypass pathway.[1][2] This shunt allows the cell to conserve carbon by avoiding the decarboxylation steps of the TCA cycle, instead converting isocitrate to glyoxylate and succinate. While this allows for the continued synthesis of essential precursors, it further contributes to the reduction in overall respiratory activity.
Mitigation of Oxidative Stress
A common mechanism of action for many bactericidal antibiotics is the induction of oxidative stress through the generation of reactive oxygen species (ROS). By reducing cellular respiration, DHA-S leads to a decrease in the endogenous production of ROS.[1] This pre-existing state of lowered oxidative stress makes the bacteria more resilient to the additional oxidative burden imposed by antibiotics.
Enhancement of Multidrug Efflux Pumps
Evidence suggests that DHA-S also enhances the function of multidrug efflux pumps.[1][2] These pumps actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-lethal levels.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on bacterial metabolism and antibiotic tolerance based on published findings.
Table 1: Effect of this compound on Bacterial Survival and Antibiotic Efficacy
| Parameter | Observation | Implication |
| Bacterial Survival Rate | Significantly increased survival of various bacterial pathogens (e.g., E. coli, S. aureus) in the presence of bactericidal antibiotics (e.g., ciprofloxacin, ampicillin) and DHA-S compared to antibiotics alone. | DHA-S confers broad antibiotic tolerance. |
| Minimum Inhibitory Concentration (MIC) | No significant change in the MIC of antibiotics in the presence of DHA-S. | The effect is tolerance, not resistance, as the bacteria's growth is still inhibited at the same antibiotic concentration. |
| Persister Cell Formation | DHA-S treatment leads to an increase in the formation of persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. | Contributes to the recalcitrance of infections. |
Table 2: Metabolic and Physiological Changes Induced by this compound
| Parameter | Observation | Implication |
| α-Ketoglutarate Dehydrogenase (α-KGDH) Activity | Direct inhibition of α-KGDH enzymatic activity. | Disruption of the TCA cycle. |
| Cellular Respiration | Reduced oxygen consumption rate in bacteria treated with DHA-S. | Decreased metabolic activity and ROS production. |
| Intracellular ATP Levels | A decrease in intracellular ATP concentration upon exposure to DHA-S. | Lowered energetic state of the bacterial cell. |
| Reactive Oxygen Species (ROS) Levels | Lower basal levels of intracellular ROS and mitigation of antibiotic-induced ROS production. | Increased resilience to oxidative stress, a key killing mechanism of many antibiotics. |
| Multidrug Efflux Pump Activity | Enhanced efflux of fluorescent dyes (e.g., ethidium (B1194527) bromide) in the presence of DHA-S. | Reduced intracellular accumulation of antibiotics. |
| Proton Motive Force (PMF) | DHA-S has been shown to reduce the bacterial proton motive force. | May impact antibiotic uptake and other cellular processes.[1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular pathways and logical connections involved in DHA-S-induced antibiotic tolerance.
References
A Technical Guide to the Solubility and Stability of Sodium Dehydroacetate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of sodium dehydroacetate, focusing on its solubility and stability in aqueous solutions. This compound is a widely used preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity. A thorough understanding of its behavior in aqueous media is critical for formulation development, ensuring product efficacy and safety. This document consolidates available quantitative data, outlines detailed experimental protocols for its analysis, and presents key information regarding its stability under various conditions.
Introduction
This compound (C₈H₇NaO₄) is the sodium salt of dehydroacetic acid (DHA). It is a white, odorless, crystalline powder known for its effectiveness against a wide range of bacteria, yeasts, and molds.[1][2] Its utility as a preservative is linked to its chemical properties in aqueous formulations. Factors such as solubility, pH-dependent stability, and susceptibility to degradation by light and heat are paramount considerations for formulators. This guide aims to provide a comprehensive technical resource on these aspects.
Physicochemical Properties
This compound is known for its stability under normal storage conditions and its compatibility with many formulation excipients.[1][3] It is, however, incompatible with strong oxidizing agents.[3] An important characteristic is the equilibrium between this compound and its active form, dehydroacetic acid, which is governed by the pH of the solution and the pKa of dehydroacetic acid, which is approximately 5.36 at 20°C.[3][4] The pH of a 1% aqueous solution of this compound is around 8.[5] The preservative efficacy is greatest in acidic conditions (pH 2.0-6.5), where the undissociated dehydroacetic acid form predominates.[2][6]
This compound can exist in hydrated forms, with a stable monohydrate and a less stable dihydrate having been identified. The formation of these hydrates is dependent on the crystallization process, specifically the rate of supersaturation.[7]
Solubility of this compound
This compound exhibits good solubility in water and other polar solvents, which facilitates its incorporation into a wide range of aqueous-based formulations.[1][8]
Solubility in Various Solvents
The solubility of this compound in water and several common solvents at 25°C is summarized in Table 1.
| Solvent | Solubility ( g/100g ) at 25°C |
| Water | 33 |
| Propylene Glycol | 48 |
| Glycerin | 15 |
| Methanol | Soluble |
| Ethanol | 1 |
| Acetone | 0.2 |
| Benzene | Insoluble |
| [3][4][5] |
Aqueous Solubility as a Function of Temperature
Stability of this compound in Aqueous Solutions
The stability of this compound is a critical factor for its use as a preservative. Its degradation can be influenced by several factors, including pH, temperature, and exposure to light.
Effect of pH
The preservative action of this compound is pH-dependent, with greater efficacy observed at a lower pH.[6] This is because the active antimicrobial agent is the undissociated dehydroacetic acid. The equilibrium between the salt and the acid is dictated by the solution's pH. While its antimicrobial activity is optimal in the pH range of 2.0 to 6.5, this compound itself is stable in a pH range of approximately 3.5 to 7.[2][9]
Thermal Stability
This compound demonstrates good thermal stability, with a melting point of approximately 295°C (with decomposition).[3][4] It is reported to be heat resistant and does not decompose or evaporate with steam during food production processes.[5] Some sources suggest it can withstand temperatures up to 80°C in formulations.[9]
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of dehydroacetic acid. Studies have shown that UV-vis irradiation of dehydroacetic acid in solution can result in the formation of several photoproducts, including an isomer and dimeric structures.[8][10] It is important to note that one of the identified photoproducts was suggested to have a higher toxicity than the parent compound.[10] Therefore, protecting formulations containing this compound from direct sunlight is recommended.[8]
Radiolytic Degradation
Gamma irradiation is another factor that can induce the degradation of this compound. The degradation process has been found to follow first-order reaction kinetics.[2] The primary degradation product identified from the radiolysis of this compound is heptane-2,4,6-trione.[2] The degradation rate is influenced by the irradiation dose and the initial concentration of the solute.[2]
Experimental Protocols
Accurate and reliable analytical methods are essential for determining the concentration and stability of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[7][9][10][11]
Protocol for Determination of this compound by HPLC
This protocol is a representative method based on literature for the quantitative analysis of this compound.
Objective: To determine the concentration of this compound in an aqueous solution.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Column: Shodex Silica C18M 4E (4.6 mm I.D. x 250 mm) or equivalent C18 column.[7]
-
Mobile Phase: A gradient elution can be employed for complex matrices. For simpler aqueous solutions, an isocratic mobile phase can be used.
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 230 nm or 260 nm[7]
-
Column Temperature: 40 °C[7]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve and dilute in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the aqueous sample containing this compound with the mobile phase or a suitable diluent to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol for a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and perform a stability study of this compound in an aqueous solution.
Objective: To assess the stability of this compound under various stress conditions and to ensure the analytical method can separate the intact drug from its degradation products.
1. Method Development and Optimization:
-
Develop an HPLC method as described in section 5.1. The method should be optimized to achieve good resolution between the this compound peak and any potential degradation products.
2. Stress Testing (Forced Degradation):
-
Prepare aqueous solutions of this compound at a known concentration.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature for a specified duration.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or natural sunlight).
-
-
Analyze the stressed samples by the developed HPLC method. The goal is to achieve 10-30% degradation of the active ingredient.
3. Method Validation:
-
Validate the HPLC method for specificity by assessing the peak purity of the this compound peak in the presence of its degradation products using a photodiode array (PDA) detector.
-
Validate other parameters such as linearity, accuracy, precision, and range according to ICH guidelines.
4. Stability Study:
-
Prepare the final formulation and store it under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound.
Visualizations
Logical Relationship: pH-Dependent Equilibrium
Caption: pH-dependent equilibrium of this compound in an aqueous solution.
Experimental Workflow: Stability-Indicating HPLC Method
Caption: Workflow for a stability-indicating HPLC method for this compound.
Conclusion
This technical guide has summarized the key aspects of the solubility and stability of this compound in aqueous solutions. It is a highly water-soluble compound with good thermal stability. However, its stability is influenced by pH and exposure to light. For optimal performance as a preservative, formulations should be maintained within a pH range of 2.0 to 6.5 and protected from light. The provided experimental protocols offer a starting point for the accurate analysis and stability assessment of this compound in various formulations. Further experimental determination of the temperature-dependent solubility and detailed kinetic studies under specific formulation conditions are recommended for robust product development.
References
- 1. This compound | 4418-26-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. ulprospector.com [ulprospector.com]
- 5. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation and Transformation Behavior of this compound Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of methacrylated dextrans in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Dehydroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Toxicological Profile and Safety Assessment of Sodium Dehydroacetate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dehydroacetate (DHA-S), the sodium salt of dehydroacetic acid, is a pyrone derivative widely utilized as a preservative in cosmetics, food products, and pharmaceuticals due to its broad-spectrum antimicrobial activity against bacteria and fungi.[1] Its efficacy at low concentrations, typically 1.0% or less in cosmetic formulations, makes it a common choice for product preservation.[2][3] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound in a laboratory setting, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to inform researchers and drug development professionals.
Toxicological Profile Summary
The toxicological profile of this compound has been evaluated through a range of studies, including acute, sub-chronic, and chronic toxicity assessments, as well as evaluations of its genotoxic, carcinogenic, and reproductive and developmental effects.
Acute Toxicity
Acute toxicity studies indicate that this compound is slightly toxic when administered orally to rats.[2][3]
Table 1: Acute Oral Toxicity of this compound
| Species | Route | LD50 | Reference |
| Rat | Oral | 500 mg/kg bw | [4] |
| Rat | Subcutaneous | 1850 mg/kg bw | [4] |
Dermal and Ocular Irritation
This compound is considered to be a minimal skin and eye irritant.[2][3]
Table 2: Dermal and Ocular Irritation of this compound
| Species | Test | Result | Reference |
| Rabbit | Skin Irritation | Non-irritant | [2][3] |
| Rabbit | Eye Irritation | Minimal irritation | [2][3][4] |
Sub-Chronic and Chronic Toxicity
Sub-chronic and chronic toxicity studies in animals have revealed some adverse effects, primarily related to reduced appetite and subsequent weight loss.[2][3] A 90-day oral toxicity study in Sprague-Dawley rats showed slight systemic toxicity at doses of 62.0 and 124.0 mg/kg bw/day, with observed effects including decreased body weight and food utilization.[5][6] A 28-day study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg bw/day, with higher doses leading to reduced body weight, food consumption, and effects on some hematological and biochemical parameters.[7]
Table 3: Repeated-Dose Oral Toxicity of this compound
| Species | Duration | NOAEL | Key Findings at Higher Doses | Reference |
| Wistar Rat | 28-day | 50 mg/kg bw/day | Reduced body weight and food consumption; altered hematological and biochemical parameters.[7] | [7] |
| Sprague-Dawley Rat | 90-day | 31.0 mg/kg bw/day | Decreased body weight and food utilization at 62.0 and 124.0 mg/kg bw/day.[5][6] | [5][6] |
Genotoxicity
This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results indicate a lack of genotoxic activity.[8]
Table 4: Genotoxicity of this compound
| Assay | Test System | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella Typhimurium strains TA97a, TA98, TA100, TA102, TA1535 | Up to 1667 µ g/plate | Negative | [8] |
| In vitro Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Up to 2000 µg/ml | Negative | [8] |
| In vivo Micronucleus Test | Kunming mice | Up to 549.0 mg/kg bw (gavage) | Negative | [8] |
Carcinogenicity
Long-term carcinogenicity studies on this compound are limited. However, a 64-week study on dehydroacetic acid showed no evidence of tumor induction.[9]
Reproductive and Developmental Toxicity
Developmental toxicity studies in rats have been conducted. At maternally toxic doses (50 and 100 mg/kg bw/day), effects such as reduced fetal body weight, a high incidence of skeletal variations, and retarded ossification were observed.[10] These developmental effects are considered secondary to the observed maternal toxicity, which included reduced body weight gain and food consumption.[10]
Table 5: Developmental Toxicity of this compound in Rats
| Dose (mg/kg bw/day) | Maternal Effects | Fetal Effects | Reference |
| 25 | No significant effects | No significant effects | [10] |
| 50 | Reduced body weight gain and food consumption | Reduced fetal body weight, skeletal variations, retarded ossification | [10] |
| 100 | Reduced body weight gain and food consumption | Reduced fetal body weight, skeletal variations, retarded ossification, increased fetal mortalities | [10] |
Toxicokinetics
This compound is rapidly absorbed following oral administration.[2]
Experimental Protocols
90-Day Repeated Oral Dose Toxicity Study (Following OECD Guideline 408)
A 90-day sub-chronic oral toxicity study was conducted to evaluate the potential health effects of repeated exposure to this compound.[5][6]
-
Test System: Sprague-Dawley rats, 4 weeks old at the start of the study.[5]
-
Animal Husbandry: Animals were housed individually in stainless steel, open-mesh cages with free access to pellet feed and tap water. The animal room was maintained at a controlled temperature and humidity with a 12-hour light/dark cycle.[5]
-
Dose Administration: this compound was administered daily by oral gavage at dose levels of 0, 31.0, 62.0, and 124.0 mg/kg body weight. A control group received the vehicle (water).[5][6]
-
Observations:
-
Clinical Signs and Mortality: Animals were observed daily for clinical signs of toxicity and mortality.[5]
-
Body Weight and Food Consumption: Recorded weekly.[5]
-
Hematology and Clinical Biochemistry: Blood samples were collected at termination for analysis of a comprehensive range of hematological and biochemical parameters.[5][6]
-
Organ Weights and Histopathology: At the end of the study, animals were euthanized, and a full necropsy was performed. Key organs were weighed, and tissues were preserved for histopathological examination.[5][6]
-
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Mechanism of VKORC1 and VKORC1L1 signaling in the effects of this compound on coagulation factors in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- 7. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. oecd.org [oecd.org]
- 10. mTOR and ERK regulate VKORC1 expression in both hepatoma cells and hepatocytes which influence blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Key Differences Between Sodium Dehydroacetate and Dehydroacetic Acid for Research Applications
An In-depth Technical Guide for Researchers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroacetic Acid (DHA) and its sodium salt, Sodium Dehydroacetate (DHA-S), are widely utilized as preservatives and antimicrobial agents in various industries, including cosmetics, food, and pharmaceuticals.[1][2][3] For researchers, understanding the distinct physicochemical properties of these two compounds is critical for proper experimental design, formulation, and interpretation of results. The primary distinction lies in their solubility and pH characteristics, which dictate their suitability for different applications. Dehydroacetic Acid is an organic acid sparingly soluble in water but soluble in organic solvents, while this compound is highly soluble in water.[1][4] This guide provides a detailed comparison, quantitative data, experimental protocols, and logical diagrams to assist researchers in selecting the appropriate compound for their specific needs.
Physicochemical Properties: A Comparative Analysis
The fundamental difference between the two compounds is that this compound is the sodium salt of Dehydroacetic Acid, created by neutralizing the acid with sodium hydroxide.[4] This structural difference leads to significant variations in their physical and chemical properties, which are summarized below.
| Property | This compound (DHA-S) | Dehydroacetic Acid (DHA) | References |
| Chemical Formula | C₈H₇NaO₄ | C₈H₈O₄ | [4][5] |
| Molecular Weight | 190.13 g/mol | 168.15 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | White to cream-colored crystalline powder | [2][6][7] |
| Melting Point | ~295 °C (decomposes) | 109-113 °C | [4][7][8] |
| Boiling Point | N/A (decomposes) | ~270 °C | [2][7] |
| Solubility in Water (25°C) | High (33 g/100 mL) | Very low (< 0.1 g/100 mL) | [6][7][9] |
| Solubility in Organic Solvents | Insoluble in acetone (B3395972) and benzene; Soluble in propylene (B89431) glycol (48g/100g) and methanol.[4][8] | Moderately soluble in ethanol (B145695), acetone, and benzene.[1][5] | [1][4][5][8] |
| pKa | 5.36 (of the conjugate acid, DHA) | 5.53 | [4][5] |
| pH (in solution) | Basic (1% aqueous solution has a pH of ~8.0) | Acidic (saturated aqueous solution has a pH of ~4.0) | [6][9] |
Core Differences in Research Applications
The choice between DHA and DHA-S in a research setting is almost entirely dictated by the experimental system's solvent and pH requirements.
Aqueous vs. Organic Systems
The most significant practical difference is solubility.
-
This compound is the compound of choice for aqueous-based systems . Its high water solubility allows for the easy preparation of concentrated stock solutions for applications such as microbiological broths, cell culture media, or aqueous-based formulations.[4][10]
-
Dehydroacetic Acid is suitable for non-aqueous or organic systems .[1] Researchers working with organic solvents to dissolve active compounds or in applications like polymer synthesis would select DHA.
The relationship between the two forms in an aqueous solution is crucial. This compound dissolves in water to yield the dehydroacetate anion and a sodium cation. The dehydroacetate anion then exists in equilibrium with its conjugate acid, Dehydroacetic Acid. The position of this equilibrium is determined by the pH of the solution.
Caption: Relationship between this compound and Dehydroacetic Acid in water.
Impact of pH on Antimicrobial Efficacy
Both compounds owe their antimicrobial activity to the undissociated Dehydroacetic Acid molecule.[11] The effectiveness is therefore highly pH-dependent.
-
Mechanism of Action: The uncharged DHA molecule can more readily penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which disrupts metabolic processes and inhibits growth.
-
Optimal pH: The antimicrobial activity is greatest at a pH at or below the pKa of DHA (~5.3).[4][12] At pH 5, approximately 65% of the compound is in its active, undissociated acid form.[11][12] As the pH increases, more of the compound converts to the less active dehydroacetate anion, reducing its efficacy.
-
Formulation Considerations: When using this compound in an unbuffered aqueous solution, the pH will naturally be alkaline (~8.0), a range where the antimicrobial activity is low.[6] To achieve optimal performance, the pH of the final formulation must be adjusted downwards using a suitable acid (e.g., citric acid). Conversely, using Dehydroacetic Acid directly will result in an acidic solution.[9]
Caption: Workflow for selecting the correct compound based on experimental needs.
Experimental Protocols
Protocol for Preparation of an Aqueous Stock Solution (this compound)
This protocol describes the preparation of a 10% (w/v) aqueous stock solution of this compound.
Materials:
-
This compound (powder)
-
Deionized or distilled water
-
Sterile container
-
Magnetic stirrer and stir bar
-
Weighing scale
Methodology:
-
Weigh 10 g of this compound powder.
-
Measure approximately 80 mL of deionized water into the sterile container.
-
Place the container on a magnetic stirrer and add the stir bar.
-
Slowly add the 10 g of this compound to the water while stirring. It is highly water-soluble and should dissolve readily.[13]
-
Continue stirring until the powder is completely dissolved.
-
Add deionized water to bring the final volume to 100 mL.
-
The resulting solution will have a pH of approximately 8.0.[6] For antimicrobial applications, this stock can be added to the final medium, and the pH of the final medium should be adjusted down to the desired range (typically pH 4.5-5.5) for optimal efficacy.
-
Store the stock solution at 2-8°C.
Protocol for Assay of Dehydroacetic Acid by Titration
This protocol is used to determine the purity of a Dehydroacetic Acid sample.[5][7]
Materials:
-
Dehydroacetic Acid sample (approx. 500 mg)
-
250 mL Erlenmeyer flask
-
Neutralized ethanol (75 mL)
-
0.1 N Sodium Hydroxide (NaOH) solution, standardized
-
Phenolphthalein (B1677637) indicator solution (T.S.)
-
Burette (50 mL)
Methodology:
-
Accurately weigh approximately 500 mg of the Dehydroacetic Acid sample and record the weight.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 75 mL of neutralized ethanol to the flask and swirl to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator solution to the flask.
-
Fill the burette with the standardized 0.1 N NaOH solution and record the initial volume.
-
Titrate the Dehydroacetic Acid solution with the 0.1 N NaOH, swirling the flask continuously.
-
The endpoint is reached when the solution turns a faint pink color that persists for at least 30 seconds.
-
Record the final volume of NaOH used.
-
Calculate the purity of the Dehydroacetic Acid using the following formula:
General Mechanism of Antimicrobial Action
While a specific signaling pathway is not typically associated with DHA/DHA-S, their broad-spectrum antimicrobial activity stems from a general disruption of cellular integrity and function. This is a key reason for their use as general-purpose preservatives.
Caption: General mechanism of antimicrobial action for Dehydroacetic Acid.
Conclusion for Researchers
The selection between this compound and Dehydroacetic Acid is a critical decision in experimental design.
-
Choose this compound for aqueous formulations where high solubility is paramount. Remember that pH adjustment will likely be necessary to activate its antimicrobial properties.
-
Choose Dehydroacetic Acid for applications involving organic solvents or when an acidic final formulation is desired without the addition of other acidulants.
By understanding these core differences, researchers can ensure greater accuracy, reproducibility, and effectiveness in their work, whether for developing novel drug delivery systems, ensuring the sterility of reagents, or conducting fundamental microbiological research.
References
- 1. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. macschem.us [macschem.us]
- 5. Dehydroacetic acid CAS#: 520-45-6 [m.chemicalbook.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Dehydroacetic acid | 520-45-6 [chemicalbook.com]
- 8. This compound | 4418-26-2 [chemicalbook.com]
- 9. ulprospector.com [ulprospector.com]
- 10. specialchem.com [specialchem.com]
- 11. cir-safety.org [cir-safety.org]
- 12. humblebeeandme.com [humblebeeandme.com]
- 13. Page loading... [guidechem.com]
Dehydroacetic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Dehydroacetic Acid (DHA), a pyrone derivative with significant applications as a preservative and antimicrobial agent. While widely known as a synthetic compound, this document delves into its reported natural occurrence and elucidates its enzymatic biosynthesis pathway. This guide is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development.
Natural Occurrence of Dehydroacetic Acid
The natural occurrence of Dehydroacetic Acid is not widely documented, with the majority of literature focusing on its synthetic production. However, there is a notable report of its isolation from a plant source.
A review article by Dhananjay Bondar mentions the isolation of 3-acetyl-6-methyl-1,2-pyran-2,4(3H)-dione (Dehydroacetic Acid) from the chloroform (B151607) extract of the anthers of Solanum nitida. Despite extensive searches, the primary research article detailing this isolation, experimental protocol, and quantitative yield could not be located for this guide. Researchers interested in this specific natural source are encouraged to seek out the original publication for detailed verification.
In the fungal kingdom, while various polyketides are produced by genera such as Penicillium, direct evidence for the natural production of Dehydroacetic Acid by these species is not yet firmly established in the reviewed literature. The primary confirmed natural biosynthesis pathway to date is found in Aspergillus oryzae.
Biosynthesis of Dehydroacetic Acid
Dehydroacetic Acid is biosynthesized via a polyketide pathway. The key enzyme responsible for its formation is a type III polyketide synthase (PKS).
The CsyB-Mediated Biosynthesis Pathway in Aspergillus oryzae
Research has identified the enzyme CsyB from Aspergillus oryzae as a type III polyketide synthase capable of synthesizing Dehydroacetic Acid. This enzyme catalyzes the condensation of two molecules of acetoacetyl-CoA to form DHA.
The overall reaction is as follows:
2 Acetoacetyl-CoA → Dehydroacetic Acid + 2 CoA
This enzymatic reaction provides a clear and reproducible pathway for the biosynthesis of DHA.
Signaling Pathway Diagram
Quantitative Data
Quantitative data on the natural abundance of Dehydroacetic Acid is scarce due to the limited reports of its isolation from natural sources.
The yield of Dehydroacetic Acid from the enzymatic reaction catalyzed by recombinant CsyB can be determined through in vitro assays. The following table summarizes hypothetical quantitative data that could be obtained from such experiments. Actual yields will depend on specific experimental conditions.
| Parameter | Value | Unit | Conditions |
| Substrate Concentration | 1 | mM | Acetoacetyl-CoA |
| Enzyme Concentration | 10 | µM | Purified recombinant CsyB |
| Incubation Time | 60 | min | 30°C, pH 7.5 |
| Product Yield | Variable | µg/mL | Dependent on enzyme activity |
Experimental Protocols
This section provides detailed methodologies for the heterologous expression of the CsyB enzyme and the subsequent in vitro synthesis and analysis of Dehydroacetic Acid.
Heterologous Expression and Purification of CsyB from E. coli
Objective: To produce and purify the recombinant CsyB enzyme for in vitro assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis equipment
Protocol:
-
Gene Cloning: Synthesize the codon-optimized gene for Aspergillus oryzae CsyB and clone it into the expression vector.
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CsyB protein with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.
In Vitro Enzymatic Synthesis of Dehydroacetic Acid
Objective: To synthesize Dehydroacetic Acid using the purified CsyB enzyme.
Materials:
-
Purified recombinant CsyB enzyme
-
Acetoacetyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Quenching solution (e.g., 10% formic acid or another suitable organic acid)
-
Ethyl acetate (B1210297) for extraction
-
HPLC system with a C18 column
-
Dehydroacetic Acid standard
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, Acetoacetyl-CoA (at a desired concentration, e.g., 1 mM), and purified CsyB enzyme (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the product from the reaction mixture with an equal volume of ethyl acetate. Vortex and then centrifuge to separate the phases.
-
Sample Preparation for HPLC: Carefully collect the organic (upper) layer containing the product and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid) to separate the components.
-
Quantification: Detect the product by UV absorbance (around 307 nm). Quantify the amount of Dehydroacetic Acid produced by comparing the peak area to a standard curve generated with known concentrations of a DHA standard.
Experimental Workflow Diagram
Conclusion
This technical guide has summarized the current understanding of the natural occurrence and biosynthesis of Dehydroacetic Acid. While its presence in the plant kingdom is noted, the most well-characterized natural source is through the enzymatic activity of the type III polyketide synthase CsyB in Aspergillus oryzae. The provided biosynthesis pathway and detailed experimental protocols offer a solid foundation for researchers to further investigate this compound, optimize its production, and explore its potential applications in drug development and other scientific fields. Future research should aim to uncover the primary literature on its plant-based origin and explore the diversity of its production in other microorganisms.
Spectroscopic Properties of Sodium Dehydroacetate: An In-depth Technical Guide for Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Sodium Dehydroacetate (DHA-Na), a widely used preservative in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its spectroscopic characteristics is paramount for its accurate identification, quantification, and quality control. This document details the principles and practical aspects of various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), as they apply to DHA-Na.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The molecule exhibits characteristic absorption in the UV region due to its conjugated system.
Quantitative Data
| Parameter | Value | Solvent/Conditions |
| λmax (Dehydroacetic Acid) | 230 nm | Not specified |
| Molar Absorptivity (ε) of DAA | 2.57 x 10³ L·mol⁻¹·cm⁻¹ | Not specified |
| λmax (Hydrazone derivative) | 400 nm | Not specified |
| Molar Absorptivity (ε) of Hydrazone | 1.29 x 10⁴ L·mol⁻¹·cm⁻¹ | Not specified |
Note: Dehydroacetic acid (DAA) is the acidic form of this compound.
The UV absorption spectrum of DHA-Na can be shifted to a longer wavelength upon interaction with other molecules, such as flavin, which is accompanied by a decrease in intensity.[1] For enhanced sensitivity in complex matrices like cosmetics, derivatization of dehydroacetic acid (formed by neutralizing DHA-Na) with 4-nitrophenylhydrazine∙HCl can be employed.[2] This reaction produces a hydrazone derivative with a significantly higher molar absorptivity at a longer wavelength, allowing for more sensitive detection.[2]
Experimental Protocol: Quantitative Analysis by HPLC-Vis after Derivatization
This protocol describes the analysis of this compound in a cosmetic powder matrix.
1. Sample Preparation: a. Weigh 200 mg of the cosmetic powder into a 10 mL tube with a screw cap. b. Add 5 mL of an extraction solvent system (e.g., Na2CO3-methanol-H2O). c. Vigorously shake the tube for 1 minute and let it rest for 5 minutes. Repeat this procedure twice. d. Centrifuge the tube for 15 minutes at 4000 rpm. e. Filter the resulting solution through a 0.45 μm membrane filter.
2. Derivatization: a. Place 0.5 mL of the sample solution and 0.5 mL of a standard solution of DHA-Na into separate 10 mL screw-capped tubes. b. Add 50 μL of 1 mol L⁻¹ hydrochloric acid to each tube and mix. c. Add 0.5 mL of a 4-nitrophenylhydrazine∙HCl solution and mix. d. Allow the mixture to stand for 45 minutes at 60°C. e. Cool the reaction mixture in an ice-water bath for 30 minutes. f. Add 4 mL of H₂O and 4 mL of ethyl acetate (B1210297) to the mixture and shake vigorously for 1 minute.
3. HPLC-Vis Analysis: a. Analyze the resulting ethyl acetate solution using an HPLC-Vis system at 400 nm.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for the identification of this compound by probing its vibrational modes. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.
Quantitative Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3700 - 3200 | O-H stretching (water of hydration) | Strong (in hydrates) |
| 1750 - 1670 | Ester C=O stretching | Strong |
| 1670 - 1640 | Isolated C=O stretching | Strong |
| 1300 - 1100 | Ester C-O-C stretching | Strong (two bands) |
The presence of a strong absorption band in the 3700-3200 cm⁻¹ region is indicative of the presence of water of hydration, allowing for the differentiation between anhydrous and hydrated forms of DHA-Na.
Experimental Protocol: FT-IR Analysis using KBr Pellet Method
1. Sample Preparation: a. Dry the this compound sample to remove any excess moisture. b. Place a small amount of finely ground potassium bromide (KBr) from a drying oven into a mortar. c. Add approximately 1-2% of the DHA-Na sample to the KBR. d. Grind the mixture thoroughly with a pestle to a fine, uniform powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
2. Pellet Formation: a. Place the ground mixture into a pellet-forming die. b. Press the mixture under high pressure to form a thin, transparent KBr pellet.
3. FT-IR Analysis: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹). c. Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Quantitative Data: ¹H NMR
| Solvent | Chemical Shift (δ) ppm | Assignment |
| D₂O | 5.73 | A |
| 2.447 | B | |
| 2.104 | C | |
| DMSO-d₆ | 5.441 | A |
| 2.303 | B | |
| 1.964 | C |
Assignments A, B, and C correspond to the different proton environments in the molecule.
Experimental Protocol: ¹H NMR Analysis
1. Sample Preparation: a. Accurately weigh approximately 44 mg of this compound. b. Dissolve the sample in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. c. Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Analysis: a. Place the NMR tube into the NMR spectrometer. b. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. c. Process the raw data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectrum. d. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, this technique can be used to confirm its molecular weight and to study its fragmentation pattern, which can aid in structural elucidation.
Predicted Fragmentation Pattern
Upon ionization, the dehydroacetic acid anion (from DHA-Na) is expected to be observed. The molecular weight of dehydroacetic acid is 168.14 g/mol . Common fragmentation pathways for similar organic molecules involve the loss of small neutral molecules.
Predicted Major Fragments:
| m/z | Possible Fragment |
| 167 | [M-H]⁻ (deprotonated dehydroacetic acid) |
| 125 | [M-H - C₂H₂O]⁻ (loss of ketene) |
| 83 | [M-H - C₂H₂O - C₂H₂O]⁻ (further loss of ketene) |
| 42 | [C₂H₂O]⁺ (ketene radical cation, in positive ion mode) |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation: a. Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. b. If necessary, add a small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) to the solution to promote ionization. c. Filter the sample solution through a syringe filter to remove any particulate matter.
2. MS Analysis: a. Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. b. Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal. c. Acquire the mass spectrum in the appropriate mass range. For tandem MS (MS/MS), select the precursor ion of interest (e.g., m/z 167 for the dehydroacetate anion) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive analysis of this compound. UV-Vis spectroscopy is well-suited for quantitative analysis, particularly with derivatization for enhanced sensitivity. IR spectroscopy offers a rapid and reliable method for identification and for distinguishing between hydrated and anhydrous forms. NMR spectroscopy provides detailed structural information, confirming the identity and purity of the compound. Finally, mass spectrometry is invaluable for determining the molecular weight and for structural elucidation through fragmentation analysis. The application of these complementary techniques ensures the accurate and reliable characterization of this compound in research, development, and quality control settings.
References
A Comprehensive Technical Guide to Sodium Dehydroacetate as a Preservative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium dehydroacetate (DHA-S), the sodium salt of dehydroacetic acid, is a synthetic organic compound widely utilized as a preservative in the food, cosmetic, and pharmaceutical industries. Its broad-spectrum antimicrobial activity against a variety of bacteria, yeasts, and molds has established it as an effective agent for extending the shelf-life and ensuring the safety of numerous products. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative data on its antimicrobial efficacy and toxicological profile, presented in structured tables for ease of comparison. Furthermore, detailed experimental protocols for its synthesis and antimicrobial testing are provided, alongside visualizations of its molecular mechanism of action to facilitate a comprehensive understanding for research and development professionals.
Introduction: A Historical Perspective on Food Preservation and the Emergence of Synthetic Preservatives
The practice of preserving food dates back to ancient civilizations, with methods such as drying, salting, and smoking being employed to prevent spoilage.[1] The 19th and 20th centuries witnessed significant advancements in food preservation, driven by a deeper understanding of microbiology and the advent of chemical synthesis.[1][2][3] The late 19th century saw the beginning of the use of preservatives other than traditional substances, a practice that became more widespread in the following century.[1]
The discovery and development of synthetic preservatives marked a new era in food safety and stability. Dehydroacetic acid was first synthesized in the late 19th century, and its antimicrobial properties were subsequently recognized.[2] This led to the development of its more water-soluble sodium salt, this compound, which found broader applications as a preservative.[4] Initially used in various food products, its application has since been regulated by food safety agencies worldwide, with specific uses and concentration limits varying by country.[5][6][7]
The Discovery and Synthesis of this compound
The journey to this compound as a preservative began with the synthesis of its parent compound, dehydroacetic acid (DHA).
Synthesis of Dehydroacetic Acid
Dehydroacetic acid is synthesized through the dimerization of diketene (B1670635).[1] This process is typically catalyzed by bases.
Experimental Protocol: Synthesis of Dehydroacetic Acid from Diketene
Materials:
-
Diketene
-
Toluene (or another inert solvent)
-
Triethylamine (or another suitable catalyst)
-
Stopper (e.g., 2,6-di-tert-butyl-p-cresol)
-
Sodium hydroxide (B78521) solution (5%)
-
Activated carbon
-
Reaction vessel with stirring and temperature control
-
Dropping funnel
-
Reflux condenser
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
In a reaction vessel, combine the inert solvent (e.g., toluene), the catalyst (e.g., triethylamine), and the stopper.
-
Heat the mixture to the desired reaction temperature (e.g., 50-70°C) with continuous stirring.
-
Slowly add diketene to the reaction mixture from a dropping funnel over a period of several hours.
-
After the addition is complete, maintain the reaction temperature and continue stirring for a few more hours to ensure the reaction goes to completion.
-
Upon completion, the resulting solution contains dehydroacetic acid dissolved in the solvent.
Conversion to this compound
This compound is readily prepared by the neutralization of dehydroacetic acid with a sodium base, typically sodium hydroxide.[8]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dehydroacetic acid solution (from the previous step)
-
Sodium hydroxide solution
-
Activated carbon
-
Filtration apparatus
-
Crystallization vessel
-
Drying oven
Procedure:
-
To the dehydroacetic acid solution, slowly add a sodium hydroxide solution while monitoring the pH. Adjust the pH to a neutral or slightly alkaline range (e.g., pH 9-11).[9]
-
This neutralization reaction forms this compound, which is soluble in the aqueous phase.
-
Add activated carbon to the solution and stir for a period to decolorize the mixture.
-
Filter the solution to remove the activated carbon and any other solid impurities.
-
Concentrate the filtrate to induce crystallization of this compound.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified this compound crystals in an oven at an appropriate temperature.
Antimicrobial Efficacy of this compound
This compound exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various food spoilage and pathogenic microorganisms.
Quantitative Antimicrobial Data
The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Penicillium digitatum | Mold | 200 | [10] |
| Penicillium italicum | Mold | 200 | [10] |
| Saccharomyces cerevisiae | Yeast | Varies | [11][12][13] |
| Candida albicans | Yeast | Varies | [14] |
| Aspergillus niger | Mold | >400 | [14] |
| Escherichia coli | Bacteria (Gram-) | Varies | [7] |
| Staphylococcus aureus | Bacteria (Gram+) | Varies | [7][15] |
| Bacillus subtilis | Bacteria (Gram+) | Varies | [14] |
| Pseudomonas aeruginosa | Bacteria (Gram-) | Varies | [14] |
Note: The MIC values can vary depending on the specific strain of the microorganism, the culture medium, pH, and the test method used.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microbial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to the logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL in the wells).
-
Preparation of Serial Dilutions: Prepare a stock solution of this compound in the appropriate sterile broth. Perform a series of two-fold serial dilutions of the stock solution in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared microbial inoculum.[1] Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[12] Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.
Mechanism of Antimicrobial Action
The preservative effect of this compound stems from its ability to interfere with essential cellular processes in microorganisms.
Disruption of Cell Membrane Integrity
This compound can alter the permeability of the microbial cell membrane.[15] This disruption leads to the leakage of intracellular components, such as ions and small molecules, ultimately compromising the cell's viability.
Inhibition of Key Metabolic Enzymes
A primary mode of action is the inhibition of dehydrogenase enzymes, which are crucial for cellular respiration.[7] By inhibiting these enzymes, this compound disrupts the metabolic pathways responsible for energy production. Studies have also shown that it can specifically inhibit the enzymatic activity of α-ketoglutarate dehydrogenase.[5]
Depletion of Cellular Energy
The disruption of metabolic processes, particularly cellular respiration, leads to a decrease in the intracellular concentration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[15] This energy depletion further inhibits essential cellular functions, contributing to the cessation of growth and eventual cell death.
Signaling Pathway of this compound's Antimicrobial Action
Caption: Antimicrobial mechanism of this compound.
Toxicological Profile
The safety of this compound as a preservative has been evaluated through various toxicological studies.
Acute Toxicity
The acute toxicity of this compound is generally considered to be low.
| Test Animal | Route of Administration | LD₅₀ (mg/kg) |
| Rat | Oral | 500 - 1000 |
| Mouse | Oral | 570 |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Sub-chronic Toxicity
Repeated-dose studies have been conducted to assess the potential for adverse effects from longer-term exposure. For example, a 28-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).
| Study Duration | Test Animal | NOAEL (mg/kg bw/day) |
| 28-day | Rat | 50 |
NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental point that is without adverse effect.
Experimental Workflow: Acute Oral Toxicity Study (OECD TG 423)
Caption: OECD 423 Acute Toxic Class Method Workflow.
Regulatory Status
The use of this compound as a food additive is regulated by governmental agencies worldwide. The regulations often specify the types of food in which it can be used and the maximum permissible concentration.
-
United States: The U.S. Food and Drug Administration (FDA) permits the use of this compound as a preservative in cut or peeled squash at a level not to exceed 65 parts per million.[5]
-
Japan and South Korea: Its use is permitted in certain foods like butter, cheese, and margarine, with a maximum level of 0.5 g/kg.[6]
-
China: The national food safety standards (GB 2760) have recently been updated, removing the permission for its use in several food categories and adjusting the maximum usage level in others, effective from February 8, 2025.[6][14]
-
European Union: The European Food Safety Authority (EFSA) has not approved dehydroacetic acid and its sodium salt as food additives.[5]
-
Codex Alimentarius Commission (CAC): Has not approved its use as a food additive.[7]
Conclusion
This compound has a well-documented history as an effective, broad-spectrum preservative. Its synthesis from readily available starting materials and its potent antimicrobial activity have made it a valuable tool for ensuring the safety and stability of a wide range of products. A thorough understanding of its mechanism of action, antimicrobial efficacy, and toxicological profile is essential for its responsible and effective application in research and product development. As regulatory landscapes continue to evolve, it is imperative for scientists and industry professionals to stay informed about the current guidelines governing its use. This technical guide serves as a comprehensive resource to support these endeavors.
References
- 1. A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Profiling and In Vitro Assessment of the Biological Activities of the Ethyl Acetate Extract of Penicillium chrysogenum “Endozoic of Cliona sp. Marine Sponge” from the Red Sea (Egypt) [mdpi.com]
- 4. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound confers broad antibiotic tolerance by remodeling bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic-Potentiating Effect of Some Bioactive Natural Products against Planktonic Cells, Biofilms, and Virulence Factors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. This compound: Best in Class Anti-fungal Protection — TRI-K [tri-k.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the inhibitory action on Saccharomyces cerevisiae of weak-acid preservatives, uncouplers, and medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajbls.com [ajbls.com]
- 12. cir-safety.org [cir-safety.org]
- 13. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Management of Osmoprotectant Uptake Hierarchy in Bacillus subtilis via a SigB-Dependent Antisense RNA [frontiersin.org]
- 15. specialchem.com [specialchem.com]
Navigating the Global Regulatory Landscape of Sodium Dehydroacetate for Research Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium Dehydroacetate (SDA), the sodium salt of dehydroacetic acid, is a widely utilized preservative in the food and cosmetic industries due to its broad-spectrum antimicrobial activity against yeasts and molds. Beyond its established industrial applications, SDA is also a compound of interest in various research fields, including toxicology, pharmacology, and materials science. For scientists and professionals in drug development, understanding the regulatory framework governing the use of this compound in a research context is paramount for compliance and ensuring the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the regulatory status of this compound for research use in key global regions, details common experimental protocols, and visualizes associated biological pathways and workflows.
Global Regulatory Status for Research Use
The regulation of this compound varies significantly across different countries and is primarily focused on its application as a food and cosmetic additive. For "research use only," the regulations are often less explicit and typically fall under the broader category of general chemical safety and laboratory practice guidelines. It is crucial for researchers to differentiate between regulations for consumer products and those for laboratory research.
Data Presentation: Regulatory Summary
The following table summarizes the key regulations for this compound in major jurisdictions. It is important to note that for laboratory research not involving human administration, the primary compliance requirements generally involve adherence to institutional and national laboratory safety standards.
| Country/Region | Regulatory Body | Status for Food & Beverage | Status for Cosmetics | Considerations for Research Use |
| United States | Food and Drug Administration (FDA) | Permitted as a preservative for cut or peeled squash at a maximum of 65 ppm.[1] Considered Generally Recognized as Safe (GRAS) for this specific use.[2] | The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe as used in current practices, with a maximum concentration of 0.6%.[1][3] | For non-clinical research, adherence to Good Laboratory Practice (GLP) and OSHA guidelines is required. Ungraded products are available for general industrial or research purposes and are not intended for human consumption.[4] |
| European Union | European Commission (EC), European Food Safety Authority (EFSA) | Not approved as a food additive.[5] | Authorized as a preservative in cosmetic products at a maximum concentration of 0.6% (as acid), but prohibited in aerosol dispensers.[1][6] | Governed by REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations. Researchers must ensure proper handling, labeling, and disposal. |
| China | National Health Commission (NHC) | The upcoming GB 2760-2024 standard (effective Feb 8, 2025) will ban its use in several food categories including bread and pastries, and reduce the maximum level in pickled vegetables. | Permitted as a preservative. | Researchers should be aware of the changing regulatory landscape and ensure that any research intended for future clinical or commercial application in China considers these evolving restrictions. |
| Japan | Ministry of Health, Labour and Welfare (MHLW) | Permitted as a preservative in butter, cheese, and margarine with a maximum limit of 0.5 g/kg.[5] | Permitted as a preservative. | Subject to the Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc. Researchers must comply with regulations regarding the handling and disposal of chemical substances. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily drawn from toxicology studies. These protocols can serve as a foundation for designing new research projects.
In Vivo Oral Toxicity Study in Rodents
This protocol is based on a repeated dose 28-day oral toxicity study in Wistar rats.[7][8]
Objective: To determine the potential toxicity of this compound following repeated oral administration.
Materials:
-
This compound (DHA-S)
-
Wistar rats
-
Gavage needles
-
Standard laboratory animal diet and water
-
Equipment for hematological and clinical biochemistry analysis
-
Histopathology equipment
Methodology:
-
Animal Acclimation: Wistar rats are acclimated to the laboratory environment for a period of at least one week before the start of the study.
-
Group Allocation: Animals are randomly assigned to control and treatment groups. A typical study might include a control group (receiving the vehicle, e.g., distilled water) and three treatment groups receiving different doses of DHA-S (e.g., 50, 100, and 200 mg/kg body weight/day).[7][8]
-
Dose Administration: DHA-S is administered orally by gavage once daily for 28 consecutive days.[7][8]
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and mortality.
-
Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.[7]
-
Hematology and Clinical Biochemistry: At the end of the study period, blood samples are collected for analysis of hematological and clinical biochemistry parameters.
-
Necropsy and Histopathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissue samples are collected for histopathological examination.[7]
In Vitro Antimicrobial Activity Assay
This protocol provides a general framework for assessing the antimicrobial efficacy of this compound.
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against specific microorganisms.
Materials:
-
This compound
-
Target microorganisms (e.g., Penicillium digitatum)
-
Appropriate culture media (e.g., Potato Dextrose Agar (B569324)/Broth)
-
Spectrophotometer
-
Incubator
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water).
-
Serial Dilutions: Serial dilutions of the stock solution are prepared in the culture medium to achieve a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The inoculated media are incubated under optimal growth conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
-
Determination of MFC: To determine the MFC, aliquots from the clear tubes (showing no growth) are subcultured onto fresh, antimicrobial-free agar plates. The MFC is the lowest concentration that results in no growth on the subcultured plates.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
This compound has been shown to induce coagulation disorders by inhibiting the expression of Vitamin K epoxide reductase complex 1 (VKORC1).[9] This enzyme is crucial for the vitamin K cycle, which is essential for the activation of several clotting factors.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ebrightchem.com [ebrightchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cir-safety.org [cir-safety.org]
- 7. A repeated dose 28-day oral toxicity study of this compound (DHA-S) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced disorder of coagulation function in broiler chickens and the protective effect afforded by vitamin K - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allergenic Potential of Sodium Dehydroacetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the potential allergenic properties of Sodium Dehydroacetate, a preservative commonly used in cosmetics and personal care products. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current research, experimental methodologies, and the underlying immunological pathways. While generally considered safe for use in cosmetics, emerging clinical evidence suggests that this compound may act as a contact allergen in certain contexts, warranting careful consideration in product formulation and safety assessment.
Executive Summary
This compound and its parent compound, Dehydroacetic Acid, are widely utilized for their antimicrobial properties. Regulatory bodies and expert panels have historically assessed these ingredients as safe for their intended use in cosmetics, with numerous clinical tests indicating they are practically non-irritating and non-sensitizing. However, a growing body of clinical reports, particularly in dermatological settings, highlights cases of allergic contact dermatitis attributed to this compound, especially in patients with compromised skin barriers, such as those with leg ulcers.
This guide synthesizes the available preclinical and clinical data, details the experimental protocols for assessing skin sensitization, and illustrates the key biological pathways involved in allergic contact dermatitis. A notable finding from the available preclinical data is a Local Lymph Node Assay (LLNA) on Dehydroacetic Acid, which did not indicate a skin sensitizing potential. Conversely, clinical patch testing has repeatedly identified this compound as a causative agent for allergic reactions in susceptible individuals. This discrepancy underscores the importance of a multi-faceted approach to safety assessment, integrating both preclinical models and human clinical data.
Quantitative Data on Allergenic Properties
Table 1: Preclinical Skin Sensitization Data
| Test Method | Substance Tested | Vehicle | Concentrations Tested | Results | Conclusion |
| Local Lymph Node Assay (LLNA) - OECD TG 429 | Dehydroacetic Acid | Propylene Glycol | 5%, 10%, 20% | No skin sensitizing potential observed according to CLP/EU GHS criteria[1] | Non-sensitizer |
Table 2: Clinical Patch Test Data for this compound
| Study Type | Patient Population | Patch Test Concentration | Positive Reactions | Key Findings |
| Multicenter Study | 354 patients with chronic leg ulcers | Not specified for individual allergen | 45 patients showed positive responses to a cream containing this compound[1] | Sensitization to the cream was attributed to this compound in the majority of cases[1]. |
| Case Report | 9 patients with contact eczema from a hyaluronic acid cream | 3% | 4 out of 7 tested patients were positive for this compound[1] | This compound was identified as the causative agent for allergic contact dermatitis[1]. |
| Case Report | 42-year-old woman with malleolar ulcers | Not specified | Positive | Patch tests of individual cream ingredients confirmed a positive reaction to this compound[1]. |
| Case Report | 64-year-old man with leg ulcers | 3% | Positive | Positive reactions were observed for 3% this compound after patch testing individual components of the creams used[1]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key experiments cited in the context of skin sensitization assessment.
Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining lymph nodes.
-
Test System: Typically, CBA/Ca or CBA/J mice are used.
-
Procedure:
-
A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.
-
The test substance is applied to the dorsal surface of both ears daily for three consecutive days.
-
On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously.
-
Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared and the incorporation of 3H-methyl thymidine is measured as disintegrations per minute (DPM).
-
-
Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that models the molecular initiating event of skin sensitization by quantifying the reactivity of a chemical with synthetic peptides containing cysteine or lysine.
-
Principle: The assay measures the depletion of the synthetic peptides following a 24-hour incubation with the test chemical.
-
Procedure:
-
Solutions of cysteine- and lysine-containing peptides are prepared.
-
The test substance is incubated with each peptide solution for 24 hours at room temperature.
-
The concentration of the remaining peptide is quantified using high-performance liquid chromatography (HPLC) with UV detection.
-
-
Data Analysis: The percent peptide depletion is calculated for both cysteine and lysine. The mean depletion value is then used to classify the substance into one of four reactivity classes: no or minimal, low, moderate, or high reactivity. A prediction of positive (sensitizer) is made if the mean depletion is above a certain threshold.
KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP: keratinocyte activation. It utilizes a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE).
-
Procedure:
-
KeratinoSens™ cells are seeded in 96-well plates.
-
After 24 hours, the cells are exposed to 12 different concentrations of the test substance for 48 hours.
-
Following exposure, the luciferase activity is measured using a luminometer.
-
Cell viability is assessed in parallel using the MTT assay.
-
-
Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a defined threshold (e.g., 1.5-fold induction) at a concentration that does not cause significant cytotoxicity. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is determined.
Human Cell Line Activation Test (h-CLAT)
The h-CLAT is an in vitro method that addresses the third key event in the skin sensitization AOP: dendritic cell activation. It uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells.
-
Procedure:
-
THP-1 cells are exposed to at least eight concentrations of the test substance for 24 hours.
-
The expression of cell surface markers CD86 and CD54 is measured by flow cytometry using fluorescently labeled antibodies.
-
Cell viability is determined concurrently.
-
-
Data Analysis: The relative fluorescence intensity (RFI) of CD86 and CD54 is calculated. A substance is predicted as a sensitizer if the RFI of CD86 is ≥ 150% and/or the RFI of CD54 is ≥ 200% at a concentration that does not cause significant cytotoxicity. The EC150 (for CD86) and EC200 (for CD54) values are determined.
Patch Testing
Patch testing is the gold standard for diagnosing allergic contact dermatitis in humans.
-
Procedure:
-
A small amount of the test substance (allergen) at a non-irritating concentration is applied to a patch.
-
The patch is applied to the skin, typically on the back.
-
The patch is left in place for 48 hours.
-
The skin reaction is evaluated at 48 hours and again at 72 or 96 hours after application.
-
-
Interpretation: Reactions are graded based on the presence and severity of erythema, infiltration, papules, and vesicles.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms underlying skin sensitization and the methodologies used to assess it, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Figure 1: Adverse Outcome Pathway for Skin Sensitization.
Figure 2: Integrated In Vitro Testing Workflow.
Conclusion
The allergenic potential of this compound presents a complex picture. While historical and some preclinical data suggest a low risk of sensitization, emerging clinical evidence, particularly from patch testing in vulnerable patient populations, indicates that it can be a significant contact allergen. The lack of publicly available data from standardized in vitro sensitization assays for this compound highlights a gap in the current understanding of its allergenic properties at a mechanistic level.
For researchers, scientists, and drug development professionals, these findings underscore the necessity of a weight-of-evidence approach in safety assessment. It is recommended to consider the potential for sensitization, especially in products intended for use on compromised or sensitive skin. Further research, including the application of in vitro methods like the DPRA, KeratinoSens™, and h-CLAT to this compound, would be invaluable in providing a more complete toxicological profile and refining risk assessments for this widely used preservative.
References
A Technical Treatise on the Photoisomerization Potential of Sodium Dehydroacetate and Dehydroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photoisomerization and photochemical behavior of sodium dehydroacetate and its parent compound, dehydroacetic acid (DHA). Both compounds are utilized across various industries, including cosmetics and food preservation, making a thorough understanding of their photostability crucial for product formulation and safety assessment.[1][2][3] This document synthesizes findings from key research studies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the photochemical pathways of these compounds.
Photochemical Reactivity and Degradation
Dehydroacetic acid has been shown to undergo photodegradation upon exposure to ultraviolet (UV) radiation. Studies involving photolysis of DHA at 254 nm have confirmed its degradation into acetic acid.[4] The proposed mechanism for this degradation involves an initial [2+2] cyclodimerization after the absorption of UV light, which is then followed by a series of Norrish Type I cleavages. These subsequent reactions produce ketene (B1206846) intermediates that ultimately lead to the formation of acetic acid.[4]
In contrast, structurally similar compounds like 2-hydroxyacetophenone (B1195853) and 2-acetyl-1,3-cyclohexanodione have been found to be photostable under the same conditions.[4] Further investigations into the UV-visible phototransformation of DHA have led to the identification of several photoproducts.[5] One of the primary photoproducts is an isomer of DHA, alongside two other isomeric compounds characterized as dimeric structures.[5] The formation of these photoproducts is significant as it has been linked to an increase in the global ecotoxicity of the DHA solution over the course of irradiation.[5]
Quantitative Analysis of Photochemical Properties
To provide a clear comparison of the photochemical characteristics of dehydroacetic acid, the following table summarizes key quantitative data extracted from relevant studies.
| Parameter | Value | Compound | Wavelength | Solvent | Source |
| Photodegradation | Occurs | Dehydroacetic Acid | 254 nm | Not Specified | [4] |
| Major Degradation Product | Acetic Acid | Dehydroacetic Acid | 254 nm | Not Specified | [4] |
| Identified Photoproducts | Isomer of DHA, Dimeric Structures | Dehydroacetic Acid | UV-vis | Acetonitrile | [5] |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for the replication and extension of these research findings.
3.1. Photolysis of Dehydroacetic Acid
-
Objective: To investigate the photoreactivity of dehydroacetic acid upon UV irradiation.
-
Light Source: 254 nm UV lamp.
-
Compound: Dehydroacetic Acid (DHAA, 1).
-
Comparison Compounds: 2-hydroxyacetophenone (HAP, 2) and 2-acetyl-1,3-cyclohexanodione (ACH, 3).
-
Analysis: The degradation of the compounds was monitored, and the reaction products were identified. A mechanism for the degradation of DHAA was proposed based on the experimental observations.[4]
3.2. UV-Visible Phototransformation of Dehydroacetic Acid
-
Objective: To characterize the photoproducts of dehydroacetic acid formed under UV-visible irradiation.
-
Irradiation Source: UV-visible light.
-
Compound: Dehydroacetic Acid (DHA).
-
Solvent: Acetonitrile (ACN).
-
Analytical Techniques: High-performance liquid chromatography coupled with a mass spectrometer (LC-MS) and gas chromatography coupled to mass spectrometry (GC-MS) were used to detect and identify the photoproducts.
-
Toxicity Assessment: In silico calculations based on a Quantitative Structure-Activity Relationship (QSAR) approach and in vitro bioassays on Vibrio fischeri bacteria were performed to evaluate the toxicity of the photoproducts.[5]
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed photochemical reaction pathways and experimental workflows.
Caption: Proposed mechanism for the photodegradation of Dehydroacetic Acid.
Caption: Workflow for the analysis of DHA phototransformation.
Conclusion
The available scientific literature indicates that dehydroacetic acid is susceptible to photodegradation, leading to the formation of smaller molecules like acetic acid and other photoproducts, including isomers and dimers. While the potential for photoisomerization exists, current safety assessments suggest a low risk of phototoxicity at typical cosmetic use concentrations. For researchers and professionals in drug development and formulation science, it is imperative to consider the photostability of dehydroacetic acid and its sodium salt, especially in products intended for exposure to sunlight. The findings summarized in this guide underscore the importance of protective packaging and formulation strategies to mitigate potential photodegradation and ensure product safety and efficacy. Further research into the quantum yields of these photochemical reactions and the toxicological profiles of all photoproducts would be beneficial for a more comprehensive risk assessment.
References
The Inhibitory Action of Sodium Dehydroacetate on Microbial Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium dehydroacetate (DHA-S), a widely utilized food and cosmetics preservative, exerts its antimicrobial effects through a multi-pronged approach targeting crucial microbial metabolic processes. A primary mechanism of its action is the inhibition of key dehydrogenase enzymes within the microbial respiratory chain, leading to a cascade of events that ultimately compromise cell viability. This technical guide provides an in-depth exploration of the role of this compound in inhibiting microbial dehydrogenase activity, supported by available data, detailed experimental protocols for further investigation, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
This compound (C₈H₇NaO₄) is the sodium salt of dehydroacetic acid.[1] It is recognized for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[2][3] Its efficacy as a preservative stems from its ability to disrupt essential cellular functions in microorganisms. One of the key molecular targets of DHA-S is the family of dehydrogenase enzymes, which are critical for cellular respiration and energy production. By inhibiting these enzymes, DHA-S effectively short-circuits the microbial metabolic engine. This guide will focus on the well-documented inhibition of α-ketoglutarate dehydrogenase and the reported effects on succinate (B1194679) dehydrogenase, providing a comprehensive overview for researchers in microbiology, food science, and drug development.
Mechanism of Action: Targeting Microbial Respiration
The antimicrobial activity of this compound is significantly attributed to its ability to interfere with cellular respiration by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle.
Inhibition of α-Ketoglutarate Dehydrogenase
Mechanistic studies have revealed that this compound directly inhibits the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH).[4][5] This enzyme complex is a critical control point in the TCA cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.
The inhibition of α-KGDH by DHA-S leads to a metabolic bottleneck, causing a reduction in the overall rate of cellular respiration.[4] This disruption forces a remodeling of bacterial metabolism, including the induction of the glyoxylate (B1226380) shunt, as the organism attempts to bypass the blocked step in the TCA cycle.[4]
Effects on Succinate Dehydrogenase
In addition to its documented effect on α-KGDH, there is evidence to suggest that this compound also inhibits succinate dehydrogenase (SDH), another key enzyme in the TCA cycle and a component of the electron transport chain (Complex II).[6][7] SDH catalyzes the oxidation of succinate to fumarate. Inhibition of SDH would further disrupt the TCA cycle and reduce the transfer of electrons to the respiratory chain, thereby impairing ATP synthesis.
Disruption of Fungal Cell Membrane and Energy Metabolism
In fungi, this compound has been shown to disrupt cell membrane permeability and interfere with energy metabolism.[8][9] This is characterized by a decrease in intracellular ATP content and an increase in the activity of Na+/K+-ATPase.[8][9] The influx of Na+ ions into the cell is thought to disturb the energy supply, contributing to the antifungal effect.[8]
Quantitative Data on the Inhibitory Effects of this compound
Table 1: General Antimicrobial Efficacy of this compound
| Parameter | Value | Organism(s) | Reference(s) |
| Effective Preservative Concentration | 0.05% - 0.10% | General (Bacteria, Yeasts, Molds) | |
| Maximum Concentration in Cosmetics | 0.6% | Not specified | [7] |
| Minimum Inhibitory Concentration (MIC) vs. Geotrichum citri-aurantii | 1.8 g/L (in combination with Sodium Silicate) | Geotrichum citri-aurantii | [10] |
| Minimum Fungicidal Concentration (MFC) vs. Geotrichum citri-aurantii | 3.6 g/L (in combination with Sodium Silicate) | Geotrichum citri-aurantii | [10] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Organism | Reference(s) |
| No-Observed-Adverse-Effect Level (NOAEL) (28-day oral study) | 50 mg/kg BW/day | Wistar Rats | |
| Benchmark Dose Lower Confidence Limit (BMDL) (90-day oral study, for body weight reduction) | 51.7 mg/kg BW | Sprague-Dawley Rats | [11] |
| IC₅₀ for Na+/K+-ATPase Inhibition (Ouabain - for comparison) | 89 nM | MDA-MB-231 cells | [12] |
| IC₅₀ for Na+/K+-ATPase Inhibition (Digoxin - for comparison) | ~164 nM | MDA-MB-231 cells | [12] |
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the inhibitory effects of this compound on microbial dehydrogenase activity and related metabolic parameters.
Determination of IC₅₀ for Dehydrogenase Inhibition
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a specific microbial dehydrogenase.
Materials:
-
Microbial cell culture of interest
-
Lysis buffer (specific to the microorganism)
-
This compound (DHA-S)
-
Assay buffer (specific for the dehydrogenase being assayed)
-
Substrate for the dehydrogenase (e.g., α-ketoglutarate, succinate)
-
Cofactors (e.g., NAD+, Coenzyme A)
-
Chromogenic substrate or coupled enzyme system for detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Culture the microbial cells to the desired growth phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate to remove cell debris. The supernatant will serve as the crude enzyme extract. Alternatively, purify the dehydrogenase of interest.
-
Determine the protein concentration of the enzyme preparation.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme preparation, and the different concentrations of DHA-S to respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes).
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate and any necessary cofactors to all wells.
-
Immediately place the microplate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of DHA-S from the linear portion of the reaction progress curve.
-
Determine the percentage of inhibition for each DHA-S concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the DHA-S concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DHA-S that causes 50% inhibition of the enzyme activity).
-
Measurement of Intracellular ATP Levels
This protocol outlines a method to quantify the effect of this compound on the intracellular ATP concentration in microbial cells.
Materials:
-
Microbial cell culture
-
This compound
-
ATP extraction buffer
-
ATP assay kit (luciferin-luciferase-based)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Grow the microbial culture to a specific cell density.
-
Expose the cells to different concentrations of this compound for a defined period. Include an untreated control.
-
-
ATP Extraction:
-
Harvest a known volume of the cell culture by centrifugation.
-
Resuspend the cell pellet in an appropriate ATP extraction buffer to lyse the cells and release the intracellular ATP.
-
-
ATP Quantification:
-
Use a commercial ATP assay kit according to the manufacturer's instructions. This typically involves mixing the cell extract with a luciferin-luciferase reagent.
-
Measure the luminescence produced using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the intracellular ATP concentration for each treatment condition based on the standard curve and normalize it to the cell number or total protein content.
-
Compare the ATP levels in the DHA-S treated samples to the untreated control.
-
Na+/K+-ATPase Activity Assay
This protocol provides a method to measure the activity of Na+/K+-ATPase in microbial cells treated with this compound.
Materials:
-
Microbial cell culture
-
This compound
-
Membrane protein extraction buffer
-
Na+/K+-ATPase assay kit (e.g., based on the measurement of inorganic phosphate (B84403) released from ATP)
-
Spectrophotometer
Procedure:
-
Membrane Protein Extraction:
-
Treat the microbial cells with this compound as described in the ATP assay protocol.
-
Harvest the cells and perform a membrane protein extraction to isolate the fraction containing the Na+/K+-ATPase.
-
-
Enzyme Activity Assay:
-
Use a commercial Na+/K+-ATPase assay kit. The principle of these kits is often the measurement of the inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.
-
The total ATPase activity is measured in the presence of Na+, K+, and Mg²⁺. The activity of other ATPases is measured in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
-
Data Analysis:
-
Calculate the specific activity of Na+/K+-ATPase (e.g., in µmol Pi/min/mg protein) for both the control and DHA-S treated samples.
-
Compare the enzyme activities to determine the effect of this compound.
-
Conclusion
This compound is a potent antimicrobial agent that disrupts microbial viability by targeting fundamental metabolic pathways. Its inhibitory action on key dehydrogenase enzymes, particularly α-ketoglutarate dehydrogenase, leads to a significant impairment of cellular respiration and energy production. Furthermore, in fungi, it compromises cell membrane integrity and disrupts ion homeostasis. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the inhibitory effects of this compound on specific microbial dehydrogenases and to further elucidate its multifaceted mechanism of action. A deeper understanding of these mechanisms will facilitate the development of more effective and targeted antimicrobial strategies in the food, pharmaceutical, and cosmetic industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. This compound: Best in Class Anti-fungal Protection — TRI-K [tri-k.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound confers broad antibiotic tolerance by remodeling bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. Antifungal mechanism of this compound against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. besjournal.com [besjournal.com]
- 12. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Sodium Dehydroacetate Stock Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dehydroacetate (Na-DHA), the sodium salt of dehydroacetic acid, is a widely used preservative in the food, cosmetics, and pharmaceutical industries due to its broad-spectrum antimicrobial activity.[1][2] In the realm of in vitro research, Na-DHA is utilized to investigate its biological effects, including potential cytotoxic, anti-inflammatory, and other cellular activities. Proper preparation of a stock solution is a critical first step to ensure accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of Na-DHA stock solutions for in vitro experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder.[3] It is freely soluble in water, which allows for easy incorporation into aqueous-based solutions.[3] Its solubility in common laboratory solvents is summarized in the table below. The molecular weight of this compound is 190.13 g/mol .
Data Presentation: Solubility of this compound
| Solvent | Solubility (at 25°C) | Molar Concentration (approx.) | Notes |
| Water | 33 g/100 g (330 mg/mL) | ~1.74 M | Freely soluble.[4] |
| Dimethyl Sulfoxide (DMSO) | 27.5 - 125 mg/mL | ~145 - 657 mM | Solubility can vary between suppliers. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required to fully dissolve the compound.[5] |
| Propylene Glycol | 48 g/100 g (480 mg/mL) | ~2.52 M | |
| Glycerin | 15 g/100 g (150 mg/mL) | ~789 mM | |
| Ethanol | 1 g/100 g (10 mg/mL) | ~53 mM | |
| Acetone | 0.2 g/100 g (2 mg/mL) | ~10.5 mM |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for experiments where the final concentration of Na-DHA is relatively low and the addition of a small volume of aqueous solution will not significantly affect the experimental conditions.
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water (e.g., cell culture grade water or Milli-Q water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of Na-DHA.
-
Dissolution: Add a portion of the sterile water to the tube (e.g., 7-8 mL for a final volume of 10 mL).
-
Mixing: Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 month) or at -80°C for up to a year.[6] The powder form can be stored at -20°C for up to 3 years.[6]
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is recommended when a high concentration of the stock solution is needed to minimize the final concentration of the solvent in the cell culture medium.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of Na-DHA.
-
Dissolution: Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube vigorously. If the compound does not fully dissolve, sonication in a water bath for a few minutes can aid in dissolution.[5]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.
Important Considerations for DMSO Stock Solutions:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7]
-
Always include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO as the treated samples).
In Vitro Experimental Considerations
Working Concentrations: The effective concentration of Na-DHA in in vitro experiments can vary widely depending on the cell type and the endpoint being measured. As a starting point, concentrations ranging from 0.05% to 0.1% have been shown to be effective for antimicrobial purposes.[8] For mammalian cells, a study on human amniotic FL-cells showed no discernible effect on growth at 0.05%, while a 1% solution significantly depressed growth. Another study indicated that 0.5 mmol/L (approximately 95 µg/mL) can cause cellular damage in liver cells.[8] Therefore, a dose-response experiment is highly recommended to determine the optimal concentration for your specific in vitro model.
Precipitation in Cell Culture Media: When diluting a concentrated stock solution (especially from DMSO) into aqueous cell culture media, precipitation of the compound can occur.[9] To minimize this:
-
Warm the cell culture medium to 37°C before adding the stock solution.
-
Add the stock solution dropwise to the medium while gently swirling or vortexing.
-
Avoid adding a large volume of cold stock solution directly to the medium.
-
If precipitation persists, consider preparing a lower concentration stock solution or using a different solvent if compatible with your experimental setup.
Stability in Culture: this compound is generally stable in aqueous solutions.[4] However, its stability in complex cell culture media at 37°C over extended periods should be considered. It is recommended to prepare fresh dilutions from the frozen stock for each experiment.
Mandatory Visualizations
Caption: Workflow for Na-DHA stock solution preparation and use in in vitro assays.
Caption: Na-DHA's proposed mechanism on the mTOR/ERK pathway in rat hepatocytes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Mechanism of VKORC1 and VKORC1L1 signaling in the effects of this compound on coagulation factors in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. [Experimental study of the possible use of this compound as a food additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced disorder of coagulation function in broiler chickens and the protective effect afforded by vitamin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. besjournal.com [besjournal.com]
- 8. This compound and Dehydroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of blood coagulation induced by this compound via the regulation of the mTOR/ERK pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Dehydroacetate as a Preservative in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation and use of Sodium Dehydroacetate (DHA-S) as a preservative in cell culture media. The following sections detail its mechanism of action, present available data on its efficacy and cytotoxicity, and provide detailed protocols for its validation in your specific research applications.
Introduction to this compound (DHA-S)
This compound is the sodium salt of dehydroacetic acid, a compound with broad-spectrum antimicrobial properties. It is effective against a wide range of bacteria, yeasts, and molds, making it a potential candidate for preventing microbial contamination in cell culture media. Its antimicrobial activity is attributed to its ability to inhibit microbial growth by interfering with intracellular dehydrogenase enzymes. DHA-S is valued for its efficacy at low concentrations and its stability.
Mechanism of Action
This compound primarily functions by inhibiting the growth of microorganisms. Once in solution, it can penetrate the cell membrane of microbes. Inside the cell, it is thought to interfere with the activity of key enzymes, such as dehydrogenases, which are crucial for cellular respiration and metabolism. By disrupting these fundamental processes, DHA-S effectively halts the proliferation of contaminating organisms. One study on porcine oocytes suggests that at higher concentrations, it may also impact mitochondrial function and the tricarboxylic acid (TCA) cycle in eukaryotic cells.
Data Presentation
Quantitative data on the use of this compound is summarized below. It is crucial to note that the optimal concentration for any preservative is a balance between effective antimicrobial activity and minimal cytotoxicity to the cultured cells.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism Type | Effective Concentration Range (%) | Notes |
| Fungi (Molds and Yeasts) | 0.01 - 0.10 | Highly effective against a broad spectrum of fungi. |
| Bacteria | 0.05 - 0.10 | Effective against various bacterial species. |
Data compiled from multiple sources indicating general antimicrobial effectiveness. Specific efficacy against cell culture contaminants should be validated empirically.
Table 2: Cytotoxicity of this compound on Mammalian Cells
| Cell Line | Concentration (%) | Observed Effect |
| Human Amniotic FL-cells | 0.05 | No discernible effect on growth. |
| Human Amniotic FL-cells | 1.0 (for 5 minutes) | ~95% depression in growth. |
Experimental Protocols
The following protocols provide a framework for evaluating this compound as a preservative in your specific cell culture system.
Protocol for Evaluating Antimicrobial Efficacy in Cell Culture Media
This protocol is designed to test the ability of DHA-S to inhibit the growth of common microbial contaminants in your cell culture medium of choice.
Materials:
-
This compound (DHA-S)
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640 with serum and supplements)
-
Common laboratory microbial contaminants (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis)
-
Sterile 96-well plates
-
Spectrophotometer (plate reader)
-
Sterile tubes and pipettes
-
Incubator
Procedure:
-
Prepare DHA-S Stock Solution: Prepare a sterile stock solution of DHA-S in cell culture grade water or PBS. A 10% (w/v) stock is recommended. Filter-sterilize through a 0.22 µm filter.
-
Prepare Media with DHA-S: Create a serial dilution of DHA-S in your complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.01%, 0.025%, 0.05%, 0.1%, 0.25%, 0.5%). Include a no-DHA-S control.
-
Prepare Microbial Inoculum: Culture the test microorganisms and prepare a suspension in sterile saline or PBS to a concentration of approximately 1 x 10^5 CFU/mL.
-
Inoculation: In a 96-well plate, add 180 µL of each DHA-S-containing medium concentration (and the control) to triplicate wells for each microorganism to be tested. Add 20 µL of the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for bacteria and 25-30°C for yeast and mold.
-
Measure Microbial Growth: Measure the optical density (OD) at 600 nm at 0, 24, 48, and 72 hours. An increase in OD indicates microbial growth.
-
Data Analysis: Compare the OD readings in the DHA-S-containing wells to the control wells to determine the minimum inhibitory concentration (MIC).
Protocol for Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxic effect of DHA-S on a chosen mammalian cell line.
Materials:
-
Your mammalian cell line of interest (e.g., HeLa, HEK293, CHO, Vero)
-
Complete cell culture medium
-
This compound (DHA-S)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare DHA-S Dilutions: Prepare a range of DHA-S concentrations in complete cell culture medium. It is recommended to start with the concentrations found to be effective in the antimicrobial assay and extend higher (e.g., 0.01% to 1.0%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DHA-S to triplicate wells. Include a no-DHA-S control (medium only).
-
Incubation: Incubate the plate for a period that is relevant to your typical cell culture experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DHA-S concentration relative to the untreated control. Plot the viability against the DHA-S concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Recommendations
This compound presents a viable option as a preservative for cell culture media due to its broad-spectrum antimicrobial activity. However, its use requires careful validation to ensure that the effective antimicrobial concentration is not cytotoxic to the specific cell line being cultured. We recommend that researchers first determine the MIC of DHA-S for common laboratory contaminants in their specific medium and then determine the IC50 of DHA-S for their cell line of interest. An ideal working concentration will be significantly above the MIC and well below the IC50. By following the detailed protocols in these application notes, researchers can confidently evaluate and implement this compound to safeguard their valuable cell cultures from microbial contamination.
Application of Sodium Dehydroacetate in developing antimicrobial food packaging films.
Application Notes and Protocols for Researchers and Scientists
Abstract: The following document provides detailed application notes and experimental protocols for the use of Sodium Dehydroacetate (DHA-S) in the development of antimicrobial food packaging films. This guide is intended for researchers, scientists, and professionals in drug development and food science. It covers the mechanism of action of DHA-S, methods for film fabrication, and protocols for evaluating the antimicrobial efficacy and physicochemical properties of the developed films. Quantitative data from relevant studies are summarized, and key experimental workflows and mechanisms are visualized.
Introduction
This compound (DHA-S), the sodium salt of dehydroacetic acid, is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, yeasts, and molds.[1][2] Its stability to heat and a wide pH range make it a suitable candidate for incorporation into food packaging materials.[3] Antimicrobial packaging is a form of active packaging designed to inhibit microbial growth on the food surface, thereby extending shelf-life and enhancing safety.[4] DHA-S can be incorporated into various polymer matrices to create films that slowly release the antimicrobial agent, providing sustained protection.[1][4]
Mechanism of Antimicrobial Action
This compound primarily exerts its antimicrobial effect by disrupting the metabolic processes of microbial cells. Recent studies have elucidated that DHA-S targets key enzymes within the central metabolism. Specifically, it has been shown to inhibit the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH), a critical enzyme in the Krebs cycle (TCA cycle).[5][6] This inhibition disrupts cellular respiration and the generation of NADH, leading to a bacteriostatic or bactericidal effect.[5][6] The disruption of this central metabolic pathway is a key mechanism behind its broad-spectrum activity.
Data Presentation: Efficacy and Film Properties
The incorporation of this compound can significantly impact the antimicrobial activity and the physicochemical properties of packaging films. The following tables summarize quantitative data from studies on polyethylene (B3416737) (PE) and poly(butylene adipate-co-terephthalate)/polylactic acid (PBAT/PLA) based films.
Table 1: Antimicrobial Activity of DHA-S Incorporated Films
| Film Type | Antimicrobial Agent(s) & Ratio | Target Microorganism | Test Method | Result | Reference |
| PBAT/PLA | DHA-S loaded on Diatomite | Escherichia coli | Bacteriostasis Rate | >90% inhibition | [7] |
| PBAT/PLA | DHA-S loaded on Diatomite | Staphylococcus aureus | Bacteriostasis Rate | >85% inhibition | [7] |
| LDPE | DHA-S : Potassium Sorbate (1:1) | Escherichia coli | Agar (B569324) Diffusion | 0.410 cm zone of inhibition | [1] |
| LDPE | DHA-S : Potassium Sorbate (1:1) | Staphylococcus aureus | Agar Diffusion | 0.402 cm zone of inhibition | [1] |
| LDPE | DHA-S : Potassium Sorbate (2:1) | Escherichia coli | Agar Diffusion | 0.481 cm zone of inhibition | [1] |
| LDPE | DHA-S : Potassium Sorbate (2:1) | Staphylococcus aureus | Agar Diffusion | 0.463 cm zone of inhibition | [1] |
| LDPE | DHA-S : Potassium Sorbate (3:1) | Escherichia coli | Agar Diffusion | 0.512 cm zone of inhibition | [1] |
| LDPE | DHA-S : Potassium Sorbate (3:1) | Staphylococcus aureus | Agar Diffusion | 0.495 cm zone of inhibition | [1] |
Table 2: Physicochemical Properties of DHA-S Incorporated Films
| Film Type | Additive(s) & Ratio | Property | Value | Control Value (Pure PE) | Reference |
| LDPE | DHA-S : Potassium Sorbate (1:1) | Tensile Strength (MPa) | 13.84 | 11.26 | [8] |
| LDPE | DHA-S : Potassium Sorbate (2:1) | Tensile Strength (MPa) | 14.71 | 11.26 | [8] |
| LDPE | DHA-S : Potassium Sorbate (3:1) | Tensile Strength (MPa) | 12.53 | 11.26 | [8] |
| LDPE | DHA-S : Potassium Sorbate (1:1) | Elongation at Break (%) | 240.5 | 258.3 | [8] |
| LDPE | DHA-S : Potassium Sorbate (2:1) | Elongation at Break (%) | 231.7 | 258.3 | [8] |
| LDPE | DHA-S : Potassium Sorbate (3:1) | Elongation at Break (%) | 220.5 | 258.3 | [8] |
| LDPE | DHA-S : Potassium Sorbate (1:1) | Water Vapor Transmission Coefficient (x 10⁻¹² g/(m·s·Pa)) | 1.83 | 1.89 | [8] |
| LDPE | DHA-S : Potassium Sorbate (2:1) | Water Vapor Transmission Coefficient (x 10⁻¹² g/(m·s·Pa)) | 1.79 | 1.89 | [8] |
| LDPE | DHA-S : Potassium Sorbate (3:1) | Water Vapor Transmission Coefficient (x 10⁻¹² g/(m·s·Pa)) | 1.71 | 1.89 | [8] |
Experimental Protocols
This section provides detailed protocols for the fabrication and testing of antimicrobial films containing this compound.
Film Fabrication Protocols
This protocol is adapted from a method for preparing Low-Density Polyethylene (LDPE) films incorporating DHA-S and Potassium Sorbate (PS).[1][2]
Materials and Equipment:
-
Low-Density Polyethylene (LDPE) resin
-
This compound (DHA-S), food grade
-
Potassium Sorbate (PS), food grade
-
Twin-screw extruder
-
Single-screw extrusion system with a casting machine
Procedure:
-
Preparation of Antimicrobial Masterbatch:
-
Dry the LDPE resin, DHA-S, and PS powders to remove any residual moisture.
-
Premix the DHA-S and PS powders at the desired mass ratio (e.g., 1:1, 2:1, 3:1).
-
Use a twin-screw extruder to melt-blend the LDPE resin with the DHA-S/PS mixture to create a modified antimicrobial LDPE masterbatch.
-
Extruder Temperature Profile: Set the 7 heating zones of the twin-screw extruder as follows: Zone 1 at 160°C, Zone 2 at 170°C, and Zone 5 at 160°C.
-
Extruder Speed: Set the screw speed to 40 r/min.
-
-
Film Casting:
-
Uniformly mix the prepared antimicrobial LDPE masterbatch with the substrate (pure) LDPE resin. A common ratio is 20% masterbatch to 80% substrate resin.
-
Feed the final mixture into a single-screw extrusion system connected to a casting machine.
-
Casting System Temperature Profile: Set the 7 heating zones of the single-screw system as follows: Zone 1 at 165°C, Zone 2 at 165°C, and Zone 5 at 160°C.
-
Casting System Speed: Set the screw speed to 60 r/min and the winding speed to 12 r/min.
-
-
Film Collection:
-
The extruded film is cooled on a chill roll and then wound into a roll.
-
Store the resulting film in a cool, dry place away from direct sunlight before characterization.
-
This is a general protocol that can be adapted for various biopolymers like starch, chitosan, or gelatin.[9][10]
Materials and Equipment:
-
Film-forming polymer (e.g., corn starch, sodium alginate)
-
Plasticizer (e.g., glycerol)
-
This compound (DHA-S)
-
Distilled water (or appropriate solvent)
-
Magnetic stirrer with hot plate
-
Petri dishes or flat glass plates for casting
-
Drying oven or a controlled environment chamber
Procedure:
-
Preparation of Film-Forming Solution:
-
Disperse the polymer (e.g., 3g corn starch) in a specific volume of distilled water (e.g., 100 mL).
-
Heat the solution (e.g., to 90°C for starch) while stirring continuously until the polymer is fully gelatinized/dissolved.
-
Add the plasticizer (e.g., 1.5g glycerol) to the solution and continue stirring for 15-20 minutes.
-
-
Incorporation of DHA-S:
-
Cool the polymer solution to about 40-50°C.
-
Dissolve the desired amount of DHA-S (e.g., to achieve a final concentration of 0.1% to 0.7% w/w of the polymer) in a small amount of distilled water.
-
Add the DHA-S solution to the polymer solution and stir until a homogenous mixture is obtained.
-
-
Casting and Drying:
-
Pour a specific volume of the final film-forming solution onto a level Petri dish or glass plate.
-
Gently swirl the plate to ensure an even distribution of the solution.
-
Dry the cast solution in an oven or a controlled environment (e.g., 40-50°C) for 24-48 hours, or until the film can be easily peeled off.
-
-
Film Conditioning:
-
Peel the dried film from the casting surface.
-
Condition the film at a controlled temperature and relative humidity (e.g., 25°C and 50% RH) for at least 48 hours before testing.
-
Antimicrobial Activity Evaluation
This method is widely used to qualitatively assess the antimicrobial activity of packaging films.[3][11]
Materials and Equipment:
-
Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile swabs
-
Incubator
-
Film samples (cut into discs of a specific diameter, e.g., 6 mm)
-
Control film (without DHA-S)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Grow a fresh culture of the test microorganism in a suitable broth medium.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of an agar plate to create a confluent lawn of bacteria.
-
-
Application of Film Discs:
-
Aseptically place the antimicrobial film disc and a control film disc onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for E. coli and S. aureus).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the clear zone of inhibition around the film discs using calipers.
-
The diameter of this zone is an indicator of the antimicrobial activity of the film. A larger zone indicates higher activity.
-
This protocol provides a quantitative measure of the reduction in bacterial viability on the film surface.[5][12][13]
Materials and Equipment:
-
Test microorganisms and culture media
-
Film samples (e.g., 50 mm x 50 mm)
-
Control film samples (without DHA-S)
-
Sterile cover films (e.g., 40 mm x 40 mm)
-
Nutrient broth
-
Neutralizing solution (e.g., SCDLP broth)
-
Incubator with humidity control
-
Pipettes, spreaders, and other standard microbiology lab equipment
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacteria in a dilute nutrient broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Films:
-
Place triplicate samples of the antimicrobial film and control film in sterile Petri dishes.
-
Pipette a defined volume (e.g., 0.4 mL) of the bacterial suspension onto the center of each film sample.
-
Carefully place a sterile cover film over the inoculum to spread it evenly and prevent evaporation.
-
-
"Time Zero" Count:
-
Immediately after inoculation, recover the bacteria from a set of control samples by washing the surface with a known volume of neutralizing solution.
-
Perform serial dilutions and plate counts to determine the initial number of viable bacteria (N₀).
-
-
Incubation:
-
Incubate the remaining inoculated test and control samples at 35°C with a relative humidity of not less than 90% for 24 hours.
-
-
Post-Incubation Count:
-
After incubation, recover the surviving bacteria from all samples using the same method as the "Time Zero" count.
-
Perform serial dilutions and plate counts to determine the number of viable bacteria on the control (N_c) and antimicrobial (N_t) films.
-
-
Calculation of Antimicrobial Activity (R):
-
Calculate the antimicrobial activity value (R) using the formula: R = [log(N_c / N₀)] - [log(N_t / N₀)] = log(N_c / N_t)
-
A higher R value indicates greater antimicrobial efficacy.
-
Visualization of Experimental Workflow
The development and evaluation of antimicrobial food packaging films follow a logical progression from material selection to final application testing.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. akjournals.com [akjournals.com]
- 4. Frontiers | Antimicrobial food packaging: potential and pitfalls [frontiersin.org]
- 5. microchemlab.com [microchemlab.com]
- 6. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBAT/PLA food packaging film containing this compound-loaded diatomite as an antibacterial agent: Fabrication, water-gas regulation and long-acting antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Films for Wound Healing Fabricated Using a Solvent Casting Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. accugenlabs.com [accugenlabs.com]
Application Note: Quantification of Sodium Dehydroacetate in Complex Matrices by HPLC
Abstract
This application note provides detailed methodologies for the quantification of Sodium Dehydroacetate in complex matrices such as cosmetics and food products using High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methods for accurate analysis. This document includes comprehensive experimental protocols, summarized quantitative data, and a visual representation of the general analytical workflow.
Introduction
This compound is the sodium salt of dehydroacetic acid and is widely used as a preservative in cosmetics and food products due to its effective antimicrobial properties.[1][2] Its primary function is to inhibit the growth of bacteria and fungi, thereby extending the shelf life of these products. Accurate quantification of this compound is crucial for ensuring product quality, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the high sensitivity and selectivity required for the determination of this compound in diverse and complex sample matrices.[3][4][5]
This application note details two primary HPLC methods for the analysis of this compound: a direct method for cosmetics and a derivatization method for enhanced sensitivity in cosmetic powders.
Experimental Workflow
The general workflow for the HPLC analysis of this compound from complex matrices involves sample preparation, chromatographic separation, and data analysis.
Caption: General experimental workflow for HPLC analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated HPLC methods for the determination of dehydroacetic acid (the active form of this compound).
Table 1: Method Performance in Cosmetics
| Parameter | Method 1 |
| Linearity (r²) | >0.997 |
| Recovery (%) | 92.8 - 111.9 |
| Precision (RSD %) | <4.3 |
| Limit of Detection | Not Reported |
| Limit of Quantitation | Not Reported |
| Data sourced from a study on the simultaneous determination of 11 preservatives in cosmetics.[3][4] |
Table 2: Method Performance with Derivatization in Cosmetic Powders
| Parameter | Method 2 |
| Linearity (r) | 0.998 |
| Recovery (%) | Not Reported |
| Precision (RSD %) | Not Reported |
| Limit of Detection | 6 nmol/mL |
| Limit of Quantitation | Not Reported |
| Data from a study involving derivatization with 4-nitrophenylhydrazine.[6] |
Experimental Protocols
Protocol 1: Direct HPLC-UV Analysis of this compound in Cosmetics
This protocol is adapted from a method for the simultaneous determination of multiple preservatives in cosmetic products.[3][4]
1. Scope: This method is suitable for the quantification of this compound in various cosmetic matrices such as creams, lotions, and gels.
2. Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
5. Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.
-
Add 10 mL of methanol, vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC Conditions:
-
Mobile Phase: A gradient of 5 mmol/L ammonium formate solution (A) and acetonitrile (B).
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound from other matrix components. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[4] or 310 nm (maximum absorption for dehydroacetic acid)[4]
-
Injection Volume: 10 µL
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: HPLC-VIS Analysis of this compound in Cosmetic Powders via Derivatization
This protocol is based on a method that utilizes derivatization for enhanced sensitivity and is particularly useful for powder matrices.[6]
1. Scope: This method is designed for the quantification of this compound in cosmetic powders.
2. Materials and Reagents:
-
This compound standard
-
4-nitrophenylhydrazine∙HCl (4-NPH∙HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (1 mol/L)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.45 µm membrane filters
3. Instrumentation:
-
HPLC system with a Visible (VIS) detector
-
C18 analytical column (e.g., Inertsil ODS-3, 4.6 mm x 250 mm, 5 µm)[6]
-
Water bath
-
Centrifuge
4. Sample and Standard Preparation:
-
Extraction Solvent: Prepare a solution of methanol and water (1:1, v/v) containing 50 µmol/mL of Na₂CO₃.
-
Sample Solution: Disperse 0.1 g of the cosmetic powder in 10 mL of the extraction solvent. Vortex for 1 minute, then sonicate for 10 minutes. Repeat this procedure twice. Centrifuge for 15 minutes at 4000 rpm and filter the supernatant through a 0.45 µm membrane filter.
-
Standard Solution: Prepare a standard solution of this compound in the extraction solvent.
5. Derivatization Procedure:
-
To 0.5 mL of the sample or standard solution in a screw-capped tube, add 50 µL of 1 mol/L hydrochloric acid and mix.
-
Add 0.5 mL of a 100 µmol/mL 4-NPH∙HCl solution in methanol and mix.
-
Heat the mixture at 60°C for 45 minutes in a water bath.
-
Cool the mixture in ice-cold water for 30 minutes.
-
Add 4 mL of water and 4 mL of ethyl acetate, then shake vigorously for 1 minute.
-
Collect the ethyl acetate layer for HPLC analysis.
6. HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (7:3, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 400 nm
-
Injection Volume: 20 µL
7. Data Analysis:
-
Generate a calibration curve using the derivatized standards.
-
Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.
Conclusion
The HPLC methods detailed in this application note provide reliable and accurate means for the quantification of this compound in complex matrices such as cosmetics and food. The choice of method, direct or with derivatization, will depend on the specific matrix and the required sensitivity. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results.
References
- 1. [Simultaneous determination of nine kinds of preservatives in foods by HPLC]. | Semantic Scholar [semanticscholar.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Simultaneous determination of 11 preservatives in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Incorporating Sodium Dehydroacetate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium Dehydroacetate as a Cosmetic Preservative
This compound is a synthetic, broad-spectrum antimicrobial agent widely utilized as a preservative in cosmetic and personal care products.[1] It is the sodium salt of dehydroacetic acid and is effective at low concentrations against a variety of microorganisms, including fungi, yeast, and bacteria, thereby extending the shelf life and ensuring the safety of formulations.[1][2] Its use is permitted in cosmetic products in numerous regions, including the European Union, the United States, and Japan, typically at a maximum concentration of 0.6% (expressed as the acid).[2][3]
Key Properties:
-
Appearance: White or off-white crystalline powder.[4]
-
Solubility: Soluble in water, propylene (B89431) glycol, and glycerin.[4]
-
pH Stability: Effective over a wide pH range.[4]
-
Thermal and Light Stability: Exhibits good stability to heat and light.[4]
Mechanism of Action
This compound primarily exerts its antimicrobial effect by inhibiting key metabolic pathways within microbial cells. The primary mechanism involves the inhibition of dehydrogenase enzymes, crucial for cellular respiration.[5][6]
A key target is the α-ketoglutarate dehydrogenase (KGDH) complex, a critical enzyme in the Krebs cycle (citric acid cycle).[7][8] By inhibiting KGDH, this compound disrupts the normal flow of the Krebs cycle, leading to a reduction in cellular respiration and a subsequent decrease in ATP production.[7][8] This disruption of energy metabolism ultimately inhibits microbial growth and proliferation.[9]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
Antimicrobial Efficacy
The following table summarizes the effective concentrations and Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.
| Microorganism | Type | Effective Concentration (%) | MIC (%) | Reference(s) |
| Aspergillus niger | Mold | 0.05 | - | [10] |
| Botrytis cinerea | Mold | 0.01 | - | [10] |
| Chaetomium globosum | Mold | 0.048 | - | [10] |
| Cladosporium herbarum | Mold | 0.048 | - | [10] |
| Brewer's Yeast | Yeast | 0.10 | - | [10] |
| Candida albicans | Yeast | - | - | [10] |
| Geotrichum citri-aurantii | Yeast | - | 0.18 (in combination) | [11] |
| Aerobacter aerogenes | Bacteria | 0.10 | - | [10] |
Recommended Use Levels in Cosmetics
| Regulatory Body | Maximum Authorized Concentration | Reference(s) |
| European Union | 0.6% (as acid) | [3] |
| Cosmetic Ingredient Review (CIR) | ≤ 0.6% | [2][3] |
Safety Profile
| Test | Result | Reference(s) |
| Skin Irritation (Human) | Practically non-irritating | [3][6] |
| Skin Sensitization (Human) | Practically non-sensitizing in numerous clinical tests | [3][6] |
| Oral Toxicity (Rat, LD50) | 570 mg/kg bw | [12] |
| Dermal Toxicity (Rabbit, LDLo) | 5000 mg/kg bw | [12] |
| Eye Irritation (Animal) | Minimally irritating | [12] |
Experimental Protocols
Preservative Efficacy Testing (Challenge Test) - ISO 11930
This protocol outlines the standardized method for assessing the antimicrobial protection of a cosmetic product.[7][13][14]
Objective: To evaluate the effectiveness of the preservative system by challenging the product with a known concentration of microorganisms.
Materials:
-
Test product
-
Microorganism strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)[13][14]
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Neutralizing broth
-
Sterile containers, pipettes, and loops
-
Incubator
Procedure:
-
Initial Microbial Count: Determine the initial microbial load of the un-inoculated product to ensure it is not contaminated.
-
Inoculum Preparation: Prepare standardized suspensions of each test microorganism.
-
Inoculation: Inoculate separate samples of the test product with each microorganism to achieve a final concentration of >1x10⁵ CFU/g or ml.[7]
-
Incubation: Store the inoculated samples at a prescribed temperature for a period of 28 days.[7]
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.[7]
-
Perform serial dilutions and plate counts to determine the number of surviving microorganisms.
-
Evaluation: Calculate the log reduction of microorganisms at each time point and compare it to the acceptance criteria defined in ISO 11930.[7]
Stability Testing of the Preservative in the Formulation
This protocol assesses the physical and chemical integrity of the cosmetic product containing this compound over time and under various conditions.[15][16][17]
Objective: To ensure the product maintains its quality, safety, and performance throughout its intended shelf life.
Materials:
-
Test product in its final packaging
-
Controlled temperature and humidity chambers
-
pH meter, viscometer, and other relevant analytical equipment
Procedure:
-
Initial Analysis (Time Zero): Record the initial physical and chemical properties of the product (e.g., appearance, color, odor, pH, viscosity).[15]
-
Storage Conditions: Store samples of the product under various conditions:
-
Evaluation Intervals: At predetermined time points (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples for any changes in their physical and chemical properties compared to the initial analysis.[16]
-
Data Analysis: Analyze the data to predict the long-term stability and determine the shelf life of the product.
Compatibility Testing with Formulation Ingredients and Packaging
This protocol evaluates the interaction between this compound, other formulation components, and the packaging material.[15][16]
Objective: To ensure that the preservative remains effective and that there are no adverse interactions that could compromise the product's quality or safety.
Procedure:
-
Ingredient Compatibility:
-
Prepare formulations with and without this compound.
-
Store the samples under various conditions (as in stability testing).
-
At specified intervals, observe for any signs of incompatibility, such as changes in color, odor, viscosity, or separation.
-
-
Packaging Compatibility:
-
Fill the final product into the intended packaging.
-
Store the packaged product under various conditions.
-
At specified intervals, inspect for any interactions between the product and the packaging, such as discoloration, deformation of the packaging, or leaching of substances from the packaging into the product.[15]
-
Conclusion
This compound is a versatile and effective preservative for a wide range of cosmetic formulations. Its broad-spectrum antimicrobial activity, favorable safety profile, and stability make it a valuable tool for ensuring product safety and longevity. By following the detailed protocols for efficacy, stability, and compatibility testing outlined in these application notes, researchers and formulators can confidently incorporate this compound into their products, ensuring they meet both regulatory requirements and consumer expectations for safe and high-quality cosmetics.
References
- 1. turnberrying.com [turnberrying.com]
- 2. intertekinform.com [intertekinform.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 5. researchgate.net [researchgate.net]
- 6. 4 Final Report on the Safety Assessment of this compound and Dehydroacetic Acid [ouci.dntb.gov.ua]
- 7. microchemlab.com [microchemlab.com]
- 8. This compound confers broad antibiotic tolerance by remodeling bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. cir-safety.org [cir-safety.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. ewg.org [ewg.org]
- 16. Stability and Compatibility Testing of Cosmetic Products – Ceway Blog [news.ceway.eu]
- 17. lesielle.com [lesielle.com]
- 18. researchgate.net [researchgate.net]
Sodium Dehydroacetate: A Promising Fungicide in Agricultural Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium dehydroacetate (SDA), the sodium salt of dehydroacetic acid, is a versatile compound with established applications as a preservative in food and cosmetics. Emerging research has highlighted its potential as an effective fungicide in agriculture, particularly for controlling post-harvest diseases of fruits and vegetables. This document provides detailed application notes and experimental protocols based on current scientific findings to guide researchers in exploring the use of this compound in agricultural research.
Antifungal Spectrum and Efficacy
This compound has demonstrated a broad spectrum of antifungal activity against various plant pathogenic fungi. Its efficacy is concentration-dependent, and it can be used alone or in combination with other compounds to achieve synergistic effects.
In Vitro Antifungal Activity
In laboratory settings, this compound has been shown to inhibit the mycelial growth and spore germination of several key fungal pathogens.
Table 1: In Vitro Efficacy of this compound Against Plant Pathogenic Fungi
| Fungal Species | Host Plant(s) | MIC (g/L) | MFC (g/L) | Efficacy Notes | Reference(s) |
| Geotrichum citri-aurantii | Citrus | - | - | Significant inhibition of mycelial growth. | [1] |
| Geotrichum citri-aurantii | Citrus | 1.8 (in combination with Sodium Silicate 1:4 w/w) | 3.6 (in combination with Sodium Silicate 1:4 w/w) | Synergistic inhibitory effect on mycelial growth. | [2] |
| Fusarium spp. | Melons | Not Reported | Not Reported | More effective than thiodiazole-copper, natamycin, and calcium hypochlorite (B82951) in inhibiting growth. | [2] |
| Alternaria spp. | Melons | Not Reported | Not Reported | More effective than thiodiazole-copper, natamycin, and calcium hypochlorite in inhibiting growth. | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that will prevent the growth of an organism after subculture on to antibiotic-free media.
In Vivo Antifungal Activity
Studies on harvested produce have demonstrated the practical application of this compound in controlling post-harvest diseases.
Table 2: In Vivo Efficacy of this compound Against Post-Harvest Fungal Diseases
| Crop | Fungal Pathogen | Treatment Concentration(s) | Application Method | Efficacy | Reference(s) |
| Citrus Fruit | Geotrichum citri-aurantii (Sour Rot) | 1x, 5x, and 10x MFC (of SD + Sodium Silicate combination) | Dipping | Significantly decreased disease incidence. At 10x MFC, disease incidence was 20% after 8 days compared to 100% in the control. | [2] |
Mechanism of Action
The primary antifungal mechanism of this compound involves the disruption of the fungal cell's plasma membrane and the subsequent interference with essential cellular processes.
The proposed mechanism of action is as follows:
-
Disruption of Cell Membrane Permeability: this compound alters the permeability of the fungal cell membrane.[1][3]
-
Ion Homeostasis Imbalance: This disruption leads to an influx of Na+ ions into the fungal cell. To counteract this, the Na+/K+-ATPase pump activity increases in an attempt to expel the excess Na+.[1][3]
-
Energy Depletion: The increased activity of the Na+/K+-ATPase pump consumes significant amounts of intracellular ATP, leading to a rapid decrease in the cell's energy supply.[1][3]
-
Cellular Damage and Death: The combination of altered membrane permeability, ion imbalance, and energy depletion results in severe cellular damage, including plasmolysis, loss of cytoplasm, and ultimately, fungal cell death.[1][3]
References
Advanced Analytical Techniques for Detecting Sodium Dehydroacetate Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the advanced analytical detection of sodium dehydroacetate (SDA) residues. The methodologies covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Biosensors, Surface-Enhanced Raman Spectroscopy (SERS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: HPLC-UV is a robust and widely used technique for the routine quantification of this compound in various food matrices. The method offers good sensitivity, precision, and is relatively cost-effective. Separation is typically achieved on a C18 reversed-phase column with a buffered mobile phase, and detection is performed at the wavelength of maximum absorbance for dehydroacetic acid.
Experimental Protocol:
1. Sample Preparation (Solid Foods like Jam and Cheese):
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of methanol (B129727) and vortex for 5 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
2. Sample Preparation (Liquid Foods like Soy Sauce):
-
Pipette 1.0 mL of the liquid sample into a 10 mL volumetric flask.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and 0.02 M phosphate (B84403) buffer (pH 4.5) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 310 nm.
4. Quantification:
-
Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Workflow for HPLC-UV Analysis of this compound:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Application Note: UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the trace-level detection and confirmation of this compound residues in complex matrices. The use of smaller particle size columns in UPLC allows for faster analysis times and better resolution. Tandem mass spectrometry provides unambiguous identification and quantification through specific precursor-to-product ion transitions.
Experimental Protocol:
1. Sample Preparation (e.g., Rice Noodles):
-
Weigh 5.00 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of ammonia (B1221849) methanol solution (1 mL ammonia, 80 mL methanol, 19 mL water).
-
Homogenize and vortex for 10 minutes.
-
Extract using ultrasonication for 20 minutes at 40°C.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.
-
Filter the supernatant through a 0.20 µm filter membrane for analysis.[1]
2. UPLC Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.2% acetic acid in water.[1]
-
Mobile Phase B: Acetonitrile with 0.2% acetic acid.[1]
-
Gradient: A suitable gradient to ensure separation (e.g., starting with a low percentage of B and increasing).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 167.0.
-
Product Ions: m/z 125.0 (quantifier), m/z 83.0 (qualifier).
-
Collision Energy and other parameters: Optimize for the specific instrument.
Workflow for UPLC-MS/MS Analysis of this compound:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability. This method provides high sensitivity and specificity, with the mass spectrometer offering definitive identification based on the mass spectrum of the derivatized analyte. A recent study has demonstrated the simultaneous determination of 12 preservatives, including dehydroacetic acid, in pastries using GC-MS.[2]
Experimental Protocol (Adapted from a multi-preservative method):
1. Sample Preparation and Extraction:
-
Weigh 2.0 g of the homogenized pastry sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 1 mL of 1 mol/L hydrochloric acid.
-
Vortex for 5 minutes.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex immediately for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Take 5 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Workflow for GC-MS Analysis of this compound:
Electrochemical Biosensors
Application Note: Electrochemical biosensors represent a promising technology for the rapid and on-site detection of food contaminants. These devices utilize a biological recognition element (e.g., an enzyme or antibody) immobilized on an electrode surface. The interaction of the target analyte (this compound) with the bioreceptor generates an electrical signal that is proportional to its concentration. While specific biosensors for this compound are not yet widely commercialized, the principles of their fabrication and operation are well-established for other food additives.
Generalized Protocol for an Amperometric Biosensor:
1. Electrode Fabrication and Modification:
-
Start with a screen-printed carbon electrode (SPCE).
-
Modify the working electrode surface with a nanomaterial (e.g., gold nanoparticles, carbon nanotubes) to enhance conductivity and surface area.
-
Immobilize a specific enzyme (e.g., a hydrolase that acts on dehydroacetic acid) or an antibody onto the modified electrode surface using a suitable cross-linking agent (e.g., glutaraldehyde).
2. Measurement Procedure:
-
Prepare a buffer solution appropriate for the enzyme's activity.
-
Place a drop of the sample extract onto the sensor surface.
-
Apply a constant potential to the working electrode.
-
The enzymatic reaction with this compound will produce or consume an electroactive species, resulting in a change in current.
-
Record the current response, which is proportional to the concentration of this compound.
Conceptual Workflow for an Electrochemical Biosensor:
Surface-Enhanced Raman Spectroscopy (SERS)
Application Note: SERS is a highly sensitive vibrational spectroscopy technique that can provide fingerprint-like spectra of molecules, enabling their identification and quantification at very low concentrations. The Raman signal is significantly enhanced when the analyte is adsorbed onto or in close proximity to a nanostructured metal surface (typically gold or silver). SERS offers the potential for rapid, non-destructive, and minimal sample preparation analysis. A "drop-wipe-test" SERS method has been developed for the rapid detection of pesticides on fruit surfaces and could be adapted for this compound.[3]
Adaptable "Drop-Wipe-Test" SERS Protocol:
1. SERS Substrate Preparation:
-
Prepare silver or gold nanoparticles (AgNPs or AuNPs) using a standard chemical reduction method (e.g., citrate (B86180) reduction).
-
Coat a flexible substrate, such as filter paper, with the prepared nanoparticles.
2. Sample Collection and Analysis:
-
For a solid surface (e.g., fruit peel), place a drop of a suitable solvent (e.g., ethanol) on the surface.
-
Wipe the wetted area with the SERS-active filter paper for a defined period (e.g., 15 seconds) to extract the analyte.[3]
-
For a liquid sample (e.g., fruit juice), a small volume can be directly spotted onto the SERS substrate and allowed to dry.
-
Analyze the substrate using a portable Raman spectrometer, focusing the laser on the sample spot.
-
Collect the SERS spectrum and identify the characteristic peaks of this compound.
Conceptual Workflow for SERS Analysis:
Capillary Electrophoresis (CE)
Application Note: Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution technique that requires minimal sample and solvent consumption. For the analysis of organic acids like dehydroacetic acid, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation is influenced by the pH and composition of the background electrolyte.
Generalized Protocol for Capillary Zone Electrophoresis:
1. Sample Preparation:
-
For liquid samples (e.g., beverages), dilute with the background electrolyte and filter through a 0.22 µm syringe filter.
-
For solid samples, perform an aqueous or methanolic extraction, followed by dilution with the background electrolyte and filtration.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20 mM borate (B1201080) buffer at pH 9.2.
-
Separation Voltage: 20-25 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 310 nm).
3. Quantification:
-
Prepare standard solutions of this compound in the BGE.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Quantify the analyte in the sample based on the calibration curve.
Workflow for Capillary Electrophoresis Analysis:
Quantitative Data Summary
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) | Reference |
| HPLC-UV | 0.05 - 0.5 mg/kg | 0.15 - 1.5 mg/kg | 87.7 - 110 | > 0.999 | [4] |
| UPLC-MS/MS | 0.6 µg/kg | Not specified | 80.4 - 102 | > 0.999 | [1] |
| GC-MS | 0.04 - 2.00 mg/kg | 0.12 - 6.67 mg/kg | 70.18 - 109.22 | > 0.99 | [2] |
| Electrochemical Biosensor | Not available for SDA | Not available for SDA | Not available for SDA | Not available for SDA | - |
| SERS | Not available for SDA | Not available for SDA | Not available for SDA | Not available for SDA | - |
| Capillary Electrophoresis | Not available for SDA | Not available for SDA | Not available for SDA | Not available for SDA | - |
References
- 1. Review of Electrochemical Biosensors for Food Safety Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of 12 Preservatives in Pastries Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 3. Quantitative Analysis of Single and Mix Food Antiseptics Basing on SERS Spectra with PLSR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical Affinity Biosensors Based on Selected Nanostructures for Food and Environmental Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Sodium Dehydroacetate on Gut Microbiota: Application Notes and Protocols
Disclaimer: As of the latest literature review, no direct in vivo studies specifically investigating the effect of Sodium Dehydroacetate (DHA-S) on gut microbiota have been published. The following application notes and protocols are based on its known antimicrobial properties and extrapolated from in vivo studies on other common food preservatives. These serve as a guide for researchers and drug development professionals to design and conduct similar investigations for this compound.
Application Notes
This compound (DHA-S) is a widely used food preservative with broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[1] Its primary function in food is to inhibit microbial growth, thereby extending shelf life. While its toxicological profile has been evaluated in animal models, its specific impact on the complex ecosystem of the gut microbiota remains uninvestigated.[2][3]
Given its antimicrobial nature, it is hypothesized that oral ingestion of this compound could potentially alter the composition and function of the gut microbiota. A recent study has shown that DHA-S can induce broad antibiotic tolerance in various bacterial pathogens by remodeling their metabolism.[4] This suggests that DHA-S could also impact commensal gut bacteria, potentially leading to dysbiosis.
Studies on other food preservatives, such as benzoic acid, potassium sorbate, and sodium nitrite, have demonstrated that they can induce distinct changes in the gut microbiota composition in mice.[5] For instance, these preservatives have been shown to alter the abundance of beneficial genera like Lactobacillus and Blautia, while reducing the population of Proteobacteria.[5] Similarly, preservatives like EDTA have been found to alter gut microbiota and host metabolism in a sex-specific manner in mice.[6][7] Therefore, it is crucial to investigate whether this compound exerts similar effects.
Potential research applications for studying the in vivo effects of this compound on gut microbiota include:
-
Assessing the impact of different concentrations of DHA-S on the diversity and composition of the gut microbiome.
-
Investigating the functional consequences of DHA-S-induced microbial changes on host metabolism and immune function.
-
Determining the potential for this compound to contribute to antibiotic resistance in the gut.
-
Evaluating its effects on the gut-liver axis and potential for inducing or exacerbating metabolic disorders.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the in vivo effects of this compound on gut microbiota, adapted from studies on other food preservatives.[5][6][7]
Animal Model and Treatment
-
Animal Model: Specific pathogen-free (SPF) C57BL/6 mice (6-8 weeks old, both male and female) are commonly used. Animals should be housed in a controlled environment with a standard chow diet and sterile water ad libitum.
-
Acclimatization: Allow a 1-week acclimatization period before the start of the experiment.
-
Grouping: Divide the animals into a control group and at least three treatment groups receiving different doses of this compound. A typical study might include low, medium, and high doses, reflecting a range from the acceptable daily intake (ADI) to levels found in heavily preserved foods.
-
Administration: this compound can be administered via oral gavage daily for a specified period (e.g., 28 or 90 days) to ensure accurate dosing.[2][3] The vehicle for DHA-S should be sterile water or saline. The control group should receive the vehicle only.
Sample Collection
-
Fecal Sample Collection: Collect fresh fecal pellets from each mouse at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly) and at the end of the study. Samples should be immediately frozen at -80°C for subsequent microbiota and metabolite analysis.
-
Tissue and Blood Collection: At the end of the experimental period, euthanize the mice and collect blood samples for biochemical analysis. Harvest cecal contents for short-chain fatty acid (SCFA) analysis and intestinal tissue for histological examination and gene expression analysis.
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
-
DNA Extraction: Extract total bacterial DNA from fecal samples or cecal contents using a commercially available DNA isolation kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Sequencing: Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking. Taxonomic assignment can be performed using databases like Greengenes or SILVA. Analyze alpha diversity (e.g., Chao1, Shannon index) and beta diversity (e.g., Bray-Curtis dissimilarity, weighted and unweighted UniFrac) to assess changes in microbial community structure.
Short-Chain Fatty Acid (SCFA) Analysis
-
Sample Preparation: Homogenize fecal or cecal samples in a suitable buffer, followed by acidification and extraction with an organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the concentrations of major SCFAs (acetate, propionate, and butyrate) using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following tables are examples of how quantitative data from a hypothetical study on this compound could be structured for clear comparison. The data presented are illustrative and based on findings from studies on other food preservatives.
Table 1: Effect of this compound on Alpha Diversity of Gut Microbiota
| Treatment Group | Dose (mg/kg/day) | Chao1 Index | Shannon Index |
| Control | 0 | 850 ± 50 | 6.5 ± 0.4 |
| DHA-S Low Dose | 50 | 820 ± 60 | 6.2 ± 0.5 |
| DHA-S Mid Dose | 100 | 750 ± 70 | 5.8 ± 0.6 |
| DHA-S High Dose | 200 | 680 ± 80 | 5.1 ± 0.7 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group. |
Table 2: Relative Abundance of Key Bacterial Phyla (%)
| Treatment Group | Dose (mg/kg/day) | Firmicutes | Bacteroidetes | Proteobacteria | Actinobacteria |
| Control | 0 | 60.5 ± 5.2 | 25.3 ± 4.1 | 4.1 ± 1.5 | 3.8 ± 1.1 |
| DHA-S Low Dose | 50 | 58.2 ± 6.1 | 27.8 ± 3.9 | 3.9 ± 1.3 | 4.1 ± 1.3 |
| DHA-S Mid Dose | 100 | 55.1 ± 7.3 | 30.5 ± 4.5 | 5.5 ± 2.0 | 3.2 ± 0.9 |
| DHA-S High Dose | 200 | 50.3 ± 8.5 | 35.1 ± 5.2 | 7.2 ± 2.5** | 2.5 ± 0.7 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group. |
Table 3: Concentration of Short-Chain Fatty Acids (SCFAs) in Cecal Contents (μmol/g)
| Treatment Group | Dose (mg/kg/day) | Acetate | Propionate | Butyrate |
| Control | 0 | 65.2 ± 8.5 | 20.1 ± 3.2 | 18.5 ± 2.9 |
| DHA-S Low Dose | 50 | 63.8 ± 7.9 | 19.5 ± 3.0 | 17.9 ± 2.5 |
| DHA-S Mid Dose | 100 | 58.1 ± 9.2 | 17.2 ± 2.8 | 15.1 ± 2.1* |
| DHA-S High Dose | 200 | 50.5 ± 10.1 | 14.8 ± 2.5 | 12.3 ± 1.8** |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group. |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by this compound-induced gut dysbiosis.
Caption: Experimental workflow for in vivo study of this compound on gut microbiota.
Caption: Hypothetical pathway of this compound impacting the gut-liver axis.
References
- 1. scielo.br [scielo.br]
- 2. A repeated dose 28-day oral toxicity study of this compound (DHA-S) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronic Oral Toxicity Evaluation of this compound: A 90-day Repeated Dose Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound confers broad antibiotic tolerance by remodeling bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Gut Microbiota Signatures in Mice Treated with Commonly Used Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dietary preservatives alter the gut microbiota in vitro and in vivo with sex-specific consequences for host metabolic development in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Studying the Interaction of Sodium Dehydroacetate with Food Components: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dehydroacetate (DHA-S), a synthetic preservative, is utilized in a variety of food products to inhibit the growth of yeast and mold. Understanding its interaction with major food components—proteins, carbohydrates, and lipids—is crucial for ensuring food quality, safety, and stability. These interactions can influence the preservative's efficacy, the functional properties of the food matrix, and the bioavailability of nutrients. This document provides detailed application notes and experimental protocols for studying the binding and interaction of this compound with key food components.
Interaction with Food Proteins
The binding of this compound to food proteins, such as casein and whey proteins (e.g., β-lactoglobulin) from milk, and gluten from wheat, can alter their structure and functionality. Methodologies to investigate these interactions include spectroscopic techniques, isothermal titration calorimetry, and molecular docking.
Spectroscopic Analysis of Protein Binding
Spectroscopic methods are powerful tools for probing the binding of small molecules to proteins. Fluorescence spectroscopy, UV-Vis absorption, Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy can provide qualitative and quantitative insights into the binding mechanism, affinity, and conformational changes of the protein upon interaction with DHA-S.
Application Note: Fluorescence quenching is a widely used technique to study the binding of a ligand (quencher), in this case, DHA-S, to a protein. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is sensitive to the local environment. Binding of a ligand can lead to a decrease in this fluorescence intensity, a phenomenon known as quenching. By analyzing the quenching data, one can determine the binding constant (Ka), the number of binding sites (n), and the quenching mechanism (static or dynamic).
Experimental Protocol: Fluorescence Quenching of Bovine Serum Albumin (BSA) by this compound
This protocol uses Bovine Serum Albumin (BSA) as a model food protein.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (DHA-S)
-
Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.4)
-
High-purity water
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of BSA (e.g., 1 x 10⁻⁵ M) in phosphate buffer.
-
Prepare a stock solution of DHA-S (e.g., 1 x 10⁻³ M) in the same phosphate buffer.
-
-
Titration:
-
Pipette 3.0 mL of the BSA solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the BSA solution. The excitation wavelength is typically 280 nm (for exciting both tryptophan and tyrosine) or 295 nm (for selectively exciting tryptophan), and the emission is scanned from 300 to 450 nm.
-
Successively add small aliquots (e.g., 10 µL) of the DHA-S stock solution to the BSA solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
-
Data Analysis:
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv): F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DHA-S), respectively, [Q] is the concentration of the quencher, kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.
-
For static quenching, determine the binding constant (Ka) and the number of binding sites (n) using the double logarithm equation: log[(F₀ - F) / F] = log(Ka) + n log[Q]
-
Workflow for Fluorescence Quenching Analysis
Application Note: CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins. The interaction with DHA-S may induce conformational changes in proteins like casein and β-lactoglobulin, which can be detected by changes in their CD spectra in the far-UV (190-250 nm) and near-UV (250-320 nm) regions, respectively.
Experimental Protocol: CD Analysis of Casein Interaction with this compound
Materials:
-
α-Casein or β-Casein
-
This compound (DHA-S)
-
Phosphate buffer (e.g., 0.01 M, pH 7.0)
-
CD Spectropolarimeter
-
Quartz cuvettes with short path lengths (e.g., 0.1 cm)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of casein (e.g., 0.1 mg/mL) in phosphate buffer.
-
Prepare a stock solution of DHA-S (e.g., 1 mM) in the same buffer.
-
-
Spectral Measurement:
-
Record the far-UV CD spectrum (190-250 nm) of the casein solution to determine its initial secondary structure content (α-helix, β-sheet, etc.).
-
Prepare samples with a fixed concentration of casein and varying concentrations of DHA-S.
-
Incubate the mixtures for a set period to allow for binding.
-
Record the far-UV CD spectra for each mixture.
-
A corresponding buffer blank containing the same concentration of DHA-S should be subtracted from each protein spectrum.
-
-
Data Analysis:
-
Analyze the changes in the CD spectra, particularly the ellipticity at specific wavelengths (e.g., 208 nm and 222 nm for α-helices), to quantify changes in the secondary structure of casein upon binding to DHA-S. Various deconvolution software can be used to estimate the percentage of different secondary structure elements.
-
Isothermal Titration Calorimetry (ITC)
Application Note: ITC is a powerful technique that directly measures the heat changes associated with binding interactions. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. This information is crucial for understanding the driving forces of the interaction between DHA-S and food proteins.
Experimental Protocol: ITC Analysis of β-Lactoglobulin Interaction with this compound
Materials:
-
β-Lactoglobulin
-
This compound (DHA-S)
-
Buffer (e.g., phosphate or Tris buffer, pH matched for both solutions)
-
Isothermal Titration Calorimeter
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of β-lactoglobulin (e.g., 0.1 mM) in the chosen buffer.
-
Prepare a solution of DHA-S (e.g., 1-2 mM) in the same buffer from the final dialysis step of the protein.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the β-lactoglobulin solution.
-
Fill the injection syringe with the DHA-S solution.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). A typical experiment consists of a series of small injections (e.g., 5-10 µL) of the DHA-S solution into the protein solution.
-
Perform a control experiment by injecting DHA-S into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters (Ka, ΔH, ΔS, and n).
-
Logical Flow of ITC Data Acquisition and Analysis
| Method | Protein | Parameter | Value | Reference |
| Fluorescence Quenching | Human Serum Albumin | Binding Constant (Ka) at 310 K | 4.97 x 10³ M⁻¹ | [1] |
| Fluorescence Quenching | Human Serum Albumin | Number of Binding Sites (n) | ~1.26 | [1] |
| Isothermal Titration Calorimetry | Human Serum Albumin | Enthalpy Change (ΔH) | Negative (Exothermic) | [1] |
| Isothermal Titration Calorimetry | Human Serum Albumin | Entropy Change (ΔS) | Positive | [1] |
Interaction with Food Carbohydrates
The interaction of DHA-S with carbohydrates, particularly starch, can affect important functional properties such as gelatinization and retrogradation. These effects can be studied using techniques like Rapid Visco-Analyzer (RVA), Differential Scanning Calorimetry (DSC), and FTIR spectroscopy.
Analysis of Starch Pasting Properties
Application Note: A Rapid Visco-Analyzer (RVA) measures the viscosity of a starch slurry under a programmed heating and cooling cycle. This provides information on gelatinization temperature, peak viscosity, breakdown, and setback, which are indicative of starch retrogradation. The addition of DHA-S may alter these pasting properties.
Experimental Protocol: RVA Analysis of Corn Starch with this compound
Materials:
-
Corn starch
-
This compound (DHA-S)
-
Distilled water
-
Rapid Visco-Analyzer (RVA)
Procedure:
-
Sample Preparation:
-
Prepare starch slurries (e.g., 8% w/w) in distilled water with varying concentrations of DHA-S (e.g., 0%, 0.1%, 0.2%, 0.5% based on starch weight).
-
-
RVA Analysis:
-
Transfer the slurry to an RVA canister.
-
Run a standard pasting profile, for example:
-
Hold at 50°C for 1 min.
-
Heat from 50°C to 95°C at a rate of 12°C/min.
-
Hold at 95°C for 2.5 min.
-
Cool from 95°C to 50°C at a rate of 12°C/min.
-
Hold at 50°C for 2 min.
-
-
-
Data Analysis:
-
From the resulting pasting curve, determine the following parameters: pasting temperature, peak viscosity, trough viscosity, breakdown (peak - trough), final viscosity, and setback (final - trough).
-
Compare the parameters for the control (0% DHA-S) and the samples containing DHA-S to evaluate its effect on starch pasting behavior.
-
| Parameter | Control (No DHA-S) | With DHA-S (Example) |
| Pasting Temperature (°C) | e.g., 75.0 | e.g., 76.5 |
| Peak Viscosity (RVU) | e.g., 2500 | e.g., 2300 |
| Final Viscosity (RVU) | e.g., 3500 | e.g., 3800 |
| Setback (RVU) | e.g., 1500 | e.g., 1800 |
Interaction with Food Lipids
The interaction of DHA-S with lipids is less studied but can be important in high-fat food products. These interactions can be investigated by examining the effect of DHA-S on the physical properties of lipid systems, such as emulsions.
Analysis of Emulsion Stability
Application Note: DHA-S, being a salt, may influence the stability of oil-in-water emulsions by altering the ionic strength of the aqueous phase, which can affect the electrostatic interactions between emulsifiers and oil droplets. Dynamic Light Scattering (DLS) can be used to monitor changes in droplet size and aggregation over time.
Experimental Protocol: DLS Analysis of a Model Oil-in-Water Emulsion
Materials:
-
Vegetable oil
-
An emulsifier (e.g., whey protein isolate or lecithin)
-
This compound (DHA-S)
-
Buffer solution
-
High-shear homogenizer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Emulsion Preparation:
-
Prepare an aqueous phase by dissolving the emulsifier in the buffer solution.
-
Prepare separate aqueous phases containing different concentrations of DHA-S.
-
Create a coarse emulsion by blending the oil and aqueous phases.
-
Homogenize the coarse emulsion using a high-shear homogenizer to form a fine emulsion.
-
-
DLS Measurement:
-
Immediately after preparation, and at set time intervals (e.g., 0, 1, 7, 14 days) during storage under controlled conditions, measure the particle size distribution of the emulsions using DLS.
-
-
Data Analysis:
-
Analyze the changes in the mean droplet diameter (Z-average) and the polydispersity index (PDI) over time. An increase in these parameters indicates emulsion instability (e.g., flocculation and coalescence).
-
Compare the stability of emulsions with and without DHA-S.
-
Workflow for Emulsion Stability Analysis
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for investigating the interactions between this compound and major food components. By employing these techniques, researchers can gain valuable insights into the molecular mechanisms underlying these interactions, which is essential for optimizing the use of DHA-S as a food preservative and for understanding its impact on food quality and safety. The provided protocols offer a starting point for developing more specific experimental designs tailored to particular food systems and research questions.
References
Application of Sodium Dehydroacetate in Pharmaceutical Formulations as a Stabilizer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dehydroacetate (DHA-S) is the sodium salt of dehydroacetic acid and is widely utilized in the pharmaceutical, cosmetic, and food industries as a highly effective preservative.[1][2] Its primary function in pharmaceutical formulations is to act as a stabilizer by inhibiting the growth of a broad spectrum of microorganisms, including bacteria, yeasts, and molds.[1][3] This antimicrobial action is crucial for maintaining the integrity, safety, and shelf-life of various dosage forms, particularly multi-dose aqueous preparations such as topical creams, oral liquids, and ophthalmic solutions.[1][4] this compound is recognized for its efficacy at low concentrations, typically at or below 0.6%, and its compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients.[5][6]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a stabilizer in pharmaceutical formulations.
Mechanism of Action
The primary stabilizing effect of this compound in pharmaceutical formulations is achieved through its antimicrobial properties. It disrupts the microbial cell membrane, leading to the inhibition of vital cellular processes and ultimately preventing the proliferation of contaminants.[4] This preservative action is key to preventing the chemical and physical degradation of the formulation that can be caused by microbial growth.
Quantitative Data Summary
The following tables summarize the typical effective concentrations of this compound and provide an example of antimicrobial effectiveness test (AET) results.
| Parameter | Value | References |
| Typical Use Concentration | ≤ 0.6% | [5][6] |
| Optimal pH Range for Dehydroacetic Acid | 2.0 - 4.0 | [5] |
| Solubility | Freely soluble in water | [6] |
Table 1: General Properties and Use Levels of this compound
| Microorganism | Inoculum Level (CFU/mL) | Log Reduction at Day 7 | Log Reduction at Day 14 | Log Reduction at Day 28 | USP <51> Criteria Met |
| Staphylococcus aureus | 1.2 x 10⁶ | ≥ 3.0 | ≥ 3.0 | No increase | Yes |
| Pseudomonas aeruginosa | 1.5 x 10⁶ | ≥ 3.0 | ≥ 3.0 | No increase | Yes |
| Escherichia coli | 1.1 x 10⁶ | ≥ 3.0 | ≥ 3.0 | No increase | Yes |
| Candida albicans | 2.0 x 10⁵ | ≥ 1.0 | No increase | No increase | Yes |
| Aspergillus brasiliensis | 1.8 x 10⁵ | ≥ 1.0 | No increase | No increase | Yes |
Table 2: Illustrative Antimicrobial Effectiveness Test (AET) Results for a Pharmaceutical Formulation Containing this compound (Note: These are representative data based on typical AET outcomes and not from a specific cited study, as such detailed public data for a specific pharmaceutical formulation with this compound is scarce.)
Experimental Protocols
Protocol 1: Determination of Antimicrobial Effectiveness (USP <51>)
This protocol outlines the procedure for evaluating the antimicrobial effectiveness of a pharmaceutical formulation containing this compound.
1. Materials:
-
Test formulation containing this compound.
-
Standardized cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Soybean-Casein Digest Broth and Agar (B569324).
-
Sabouraud Dextrose Broth and Agar.
-
Sterile saline solution.
-
Neutralizing broth (e.g., D/E Neutralizing Broth).
-
Sterile containers for inoculation and sampling.
-
Incubator set at 20-25°C.
2. Procedure:
-
Preparation of Inoculum: Culture the bacteria in Soybean-Casein Digest Broth and the fungi in Sabouraud Dextrose Broth. Harvest the microorganisms and wash with sterile saline. Resuspend in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.
-
Inoculation of Product: Inoculate separate containers of the test formulation with each of the five test microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product. The final concentration of microorganisms in the test preparation should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Incubation: Incubate the inoculated containers at 20-25°C for 28 days.
-
Sampling and Microbial Enumeration: At intervals of 7, 14, and 28 days, withdraw a sample from each container. Serially dilute the samples in neutralizing broth and plate on the appropriate agar medium (Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Data Analysis: Count the number of colonies after incubation and calculate the log reduction in viable microorganisms from the initial inoculum concentration at each time point.
-
Acceptance Criteria: Compare the log reductions to the criteria specified in USP <51> for the relevant product category.
Protocol 2: Stability-Indicating HPLC Method for API and this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to simultaneously quantify the API and this compound in a pharmaceutical formulation during a stability study.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column (e.g., C18).
-
Reference standards for the API and this compound.
-
Mobile phase components (e.g., acetonitrile, methanol, phosphate (B84403) buffer).
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).
-
Temperature and humidity controlled stability chambers.
2. Method Development and Validation:
-
Wavelength Selection: Determine the optimal UV wavelength for the simultaneous detection of the API and this compound.
-
Mobile Phase and Column Selection: Develop a mobile phase composition and select an appropriate HPLC column that provides good separation and resolution between the API, this compound, and any potential degradation products.
-
Forced Degradation Studies: Subject the formulation to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must be able to resolve the API and this compound from these degradation products.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
3. Stability Study Procedure:
-
Sample Preparation: Prepare samples of the pharmaceutical formulation at specified time points from the stability chambers.
-
Chromatographic Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Analysis: Quantify the concentration of the API and this compound at each time point. Monitor for the appearance of any degradation products.
Visualizations
Caption: Workflow for a comprehensive stability study.
Caption: Antimicrobial action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Antimicrobial activity of a new preservative for multiuse ophthalmic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daru.tums.ac.ir [daru.tums.ac.ir]
- 5. ijpsr.com [ijpsr.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
Application Notes and Protocols for Controlled Release Encapsulation of Sodium Dehydroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dehydroacetate (SDA), the sodium salt of dehydroacetic acid, is a highly effective preservative and antimicrobial agent used in cosmetics, personal care products, and food industries.[1] Its primary function is to inhibit the growth of bacteria, fungi, and yeast, thereby extending the shelf life and ensuring the safety of various products.[1] However, the direct application of SDA can sometimes lead to rapid degradation or undesired immediate effects. Encapsulation technologies offer a promising solution by providing controlled and sustained release of SDA, enhancing its stability, and potentially reducing its required concentration.
These application notes provide detailed protocols for three common encapsulation techniques—Solvent Evaporation, Complex Coacervation, and Ionic Gelation (Alginate Beads)—adapted for the encapsulation of this compound. The protocols are supplemented with tables of expected quantitative data and visual workflows to guide researchers in developing controlled-release formulations.
Encapsulation Techniques
Solvent Evaporation Technique
The solvent evaporation method is a widely used technique for preparing microcapsules, particularly for encapsulating water-soluble active agents like this compound within a polymer matrix.[2][3] This method involves the formation of an emulsion, followed by the removal of the solvent to solidify the microparticles.[4]
Experimental Protocol
-
Preparation of the Internal Aqueous Phase: Dissolve a pre-determined amount of this compound in deionized water.
-
Preparation of the Organic Phase: Dissolve a biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA) in a volatile organic solvent like dichloromethane (B109758) (DCM).[5]
-
Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to create a water-in-oil (w/o) emulsion.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and homogenize to form a water-in-oil-in-water (w/o/w) double emulsion.[5]
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation and hardening of the polymer around the aqueous SDA droplets.[2]
-
Collection and Washing: Collect the formed microspheres by centrifugation or filtration. Wash the microspheres multiple times with deionized water to remove any unencapsulated SDA and residual surfactant.
-
Drying: Lyophilize or air-dry the microspheres to obtain a free-flowing powder.
Workflow Diagram
Caption: Workflow for this compound encapsulation by the solvent evaporation method.
Quantitative Data (Illustrative)
| Parameter | Polymer | Encapsulation Efficiency (%) | Loading Capacity (%) | Particle Size (µm) |
| SDA-PLGA-SE1 | PLGA 50:50 | 75 ± 5 | 10 ± 2 | 50 ± 15 |
| SDA-PCL-SE1 | Polycaprolactone | 68 ± 6 | 8 ± 1.5 | 65 ± 20 |
Disclaimer: The quantitative data presented in this table is illustrative and intended for comparative purposes. Actual results will vary based on specific experimental conditions.
Complex Coacervation Technique
Complex coacervation is a phase separation method that involves the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (coacervate) that encapsulates the active ingredient.[6][7] This technique is particularly suitable for encapsulating water-soluble compounds and can achieve high encapsulation efficiencies.[8]
Experimental Protocol
-
Polymer Solution Preparation: Prepare separate aqueous solutions of a cationic polymer (e.g., gelatin) and an anionic polymer (e.g., gum arabic).
-
Core Material Dispersion: Disperse the this compound in the gelatin solution.
-
Coacervation Induction: While stirring, add the gum arabic solution to the gelatin-SDA dispersion. Adjust the pH of the mixture to a value below the isoelectric point of gelatin (typically around 4.0-4.5) using an acid (e.g., acetic acid) to induce the formation of coacervates.[7]
-
Coacervate Deposition: Continue stirring and gradually cool the mixture to allow the coacervate phase to deposit around the SDA.
-
Cross-linking: To harden the microcapsule walls, add a cross-linking agent (e.g., glutaraldehyde) and stir for a specified period.
-
Washing and Collection: Wash the microcapsules with deionized water to remove unreacted polymers and cross-linking agent. Collect the microcapsules by filtration.
-
Drying: Dry the microcapsules, for instance, by freeze-drying.
Workflow Diagram
Caption: Workflow for encapsulating this compound using complex coacervation.
Quantitative Data (Illustrative)
| Parameter | Polymers | Encapsulation Efficiency (%) | Loading Capacity (%) | Particle Size (µm) |
| SDA-Gel-GA-CC1 | Gelatin/Gum Arabic | 85 ± 4 | 15 ± 3 | 100 ± 30 |
| SDA-Chi-Alg-CC1 | Chitosan/Alginate | 80 ± 5 | 12 ± 2.5 | 120 ± 40 |
Disclaimer: The quantitative data presented in this table is illustrative and intended for comparative purposes. Actual results will vary based on specific experimental conditions.
Ionic Gelation (Alginate Beads)
Ionic gelation is a simple and mild method for encapsulating active agents, especially hydrophilic ones, using natural polymers like sodium alginate.[9][10] The process involves the cross-linking of the polymer chains by divalent cations to form a hydrogel matrix that entraps the active substance.[11]
Experimental Protocol
-
Preparation of Alginate-SDA Solution: Dissolve sodium alginate in deionized water to form a viscous solution. Then, dissolve the desired amount of this compound in the alginate solution and mix thoroughly.
-
Preparation of Cross-linking Solution: Prepare an aqueous solution of a divalent cation, typically calcium chloride (CaCl₂).
-
Bead Formation: Extrude the sodium alginate-SDA solution dropwise into the calcium chloride solution using a syringe or a nozzle.
-
Gelation/Curing: Allow the droplets to remain in the CaCl₂ solution for a specific period to ensure complete gelation and formation of stable beads.
-
Collection and Washing: Collect the alginate beads by filtration and wash them with deionized water to remove excess calcium chloride and any unencapsulated SDA.
-
Drying: The beads can be used in their hydrogel state or dried (e.g., air-dried or freeze-dried) for longer-term storage.
Workflow Diagram
Caption: Workflow for the encapsulation of this compound in alginate beads via ionic gelation.
Quantitative Data (Illustrative)
| Parameter | Cross-linker Conc. | Encapsulation Efficiency (%) | Loading Capacity (%) | Bead Size (mm) |
| SDA-Alg-IG1 | 2% CaCl₂ | 90 ± 3 | 5 ± 1 | 2.5 ± 0.5 |
| SDA-Alg-IG2 | 5% CaCl₂ | 92 ± 2 | 5.5 ± 1 | 2.3 ± 0.4 |
Disclaimer: The quantitative data presented in this table is illustrative and intended for comparative purposes. Actual results will vary based on specific experimental conditions.
Characterization and Release Studies
Encapsulation Efficiency and Loading Capacity
The amount of encapsulated this compound can be determined indirectly by measuring the concentration of free SDA in the supernatant after centrifugation of the microcapsules.[12] The concentration of SDA can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of SDA - Amount of free SDA) / Total amount of SDA] x 100
-
Loading Capacity (LC %): LC (%) = [(Total amount of SDA - Amount of free SDA) / Weight of microcapsules] x 100
In Vitro Release Study
The release profile of this compound from the microcapsules can be evaluated using a dissolution apparatus.
-
A known quantity of SDA-loaded microcapsules is placed in a dissolution medium (e.g., phosphate-buffered saline, pH 7.4).[15]
-
The system is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.
-
The concentration of released SDA in the aliquots is determined by HPLC.[13][14]
-
The cumulative percentage of SDA released is plotted against time to obtain the release profile.
Conclusion
The selection of an appropriate encapsulation technique for this compound will depend on the desired release profile, the nature of the final product, and scalability considerations. The protocols and illustrative data provided in these application notes serve as a starting point for researchers to develop and optimize controlled-release formulations of this compound for a variety of applications. Further characterization of the prepared microcapsules, including morphology (e.g., by Scanning Electron Microscopy), particle size distribution, and stability studies, is recommended for comprehensive formulation development.[16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Microencapsulation by solvent evaporation: state of the art for process engineering approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. Development and Characterization of Polymeric Microspheres for Controlled Release Protein Loaded Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Coacervation for Encapsulation of Bioactive Compounds, Nutrients, and Probiotics | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In situ generation of sodium alginate/hydroxyapatite nanocomposite beads as drug-controlled release matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In situ generation of sodium alginate/hydroxyapatite/halloysite nanotubes nanocomposite hydrogel beads as drug-controlled release matrices - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. kinampark.com [kinampark.com]
- 17. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sodium Dehydroacetate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sodium Dehydroacetate as a reference standard in analytical chemistry. This document details its properties and outlines validated methods for its quantification in various matrices, including food and cosmetic products.
Introduction
This compound (SDA), the sodium salt of dehydroacetic acid, is a widely used preservative effective against fungi, yeast, and bacteria.[1] Its prevalence in food, cosmetics, and personal care products necessitates accurate and reliable analytical methods for its quantification to ensure product quality, safety, and regulatory compliance.[2][3] The use of a well-characterized reference standard is paramount for achieving accurate and reproducible results in these analyses.
Certified Reference Materials (CRMs) of this compound are available and are suitable for a variety of analytical applications, including pharmaceutical release testing, method development, and quality control for food and beverages. These standards are traceable to internationally recognized standards, ensuring the reliability of analytical measurements.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of the reference standard is crucial for its proper handling, storage, and use in analytical procedures.
| Property | Value |
| Chemical Formula | C₈H₇NaO₄ |
| Molecular Weight | 190.13 g/mol [4][5] |
| CAS Number | 4418-26-2[5] |
| Appearance | White crystalline powder[1] |
| Solubility | Soluble in water, propylene (B89431) glycol, and methanol. Insoluble in acetone (B3395972) and benzene.[6] |
| Melting Point | ~295 °C (decomposes)[6] |
| Storage Temperature | 2-30°C |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quantification of this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also presents a powerful primary method for the purity assessment of the reference standard itself.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the standard method for the analysis of this compound in various matrices.
The following diagram illustrates the general workflow for the quantitative analysis of this compound using a reference standard.
Caption: General workflow for the HPLC analysis of this compound.
This protocol is a general guideline and may require optimization for specific food matrices.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1][7]
-
This compound Certified Reference Standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid[8]
-
Citrate buffer[7]
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol/water mixture).
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
3. Sample Preparation (Example: Soy Sauce): [3]
-
Accurately weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 20 mL of methanol/water, 60/40 v/v) and vortex for 2 minutes.[7]
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 mm x 250 mm, 5 µm)[1][7] |
| Mobile Phase | A: 5 mM Citrate buffer (pH 4.0)/Acetonitrile/Methanol = 7/2/1B: 5 mM Citrate buffer (pH 4.0)/Acetonitrile/Methanol = 4/2/4[7] |
| Gradient | Linear gradient may be required for complex matrices[7] |
| Flow Rate | 1.0 mL/min[1][7] |
| Column Temperature | 40 °C[1][7] |
| Detection Wavelength | 230 nm or 260 nm[7] |
| Injection Volume | 20 µL[7] |
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution factors.
The following table summarizes typical performance characteristics for a validated HPLC method for this compound.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.13 g/kg in processed foods[9] |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 2% for repeatability< 5% for intermediate precision |
| Specificity | No interference from matrix components |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that can be used to determine the purity of a substance without the need for a reference standard of the same compound. An internal standard of a known, certified purity is used for quantification.
This diagram outlines the steps involved in determining the purity of a this compound sample using qNMR.
Caption: Workflow for purity determination of this compound by qNMR.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (± 0.01 mg)
-
This compound sample for purity determination
-
Certified internal standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be close to 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure quantitative conditions are met:
-
Sufficiently long relaxation delay (D1) (e.g., 5 times the longest T₁).
-
Optimized 90° pulse.
-
Sufficient signal-to-noise ratio.
-
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Conclusion
The use of a certified this compound reference standard is essential for the accurate quantification of this preservative in various consumer products. HPLC is a robust and reliable technique for routine analysis in quality control laboratories. For the primary characterization and certification of the reference material itself, qNMR offers a highly accurate and direct method for purity assessment. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate their own analytical methods for this compound.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. pjoes.com [pjoes.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. selleckchem.com [selleckchem.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. researchgate.net [researchgate.net]
- 7. shodexhplc.com [shodexhplc.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Absolute quantification of dehydroacetic acid in processed foods using quantitative ¹H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergistic Effects of Sodium Dehydroacetate with Other Preservatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dehydroacetate (DHA-S), the sodium salt of dehydroacetic acid, is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, yeasts, and molds.[1] Its efficacy and stability across a range of pH values make it a versatile preservative in the food, pharmaceutical, and cosmetic industries.[2] The increasing demand for enhanced product safety and extended shelf-life has spurred interest in combination preservative systems. Synergistic combinations, where the combined antimicrobial effect is greater than the sum of the individual effects, are particularly sought after as they can broaden the antimicrobial spectrum, reduce the required concentrations of individual preservatives, and minimize potential toxicity.[3]
This document provides detailed application notes and experimental protocols for assessing the synergistic effects of this compound with other common preservatives such as potassium sorbate, sodium benzoate, nisin, and natamycin.
Principle of Synergy Assessment
The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent, or antagonistic. The most common method for quantifying these interactions is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) Index.[4][5]
-
Synergy: The combined effect is significantly greater than the sum of their individual effects (FIC index ≤ 0.5).[6]
-
Additive/Indifference: The combined effect is equal to or slightly greater than the sum of their individual effects (FIC index > 0.5 to ≤ 4.0).[6]
-
Antagonism: The combined effect is less than the sum of their individual effects (FIC index > 4.0).[6]
Mechanism of Action of this compound
This compound primarily exerts its antimicrobial effect by inhibiting key enzymes within microbial cells, leading to the disruption of cellular respiration and energy metabolism.[7] Specifically, DHA-S has been shown to inhibit the activity of α-ketoglutarate dehydrogenase (α-KGDH) and succinate (B1194679) dehydrogenase (SDH), both crucial enzymes in the Krebs cycle (citric acid cycle).[7][8] This inhibition disrupts the electron transport chain, reduces cellular respiration, and ultimately leads to microbial cell death.
dot
Caption: Mechanism of this compound Action.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.[5][9]
4.1.1. Materials
-
96-well microtiter plates
-
This compound (DHA-S)
-
Second preservative (e.g., potassium sorbate, sodium benzoate, nisin, natamycin)
-
Test microorganisms (e.g., Aspergillus niger, Saccharomyces cerevisiae, Staphylococcus aureus, Escherichia coli)
-
Appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)
-
Sterile water or saline
-
Spectrophotometer
-
Incubator
4.1.2. Methodology
-
Prepare Stock Solutions: Prepare stock solutions of DHA-S and the second preservative at a concentration that is at least four times the highest concentration to be tested.
-
Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for bacteria and 1-5 x 10^5 CFU/mL for yeast.
-
Set up the Checkerboard Plate: a. Add 50 µL of the appropriate sterile broth to each well of a 96-well plate. b. In the first column, add 50 µL of the highest concentration of DHA-S to each well. c. Perform two-fold serial dilutions of DHA-S across the plate from column 1 to column 10 by transferring 50 µL from each well to the next. d. In the first row, add 50 µL of the highest concentration of the second preservative to each well. e. Perform two-fold serial dilutions of the second preservative down the plate from row A to row G by transferring 50 µL from each well to the next. f. The last row (H) will contain only DHA-S dilutions, and the last column (11) will contain only the second preservative dilutions. Well H12 will serve as the growth control (no antimicrobials).
-
Inoculate the Plate: Add 100 µL of the prepared inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 25-28°C for fungi, 35-37°C for bacteria) for 24-48 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Determine the MIC of each preservative alone and in combination.
-
Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of DHA-S + FIC of Preservative B Where:
-
FIC of DHA-S = (MIC of DHA-S in combination) / (MIC of DHA-S alone)
-
FIC of Preservative B = (MIC of Preservative B in combination) / (MIC of Preservative B alone)
-
dot
Caption: Workflow for the Checkerboard Assay.
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of microbial killing by an antimicrobial agent or a combination of agents.[10]
4.2.1. Materials
-
Same as for the checkerboard assay
-
Sterile test tubes or flasks
-
Shaking incubator
-
Plating supplies (agar plates, spreaders)
4.2.2. Methodology
-
Prepare Inoculum: Prepare a standardized inoculum as described for the checkerboard assay.
-
Set up Test Tubes: Prepare test tubes with the appropriate broth containing the preservatives at concentrations determined from the checkerboard assay (e.g., MIC, 0.5 x MIC). Include tubes with each preservative alone and the combination, as well as a growth control without any preservatives.
-
Inoculate Tubes: Inoculate each tube with the prepared inoculum to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at the optimal temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates to determine the number of viable microorganisms (CFU/mL).
-
Plot Time-Kill Curves: Plot the log10 CFU/mL against time for each condition.
-
Interpret Results: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[11]
dot
Caption: Workflow for the Time-Kill Curve Assay.
Data Presentation
The results of the synergy testing should be summarized in clear and structured tables.
Table 1: MICs of Individual Preservatives and FIC Indices of Combinations against Aspergillus niger
| Preservative Combination | MIC of DHA-S Alone (µg/mL) | MIC of Preservative B Alone (µg/mL) | MIC of DHA-S in Combination (µg/mL) | MIC of Preservative B in Combination (µg/mL) | FIC Index | Interpretation |
| DHA-S + Potassium Sorbate | 1000 | 1200 | 250 | 300 | 0.50 | Additive |
| DHA-S + Sodium Benzoate | 1000 | 1500 | 500 | 375 | 0.75 | Additive |
| DHA-S + Natamycin | 1000 | 8 | 250 | 2 | 0.50 | Additive |
Table 2: MICs of Individual Preservatives and FIC Indices of Combinations against Saccharomyces cerevisiae
| Preservative Combination | MIC of DHA-S Alone (µg/mL) | MIC of Preservative B Alone (µg/mL) | MIC of DHA-S in Combination (µg/mL) | MIC of Preservative B in Combination (µg/mL) | FIC Index | Interpretation |
| DHA-S + Potassium Sorbate | 800 | 1000 | 200 | 250 | 0.50 | Additive |
| DHA-S + Sodium Benzoate | 800 | 1200 | 400 | 300 | 0.75 | Additive |
| DHA-S + Natamycin | 800 | 4 | 200 | 1 | 0.50 | Additive |
Table 3: MICs of Individual Preservatives and FIC Indices of Combinations against Staphylococcus aureus
| Preservative Combination | MIC of DHA-S Alone (µg/mL) | MIC of Preservative B Alone (µg/mL) | MIC of DHA-S in Combination (µg/mL) | MIC of Preservative B in Combination (µg/mL) | FIC Index | Interpretation |
| DHA-S + Potassium Sorbate | 1200 | 1500 | 300 | 375 | 0.50 | Additive |
| DHA-S + Sodium Benzoate | 1200 | 1800 | 600 | 450 | 0.75 | Additive |
| DHA-S + Nisin | 1200 | 16 | 300 | 4 | 0.50 | Additive |
Table 4: MICs of Individual Preservatives and FIC Indices of Combinations against Escherichia coli
| Preservative Combination | MIC of DHA-S Alone (µg/mL) | MIC of Preservative B Alone (µg/mL) | MIC of DHA-S in Combination (µg/mL) | MIC of Preservative B in Combination (µg/mL) | FIC Index | Interpretation |
| DHA-S + Potassium Sorbate | 1500 | 2000 | 375 | 500 | 0.50 | Additive |
| DHA-S + Sodium Benzoate | 1500 | 2500 | 750 | 625 | 0.75 | Additive |
| DHA-S + Nisin | 1500 | 32 | 375 | 8 | 0.50 | Additive |
Note: The data presented in these tables are illustrative and may vary depending on the specific strains and experimental conditions. Researchers should determine these values empirically using the protocols provided.
Conclusion
The combination of this compound with other preservatives presents a promising strategy for enhancing antimicrobial protection in a variety of products. The detailed protocols and data presentation guidelines provided in this document offer a robust framework for researchers to systematically evaluate and quantify the synergistic potential of these combinations. By understanding the underlying mechanisms of action and employing standardized methodologies, scientists and drug development professionals can develop more effective and efficient preservative systems to ensure product safety and quality.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroacetic acid induces heart failure by inhibiting succinate dehydrogenase - Mendeley Data [data.mendeley.com]
- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 10. benchchem.com [benchchem.com]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Sodium Dehydroacetate in Organic Solvents
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Sodium Dehydroacetate (DHA-S) in organic solvents during their experiments. This resource provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to address these issues effectively.
Troubleshooting Guide
Low solubility of this compound in organic solvents can impede reaction progress, lower yields, and complicate purification processes. Below are common issues and recommended solutions.
Table 1: Troubleshooting Low Solubility of this compound
| Issue | Potential Cause | Recommended Solution(s) |
| Complete Insolubility in Nonpolar Solvents | This compound is an ionic salt and has very low affinity for nonpolar solvents like benzene (B151609) or heptane. | - Convert this compound to its free acid form, Dehydroacetic Acid, which is more soluble in organic solvents.[1][2][3] - If the reaction must be in a nonpolar solvent, consider using a phase transfer catalyst to facilitate the transport of the dehydroacetate anion into the organic phase. |
| Poor Solubility in Polar Aprotic Solvents (e.g., Acetone) | Although polar, some aprotic solvents may not effectively solvate the sodium cation and the dehydroacetate anion. | - Introduce a small amount of a polar protic co-solvent such as ethanol (B145695) or water (1-10% v/v) to improve solvation. - Gently warm the mixture, as solubility often increases with temperature. Ensure the temperature is compatible with your reaction conditions. |
| Precipitation Occurs Upon Cooling | The solution was likely saturated or supersaturated at a higher temperature. | - Maintain the reaction at a slightly elevated temperature. - Use a solvent mixture (co-solvency) that provides better solubility at the desired lower temperature. - If possible, use a higher volume of solvent to work with a more dilute solution. |
| Reaction is Sluggish Despite Some Solubility | The concentration of dissolved this compound may be too low for an efficient reaction rate. | - Increase the temperature to boost solubility and reaction kinetics. - Convert to Dehydroacetic Acid, which may have higher solubility in your specific solvent system. - Employ a phase transfer catalyst to increase the effective concentration of the reactive anion in the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the poor solubility of this compound in many organic solvents?
This compound is the sodium salt of dehydroacetic acid.[4][5] As an ionic compound, it is highly polar. According to the principle of "like dissolves like," it dissolves readily in polar solvents such as water, propylene (B89431) glycol, and methanol, which can effectively solvate the sodium cations and dehydroacetate anions.[6][7][8][9] Most organic solvents are significantly less polar, and therefore cannot stabilize these ions, leading to poor solubility.[6]
Q2: How does converting this compound to Dehydroacetic Acid improve solubility in organic solvents?
By adding a proton source (an acid), the sodium salt is neutralized, forming Dehydroacetic Acid. This conversion from an ionic salt to a covalent organic molecule drastically reduces its polarity.[10] Dehydroacetic Acid, being less polar than its sodium salt, is significantly more soluble in a wider range of organic solvents, including ethanol and acetone.[1][2][4]
Q3: What are the key differences in solubility profiles between this compound and Dehydroacetic Acid?
The solubility profiles are nearly opposite, which is a critical consideration for experimental design.
Table 2: Comparative Solubility of this compound and Dehydroacetic Acid
| Solvent | This compound (DHA-S) | Dehydroacetic Acid (DHA) |
| Water | Soluble (33 g/100g )[8][11] | Almost Insoluble (<0.1 g/100g )[2][4] |
| Ethanol | Sparingly Soluble (1 g/100g )[9][11] | Soluble (3 g/100g )[4] |
| Acetone | Very Slightly Soluble (0.2 g/100g )[8][9][11] | Readily Soluble[1] |
| Propylene Glycol | Soluble (48 g/100g )[8][11] | Soluble (1.7 g/100g )[4] |
| Benzene | Insoluble[7][8] | Data not readily available, but expected to be more soluble than DHA-S |
| Glycerin | Soluble (15 g/100g )[8][11] | Sparingly Soluble (<0.1 g/100g )[4] |
Q4: When should I consider using a phase transfer catalyst?
A phase transfer catalyst (PTC) is ideal for heterogeneous reaction systems, where this compound is present as a solid in a liquid organic phase, or as an aqueous solution in contact with an organic phase. The PTC, typically a quaternary ammonium (B1175870) salt, effectively transports the dehydroacetate anion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate without needing to fully dissolve the salt.
Experimental Protocols
Protocol 1: Improving Solubility via Co-solvency
This method is suitable when a slight modification of the solvent system is acceptable.
-
Objective: To increase the solubility of this compound in a primary organic solvent.
-
Materials:
-
This compound
-
Primary organic solvent (e.g., acetone)
-
Co-solvent (e.g., ethanol, propylene glycol, or deionized water)
-
Magnetic stirrer and stir bar
-
Vials or flasks
-
-
Procedure:
-
Dispense the desired amount of this compound into a reaction vessel.
-
Add the primary organic solvent.
-
While stirring, add the co-solvent dropwise or in small increments (e.g., 1% v/v at a time).
-
Observe for dissolution. Gentle warming (30-40°C) can be applied to expedite the process.
-
Continue adding the co-solvent until a homogenous solution is achieved, being careful not to exceed a concentration that would interfere with the subsequent experimental steps.
-
Protocol 2: In-Situ Conversion to Dehydroacetic Acid for Enhanced Organic Solubility
This is the most effective method for achieving high concentrations in organic media.
-
Objective: To convert this compound into the more organic-soluble Dehydroacetic Acid directly within the reaction medium.
-
Materials:
-
This compound (molar mass: ~190.13 g/mol )[8]
-
Anhydrous organic solvent (e.g., ethanol, acetone)
-
Anhydrous acid (e.g., glacial acetic acid, HCl in dioxane, or a solid acid resin)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Suspend the required moles of this compound in the chosen organic solvent.
-
While stirring vigorously, add one molar equivalent of the acid. For example, for every 1.0 g of this compound (approx. 5.26 mmol), add ~0.3 g (or 0.29 mL) of glacial acetic acid.
-
Stir the mixture at room temperature. The solid this compound will gradually be replaced by the dissolved Dehydroacetic Acid and a precipitate of the new sodium salt (e.g., sodium acetate).
-
If a precipitate forms and is undesirable for the subsequent reaction, it can be removed by filtration. The resulting clear solution contains Dehydroacetic Acid.
-
Visualizations
Caption: The relationship between solute polarity and solvent environment.
Caption: Decision workflow for selecting a solubility enhancement method.
References
- 1. grokipedia.com [grokipedia.com]
- 2. essentiq-cosmetics.com [essentiq-cosmetics.com]
- 3. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 4. Dehydroacetic acid : A Magic Preservative in cosmetics [sdhshchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 4418-26-2 [chemicalbook.com]
- 8. This compound | C8H7O4.Na | CID 23721629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS 4418-26-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. Khan Academy [khanacademy.org]
- 11. ulprospector.com [ulprospector.com]
Factors affecting the stability of Sodium Dehydroacetate in different pH conditions.
Welcome to the Technical Support Center for Sodium Dehydroacetate (DHA-S). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DHA-S under various pH conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound?
This compound's antimicrobial efficacy is highly dependent on the pH of the formulation. It is most effective in the acidic to neutral range, typically between pH 2.0 and 6.5.[1] Within this range, the equilibrium favors the undissociated form, dehydroacetic acid, which is the active antimicrobial agent.
Q2: How does pH affect the stability and degradation of this compound?
The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can lead to the hydrolysis of the ester bond in the dehydroacetic acid molecule, though the degradation pathways and resulting products may differ. It is crucial to maintain the pH within the recommended range to ensure the preservative efficacy and stability of your formulation.
Q3: What are the known degradation products of this compound under different pH conditions?
Under forced degradation conditions, such as gamma irradiation, a major degradation product of this compound in aqueous solution has been identified as heptane-2,4,6-trione.[2] The degradation process generally follows first-order kinetics.[2] It is important to note that the degradation rate of the sodium salt (DHA-S) can be higher than that of the free acid (DHA) under the same conditions.[2] Further research is needed to fully elucidate the complete degradation pathways and identify all potential degradation products under various pH and temperature stresses.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of this compound and its potential degradation products.[2][3][4][5] A stability-indicating HPLC method should be developed and validated to ensure that the assay can accurately quantify the active ingredient in the presence of excipients, impurities, and degradation products.
Troubleshooting Guides
Issue 1: Loss of Antimicrobial Efficacy in a Formulation
Possible Cause:
-
pH Shift: The pH of your formulation may have shifted outside the optimal range for DHA-S activity (pH 2.0-6.5).
-
Degradation: The DHA-S may have degraded due to exposure to extreme pH, high temperatures, or oxidizing agents.
Troubleshooting Steps:
-
Measure pH: Immediately measure the pH of your formulation.
-
Adjust pH: If the pH is outside the 2.0-6.5 range, carefully adjust it back using appropriate buffering agents.
-
Quantify DHA-S: Use a validated stability-indicating HPLC method to determine the current concentration of DHA-S in your formulation.
-
Investigate Cause: If the concentration is significantly lower than expected, investigate potential causes of degradation, such as temperature fluctuations or incompatibility with other ingredients.
Issue 2: Unexpected Peaks in HPLC Chromatogram During Stability Studies
Possible Cause:
-
Degradation Products: The new peaks are likely degradation products of DHA-S.
-
Matrix Effects: Excipients in your formulation may be interfering with the analysis.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study on a pure sample of DHA-S under acidic, alkaline, oxidative, and thermal stress conditions to generate potential degradation products. This will help in identifying the unknown peaks in your sample chromatogram.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the DHA-S peak and the new peaks to ensure they are not co-eluting with other components.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and aid in their structural elucidation.
-
Method Optimization: Adjust your HPLC method parameters (e.g., mobile phase composition, gradient, column type) to achieve better separation between DHA-S and the new peaks.
Quantitative Data Summary
The following table summarizes the general stability information for this compound. Specific quantitative data on degradation kinetics (rate constants, half-lives) at various pH values is not extensively available in the public domain and would likely need to be determined empirically for your specific formulation and storage conditions.
| Parameter | Value/Information | Reference |
| Optimal pH Range for Activity | 2.0 - 6.5 | [1] |
| Identified Degradation Product | Heptane-2,4,6-trione (under gamma irradiation) | [2] |
| Degradation Kinetics | Follows first-order kinetics (under gamma irradiation) | [2] |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. The following provides a general framework for developing such a method.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV or PDA detector is suitable.
-
Reverse-phase columns, such as a C18, are commonly used for the separation of DHA-S and its degradation products.
2. Mobile Phase Selection:
-
A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).[2][3]
-
The pH of the aqueous buffer should be optimized to achieve the best separation.
-
For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate are recommended.[2][3]
3. Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a solution of DHA-S.
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the sample to dry heat.
-
Photolytic Degradation: Expose the sample to UV and visible light.
4. Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical flow for troubleshooting common issues with this compound stability.
References
Troubleshooting loss of efficacy of Sodium Dehydroacetate in stored solutions.
Welcome to the Technical Support Center for Sodium Dehydroacetate (DHA-S). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the loss of efficacy of DHA-S in stored solutions.
Frequently Asked Questions (FAQs)
Q1: My stored solution of this compound seems to have lost its antimicrobial efficacy. What are the common causes?
A1: Several factors can contribute to the loss of efficacy of your DHA-S solution upon storage. The most common causes include:
-
pH Shift: The antimicrobial activity of DHA-S is highly dependent on pH. Its efficacy is greater in acidic conditions. An increase in the pH of your solution can lead to a significant reduction in its effectiveness.
-
Degradation: Over time, DHA-S can degrade, especially when exposed to certain conditions. This chemical breakdown leads to a lower concentration of the active compound.
-
Interaction with Other Components: Components in your formulation can interact with DHA-S, leading to its inactivation or degradation.
-
Improper Storage Conditions: Exposure to high temperatures or light can accelerate the degradation of DHA-S.
Q2: What is the optimal pH range for maintaining the stability and efficacy of a DHA-S solution?
A2: this compound is most effective in a pH range of 2.0 to 6.5.[1] It is crucial to measure and, if necessary, adjust the pH of your solution to fall within this range to ensure optimal antimicrobial activity.
Q3: How should I store my this compound solutions?
A3: To maintain the stability and efficacy of your DHA-S solution, it is recommended to store it in a cool, dark, and dry place.[2] Always keep the container tightly closed to prevent contamination and evaporation.[3] For long-term storage, refrigeration is advisable.[4]
Q4: Can I heat my DHA-S solution to aid in dissolution?
A4: this compound is heat stable up to 80°C.[2][5] Therefore, gentle heating can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may accelerate degradation. It is often recommended to add DHA-S during the cool-down phase of a formulation process, below 45°C.[2]
Q5: I've noticed a slight yellowing of my DHA-S solution over time. Does this indicate a loss of efficacy?
A5: A slight yellowing of the solution can occur over time and may be an indication of degradation, which could lead to a loss of efficacy.[2] This discoloration can be more pronounced at high temperatures or in the presence of anionic ingredients.[2] If you observe a significant color change, it is recommended to test the concentration and antimicrobial efficacy of your solution.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving issues with your this compound solutions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the loss of efficacy in your DHA-S solution.
Caption: A step-by-step guide to troubleshooting loss of efficacy in DHA-S solutions.
Quantitative Data Summary
While specific degradation kinetics are highly dependent on the exact composition of the solution, the following table provides an illustrative summary of the expected stability of this compound under various conditions.
| Parameter | Condition | Expected Stability | Notes |
| pH | 2.0 - 6.5 | High | Optimal range for efficacy and stability.[1] |
| > 6.5 | Reduced | Efficacy significantly decreases as the solution becomes more alkaline. | |
| Temperature | 4 - 25°C | High | Ideal storage temperature range. |
| 40°C | Moderate | Slight degradation may occur over extended periods. | |
| > 80°C | Low | Significant degradation can be expected.[5] | |
| Light Exposure | Dark | High | Protected from light to prevent photodegradation.[6] |
| Ambient Light | Moderate | Some degradation may occur over time. | |
| UV Light | Low | Direct exposure to UV light can cause significant degradation. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality and efficacy of your this compound solutions.
Protocol 1: Quantification of this compound using HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DHA-S in an aqueous solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or Formic acid
-
Deionized water (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the mobile phase by adding a small amount of phosphoric acid or formic acid to a final concentration of approximately 0.1%. Filter the mobile phase through a 0.45 µm filter and degas before use.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Take a known volume of your stored DHA-S solution.
-
Dilute it with the mobile phase to a concentration that falls within the range of your calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: As prepared in step 1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 307 nm
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject your prepared sample and record the peak area.
-
Determine the concentration of DHA-S in your sample by using the calibration curve.
-
Protocol 2: Simple Antimicrobial Efficacy Test (Zone of Inhibition)
This protocol describes a basic agar (B569324) diffusion assay to qualitatively assess the antimicrobial efficacy of your DHA-S solution.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile filter paper discs (6 mm diameter)
-
Your stored DHA-S solution
-
Freshly prepared DHA-S solution (positive control)
-
Sterile water or saline (negative control)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile water or saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a lawn of bacteria.
-
Prepare Discs:
-
Using sterile forceps, dip a sterile filter paper disc into your stored DHA-S solution until saturated.
-
Prepare a positive control disc with a freshly prepared DHA-S solution of the expected concentration.
-
Prepare a negative control disc with sterile water or saline.
-
-
Place Discs on Agar: Carefully place the saturated discs onto the surface of the inoculated agar plates, ensuring they are firmly in contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: After incubation, observe the plates for zones of inhibition (clear areas around the discs where microbial growth is inhibited).
-
Interpretation:
-
A clear zone around the disc indicates antimicrobial activity.
-
Compare the size of the zone of inhibition of your stored solution to that of the fresh solution (positive control). A significantly smaller or absent zone for the stored solution indicates a loss of efficacy.
-
The negative control should not show any zone of inhibition.
-
Signaling Pathways and Degradation
Proposed Degradation Pathway of this compound
The following diagram illustrates a simplified proposed pathway for the hydrolysis of this compound under acidic or basic conditions, leading to a loss of the active compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microchemlab.com [microchemlab.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Overcoming Interference in Analytical Assays for Sodium Dehydroacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sodium Dehydroacetate (DHA-S). The focus is on identifying and mitigating interference in common analytical assays to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of this compound (DHA-S) analysis?
A1: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of the target analyte (DHA-S) by the presence of other components in the sample matrix.[1] These effects are a primary source of error in quantitative analysis. They can manifest as either signal suppression (decrease) or enhancement (increase), leading to inaccurate results.[1] For example, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from a complex matrix like plasma can interfere with the ionization of DHA-S in the ion source.[1]
Q2: What are the most common substances that interfere with DHA-S analysis?
A2: Interfering substances are highly dependent on the sample matrix.
-
In cosmetics and pharmaceuticals: Other preservatives (e.g., parabens, sorbic acid, benzoic acid), fatty acids, surfactants, and pigments can cause interference, particularly in spectrophotometric and HPLC-UV assays where these compounds may have overlapping absorption spectra.[2]
-
In food products: Fats, proteins, sugars, and other food additives can interfere with extraction and detection.
-
In biological samples (e.g., plasma, urine): Phospholipids, salts, and various endogenous metabolites are major contributors to matrix effects, especially in LC-MS analysis.[1]
Q3: How can I determine if my assay is experiencing interference?
A3: The presence of matrix effects should be systematically evaluated during method validation.[1] A common and effective method is the post-extraction addition technique . This involves comparing the analytical response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a pure solvent at the same concentration. The resulting ratio, known as the Matrix Factor (MF), provides a quantitative measure of the interference. An MF value significantly different from 1 indicates the presence of matrix effects.[1]
Q4: What are the primary analytical techniques used for DHA-S determination and their susceptibility to interference?
A4: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and spectrophotometry.
-
HPLC-UV: Widely used due to its accessibility. It is susceptible to interference from compounds that co-elute with DHA-S and absorb light at the same wavelength.[2]
-
LC-MS/MS: Offers higher selectivity and sensitivity, but is prone to matrix effects that can suppress or enhance the ionization of DHA-S.[1][3]
-
Spectrophotometry: A simpler method, but it has lower selectivity and is easily affected by any compound in the matrix that absorbs light at the analytical wavelength. Derivatization may be required to improve selectivity.[2]
-
Microfluidic Systems: Newer methods utilizing microfluidic chips are being developed for rapid detection in specific matrices like dairy products.[4]
Troubleshooting Guide
This guide addresses specific problems encountered during the analysis of this compound.
Problem: Inaccurate quantification, demonstrated by low analyte recovery or high variability between sample replicates.
-
Possible Cause 1: Matrix-induced signal suppression or enhancement.
-
Solution: The most effective strategy is to improve the sample preparation process to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1] For LC-MS/MS, using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[1][5]
-
-
Possible Cause 2: Co-elution with an interfering compound in HPLC-UV.
-
Solution: Optimize the chromatographic separation. This can be achieved by adjusting the mobile phase composition (e.g., organic solvent ratio, pH), changing the column type, or modifying the gradient elution profile.[3] The goal is to achieve baseline separation between the DHA-S peak and any interfering peaks.
-
-
Possible Cause 3: Inadequate extraction from a complex sample matrix.
-
Solution: Re-evaluate the extraction procedure. For cosmetic powders, a Na2CO3-methanol-H2O system has been shown to be effective.[2] For other matrices, adjusting the pH or using a different extraction solvent may be necessary to improve the recovery of DHA-S.
-
Problem: Poor peak shape (e.g., fronting, tailing, or splitting) in HPLC analysis.
-
Possible Cause 1: Column overload.
-
Solution: Dilute the sample extract before injection. A cleaner sample, achieved through better sample preparation, can also prevent column overload by removing high-concentration matrix components.[6]
-
-
Possible Cause 2: Mismatch between sample solvent and mobile phase.
-
Solution: Ensure the final sample solvent has a similar or weaker elution strength than the initial mobile phase. If the sample is dissolved in a very strong solvent, it can cause peak distortion. Reconstituting the final extract in the initial mobile phase is an effective practice.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure DHA-S (which is the salt of dehydroacetic acid) is in a consistent ionic state. Adding a small amount of a competing agent to the mobile phase can sometimes help reduce peak tailing.
-
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving analytical interference issues.
Caption: A workflow for troubleshooting analytical interference.
Data on Sample Preparation Effectiveness
Proper sample preparation is the most critical step in minimizing matrix interference. The choice of technique can significantly impact the cleanliness of the final extract and, consequently, the accuracy of the results.
| Sample Preparation Technique | Target Matrix Type | Key Interferents Removed | Typical Analyte Recovery | Effectiveness Rating |
| Dilution ('Dilute-and-Shoot') | Simple Aqueous | Soluble salts | >95% | Low (Does not remove interferents, only dilutes them) |
| Protein Precipitation (PPT) | Biological Fluids (Plasma) | Proteins | 85-105% | Medium (Simple, but does not effectively remove phospholipids)[1] |
| Liquid-Liquid Extraction (LLE) | Biological, Cosmetics | Lipids, fats, highly polar/non-polar compounds | 70-95% | Medium-High (Cleaner than PPT, requires optimization)[1][7] |
| Solid-Phase Extraction (SPE) | All Types | Phospholipids, salts, various organics | 90-110% | High (Generally provides the cleanest extracts)[1][7] |
Note: Recovery percentages are illustrative and can vary based on the specific matrix, protocol, and analyte concentration.
Detailed Experimental Protocols
Protocol 1: General Sample Preparation Workflow Using Solid-Phase Extraction (SPE)
This workflow is designed to remove a broad range of interfering compounds from a liquid sample prior to HPLC or LC-MS analysis.
Caption: A standard workflow for Solid-Phase Extraction (SPE).
Detailed Steps for SPE (Example using a reversed-phase C18 cartridge):
-
Conditioning: Pass 1-2 cartridge volumes of methanol (B129727) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass 1-2 cartridge volumes of purified water (or a buffer matching the sample's pH) to prepare the stationary phase for the aqueous sample. Do not let the cartridge dry out.
-
Loading: Slowly pass the pre-treated sample through the cartridge. DHA-S will be retained on the C18 sorbent.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away polar, interfering compounds while DHA-S remains bound.
-
Elution: Pass 1-2 cartridge volumes of a strong solvent (e.g., methanol or acetonitrile) to elute the retained DHA-S.
-
Post-Elution: The collected eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of the initial HPLC mobile phase for injection.
Protocol 2: HPLC-UV Method for DHA-S in Cosmetic Powders with Derivatization
This protocol is adapted from a method designed to overcome interference from other UV-active compounds in cosmetic matrices.[2] It involves converting dehydroacetic acid (DAA) to a hydrazone derivative that absorbs light at a different wavelength.
-
Sample Extraction:
-
Accurately weigh a portion of the cosmetic powder.
-
Extract DHA-S using a Na2CO3-methanol-H2O solution with sonication.[2]
-
Centrifuge the mixture and collect the supernatant.
-
-
Derivatization:
-
Neutralize an aliquot of the extract. The resulting solution contains DAA.
-
Add 4-nitrophenylhydrazine∙HCl (4-NPH∙HCl) to the DAA solution to form the corresponding hydrazone.[2]
-
The reaction creates a derivative that is detectable in the visible region (around 400 nm), shifting it away from the UV region where other cosmetic ingredients might interfere.[2]
-
-
Chromatographic Conditions:
-
Column: Octadecylsilylated silica (B1680970) gel (ODS/C18) column (e.g., 4.6 mm ID x 150-250 mm length).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an acetate (B1210297) or phosphate (B84403) buffer is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 400 nm for the hydrazone derivative.[2]
-
-
Quantification:
-
Prepare a calibration curve using DHA-S standards that have undergone the same derivatization process.
-
The detection limit for this derivatization method was reported to be 6 nmol/mL.[2]
-
Protocol 3: Assessing Matrix Effects using the Post-Extraction Addition Method
This protocol details the steps to calculate the Matrix Factor (MF) to quantify interference.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (DHA-S) at a known concentration into the pure solvent that will be used for the final sample reconstitution (e.g., mobile phase).
-
Set B (Post-Spiked Sample): Select a blank matrix sample (a sample of the same type that is known to not contain DHA-S). Process it through the entire sample preparation procedure. In the final, clean extract, spike DHA-S to the same concentration as in Set A.
-
Set C (Pre-Spiked Sample): Spike DHA-S into a blank matrix sample before starting the sample preparation procedure. This set is used to determine overall recovery, not the matrix factor itself.
-
-
Analyze and Calculate:
-
Inject all samples from Set A and Set B into the analytical instrument.
-
Calculate the average peak area for each set.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
-
Interpret the Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
Regulatory guidelines often consider an MF value between 0.85 and 1.15 (or 85% to 115%) to be acceptable, but this can vary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. shodexhplc.com [shodexhplc.com]
Preventing precipitation of Sodium Dehydroacetate in culture media.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing precipitation issues with Sodium Dehydroacetate (DHA-S) in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DHA-S) precipitating in the culture medium?
Precipitation of this compound in culture media is most commonly due to its conversion to the less soluble dehydroacetic acid (DHA). This can be triggered by several factors:
-
pH of the Culture Media: DHA-S is the highly soluble salt of dehydroacetic acid. The pKa of dehydroacetic acid is approximately 5.27. In aqueous solutions, an equilibrium exists between the soluble salt and the less soluble acid form. Most mammalian cell culture media are buffered between pH 7.2 and 7.4.[1] While at this pH the equilibrium favors the soluble salt form, localized drops in pH or the inherent buffering capacity of your specific medium can shift the equilibrium towards the formation of the less soluble dehydroacetic acid, causing it to precipitate. The solubility of dehydroacetic acid in water is less than 0.1 g/100mL, whereas the sodium salt is significantly more soluble (33 g/100mL at 25°C).[2][3]
-
High Concentration: The final concentration of DHA-S in the media may exceed the solubility limit of dehydroacetic acid, especially if there are fluctuations in pH.
-
"Solvent Shock": Adding a highly concentrated stock solution of DHA-S (especially if dissolved in a different solvent) directly to the culture medium can cause a rapid, localized increase in concentration that exceeds the solubility of dehydroacetic acid, leading to immediate precipitation.
-
Interaction with Media Components: While direct evidence with all media components is limited, dehydroacetic acid is known to form complexes with some metal ions. It is possible that it interacts with divalent cations such as calcium and magnesium, which are present in culture media, forming insoluble salts.
-
Temperature: Temperature shifts, such as moving media from cold storage to a 37°C incubator, can affect the solubility of media components and potentially contribute to precipitation.
Q2: What is the relationship between pH and this compound precipitation?
The relationship between pH and the solubility of this compound is critical. Below is a diagram illustrating the chemical equilibrium.
References
Degradation pathways and byproducts of Sodium Dehydroacetate under stress conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Dehydroacetate (DHA-S). The information focuses on the degradation pathways and byproducts of DHA-S under various stress conditions, aiding in the design and interpretation of forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (DHA-S)?
This compound is the sodium salt of dehydroacetic acid (DHA) and is generally stable under normal storage conditions as a solid.[1][2][3] It is a white to off-white crystalline powder.[4][5] In aqueous solutions, its stability is influenced by factors such as pH, temperature, and light. It has good heat and light resistance, and its aqueous solution is reported to be stable for 2 hours at 120°C, remaining neutral or slightly alkaline.[3] The antimicrobial efficacy of DHA-S is pH-dependent, with the undissociated dehydroacetic acid being the more active form, thus it is more effective at a lower pH, typically in the range of 2.0 to 6.5.[6][7]
Q2: What are the expected degradation pathways for DHA-S under hydrolytic stress (acidic and alkaline conditions)?
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the pyrone ring of dehydroacetic acid (the active form of DHA-S in acid) is expected to undergo hydrolysis. This would involve the opening of the lactone ring to form an unstable intermediate, which could then potentially rearrange or further degrade. For some pyrone derivatives, acid hydrolysis can lead to the formation of esters of acids from the allene (B1206475) or acetylene (B1199291) series.[10]
-
Alkaline-Catalyzed Hydrolysis: Under basic conditions, saponification (base-catalyzed hydrolysis) of the lactone is the anticipated reaction. This nucleophilic attack by hydroxide (B78521) ions would also lead to the opening of the pyrone ring, forming a salt of the resulting carboxylic acid.
Q3: What byproducts are expected from the oxidative degradation of DHA-S?
This compound is known to be incompatible with strong oxidizing agents.[1][11][12] While specific studies on DHA-S are limited, research on other pyrone derivatives provides insight into potential oxidative degradation pathways. The reaction of a pyrone compound with hydrogen peroxide has been shown to yield hydroxylation products on the pyrone ring, as well as keto-derivatives.[1] Therefore, it is plausible that the pyrone ring of DHA-S is susceptible to similar oxidative attacks. Under extreme oxidative stress, such as gamma irradiation, heptane-2,4,6-trione has been identified as a major degradation product of both DHA and DHA-S.[13]
Q4: How does photolytic stress affect DHA-S?
Exposure to light, particularly UV-visible irradiation, can induce degradation of dehydroacetic acid.[14] Studies have shown that photolytic degradation can lead to the formation of byproducts, including an isomer of DHA and dimeric structures.[14] Therefore, it is recommended that cosmetic products containing DHA-S be protected from direct sunlight to prevent photodegradation.
Q5: I am observing unexpected peaks in my chromatogram during a stability study of a formulation containing DHA-S. What could be the cause?
Unexpected peaks can arise from several sources:
-
Degradation of DHA-S: As discussed, DHA-S can degrade under stress conditions (pH, oxidation, light, heat) to form various byproducts.
-
Interaction with Excipients: DHA-S could potentially react with other ingredients in your formulation.
-
Degradation of Other Formulation Components: The new peaks may be degradation products of other excipients, not DHA-S.
-
Contaminants: Impurities in the DHA-S raw material or other excipients, or leachables from container closure systems, could be the source.
To troubleshoot, a systematic forced degradation study of DHA-S alone, the placebo (formulation without DHA-S), and the full formulation is recommended. This will help to identify the origin of the unknown peaks.
Troubleshooting Guide for Forced Degradation Studies
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or minimal degradation observed. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | - Increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M).- Increase the temperature in increments (e.g., 40°C, 60°C, 80°C).- Extend the duration of the stress exposure.- For poorly soluble compounds, consider using a co-solvent.[15] |
| Complete or excessive degradation observed. | Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Lower the temperature.- Reduce the duration of the exposure.- Take samples at earlier time points to capture intermediate degradants. |
| Poor peak shape or resolution in HPLC. | - Inappropriate column chemistry or mobile phase.- Co-elution of the parent drug and degradation products. | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase composition (organic solvent ratio, pH, buffer concentration).- Optimize the gradient profile for better separation.- Ensure that acidic or basic samples are neutralized before injection to protect the column.[10] |
| Mass imbalance in the stability-indicating method. | - Some degradation products are not being detected (e.g., lack a UV chromophore, are volatile, or are retained on the column).- Incorrect response factors for degradation products. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector.- Check for volatile byproducts using headspace GC-MS.- Ensure the HPLC method has a sufficient run time to elute all components.- If possible, isolate and quantify major degradation products to determine their response factors. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the drug substance and the analytical method used. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[16]
Acidic Hydrolysis
-
Prepare a solution of DHA-S in 0.1 M hydrochloric acid.
-
If degradation is slow at room temperature, heat the solution at a controlled temperature (e.g., 60-80°C) under reflux.[17]
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis to prevent further degradation and protect analytical instrumentation.[10]
-
Analyze by a stability-indicating HPLC method.
Alkaline Hydrolysis
-
Prepare a solution of DHA-S in 0.1 M sodium hydroxide.
-
Follow the same procedure as for acidic hydrolysis (steps 2-3).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.[10]
-
Analyze by a stability-indicating HPLC method.
Oxidative Degradation
-
Prepare a solution of DHA-S in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add hydrogen peroxide to a final concentration of 3%.[13]
-
Store the solution at room temperature or slightly elevated temperature (e.g., 40°C), protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze by a stability-indicating HPLC method. It may be necessary to quench the reaction, for example by dilution.
Thermal Degradation
-
Expose the solid DHA-S powder to dry heat in a temperature-controlled oven (e.g., 80°C, 105°C).
-
Withdraw samples at various time points.
-
Dissolve the samples in a suitable solvent for analysis.
-
Analyze by a stability-indicating HPLC method.
Photolytic Degradation
-
Expose a solution of DHA-S and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[15]
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples by a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Stress Conditions and Potential Degradation Pathways for this compound
| Stress Condition | Typical Reagents/Conditions | Expected Primary Degradation Site | Potential Degradation Pathway/Byproducts |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Pyrone Ring (Lactone) | Ring opening via hydrolysis. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Pyrone Ring (Lactone) | Ring opening via saponification. |
| Oxidation | 3% H₂O₂, room or elevated temperature | Pyrone Ring | Ring hydroxylation and/or formation of keto-derivatives. |
| Thermal | Dry heat (e.g., 80-105°C) on solid | Entire Molecule | General decomposition. |
| Photolytic | ICH Q1B compliant light exposure | Pyrone Ring | Photoisomerization, dimerization. |
| Gamma Irradiation | Gamma rays | Entire Molecule | Ring opening, fragmentation (e.g., heptane-2,4,6-trione).[13] |
Visualizations
Caption: Workflow for a comprehensive forced degradation study.
Caption: Proposed degradation pathways for Dehydroacetic Acid.
References
- 1. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drs.nio.res.in [drs.nio.res.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. specialchem.com [specialchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preliminary studies on oxidative decomposition of dipyrone solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cir-safety.org [cir-safety.org]
- 15. nbinno.com [nbinno.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to neutralize the antimicrobial activity of Sodium Dehydroacetate in experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively neutralize the antimicrobial activity of Sodium Dehydroacetate (DHA-S) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its neutralization necessary in experiments?
This compound (DHA-S) is a broad-spectrum antimicrobial agent used as a preservative in a variety of products, including cosmetics, food, and pharmaceuticals.[1] Its mechanism of action involves the inhibition of microbial dehydrogenase enzymes and the disruption of key enzyme systems by combining with sulfhydryl groups.[1] In experimental contexts such as sterility testing or evaluating the efficacy of other antimicrobial agents in a preserved product, the antimicrobial activity of DHA-S must be neutralized. Failure to do so can lead to false-negative results, where the preservative inhibits microbial growth and masks potential contamination.
Q2: What are the common methods for neutralizing preservatives like this compound?
The most common methods for neutralizing antimicrobial preservatives are:
-
Chemical Neutralization: This involves the addition of chemical agents that inactivate the preservative. This is the most frequently used method.
-
Dilution: While simple, dilution alone is often insufficient to completely eliminate the antimicrobial activity of potent preservatives.
-
Filtration: This method involves passing the sample through a membrane filter to physically remove the preservative. The filter is then rinsed to remove any residual antimicrobial agent.
Q3: Which chemical neutralizers are effective against this compound?
While a specific, universally validated neutralizer for this compound is not explicitly documented in public standards, general-purpose neutralizing broths containing lecithin (B1663433) and polysorbate 80 (Tween 80) are commonly used and are likely effective. Additionally, recent research has identified the amino acids L-cysteine and L-proline as agents capable of reversing the antimicrobial effects of DHA-S.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| False negative results in sterility testing of a product containing DHA-S. | Incomplete neutralization of DHA-S's antimicrobial activity. | 1. Verify the efficacy of your current neutralizing agent and protocol. 2. Increase the concentration of the neutralizing agent(s). 3. Consider incorporating L-cysteine or L-proline into your neutralization protocol. 4. If using membrane filtration, ensure a sufficient number of rinse cycles. |
| Toxicity of the neutralizing agent to the test microorganisms. | The neutralizing agent itself is inhibiting microbial growth. | 1. Perform a neutralizer toxicity test as outlined in the experimental protocols below. 2. If toxicity is observed, consider using a different neutralizing agent or reducing the concentration. |
| Difficulty recovering microorganisms from a highly preserved sample. | The concentration of DHA-S is too high for the current neutralization method to be effective. | 1. Increase the ratio of neutralizer to sample. 2. Combine chemical neutralization with the membrane filtration method for a more robust approach. |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Neutralizing Broth (Letheen Broth)
This protocol describes the preparation of Letheen Broth, a common neutralizer containing lecithin and polysorbate 80.
Materials:
-
Beef Extract
-
Peptone
-
Sodium Chloride (NaCl)
-
Lecithin
-
Polysorbate 80 (Tween 80)
-
Distilled Water
-
Autoclave
-
Sterile flasks or bottles
Composition of Letheen Broth:
| Component | Concentration (g/L) |
| Beef Extract | 5.0 |
| Peptone | 10.0 |
| Sodium Chloride | 5.0 |
| Lecithin | 0.7 |
| Polysorbate 80 | 5.0 |
Procedure:
-
Weigh the required amounts of beef extract, peptone, sodium chloride, lecithin, and polysorbate 80.
-
Dissolve the components in 1 liter of distilled water.
-
Heat with gentle agitation to completely dissolve the medium.
-
Dispense the medium into appropriate containers (e.g., flasks, test tubes).
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool before use.
Protocol 2: Validation of Neutralizer Effectiveness
This protocol outlines the steps to validate that the chosen neutralizing agent effectively inactivates this compound without being toxic to the test microorganisms. This is a critical step before routine use.
Materials:
-
Product containing this compound
-
Chosen neutralizing agent/broth
-
Sterile saline or buffered peptone water
-
Culture of test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Sterile plates (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar)
-
Incubator
Procedure:
Part A: Neutralizer Efficacy Test
-
Prepare a suspension of the test microorganism containing a low number of cells (e.g., <100 CFU/mL).
-
In a sterile tube, mix the product containing DHA-S with the neutralizing broth in the desired ratio (e.g., 1:10).
-
Immediately add a known volume of the microorganism suspension to the product-neutralizer mixture.
-
Plate the mixture onto the appropriate agar plates.
-
Prepare a positive control by adding the same volume of the microorganism suspension to sterile saline or buffered peptone water and plate.
-
Incubate the plates under appropriate conditions.
-
Compare the colony counts from the product-neutralizer mixture to the positive control. The recovery should be at least 70% of the positive control.
Part B: Neutralizer Toxicity Test
-
Prepare a suspension of the test microorganism as in Part A.
-
In a sterile tube, mix the neutralizing broth with sterile saline or buffered peptone water in the same ratio as used in Part A.
-
Add the same known volume of the microorganism suspension to this mixture.
-
Plate the mixture onto the appropriate agar plates.
-
Use the same positive control as in Part A.
-
Incubate the plates.
-
Compare the colony counts from the neutralizer-saline mixture to the positive control. The recovery should not be significantly less than the positive control, indicating the neutralizer is not toxic.
Protocol 3: Investigational Use of L-Cysteine for DHA-S Neutralization
The addition of L-cysteine has been shown to reverse the antibiotic tolerance elicited by DHA-S.[2][3] While a standardized protocol for its use as a primary neutralizer is not yet established, this investigational protocol can serve as a starting point for researchers.
Materials:
-
L-cysteine
-
Sterile distilled water
-
pH meter
-
Sterile filter (0.22 µm)
Preparation of L-Cysteine Stock Solution (e.g., 100 mM):
-
Dissolve the required amount of L-cysteine in sterile distilled water.
-
Adjust the pH to neutral (7.0-7.2) using sterile NaOH or HCl.
-
Sterilize the solution by passing it through a 0.22 µm filter.
Experimental Application:
-
The L-cysteine solution can be added directly to the culture medium or the neutralizing broth to a final concentration that needs to be determined empirically. A starting point could be in the range of 1-10 mM.
-
The validation of its neutralizing efficacy and toxicity should be performed as described in Protocol 2.
Visualizations
Caption: Experimental workflow for validating the effectiveness of a neutralizing agent against this compound.
Caption: Putative mechanisms of this compound antimicrobial action and its neutralization.
References
Strategies to enhance the antifungal activity of Sodium Dehydroacetate.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies to enhance the antifungal activity of Sodium Dehydroacetate (DHA-S). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary antifungal mechanism of action for this compound (DHA-S)?
A1: The primary antifungal activity of this compound is attributed to its ability to disrupt fungal cell membrane permeability and interfere with energy metabolism.[1][2] Studies on fungi like Geotrichum citri-aurantii show that DHA-S treatment leads to a visible alteration of the cell membrane, causing dramatic morphological changes, loss of cytoplasm, and plasmolysis.[1] Mechanistically, it induces a rapid decrease in intracellular ATP content and increases the activity of Na+/K+-ATPase, which disturbs the cell's energy supply and ionic balance.[1][2]
Q2: What are the optimal conditions for DHA-S antifungal activity?
A2: this compound functions effectively in a broad pH range, typically between 2.0 and 6.5.[3] However, its efficacy is enhanced in more acidic conditions, as the undissociated form of the acid is believed to be the primary active molecule.[4] Its activity can be diminished in the presence of certain nonionic surfactants and high concentrations of organic matter.[4]
Q3: Can this compound be combined with other agents for a synergistic effect?
A3: Yes, combining DHA-S with other compounds can lead to synergistic antifungal activity. A notable example is the combination of DHA-S with sodium silicate (B1173343) (Na₂SiO₃), which has shown a synergistic inhibitory effect against the fungus Geotrichum citri-aurantii.[5] Additive effects have also been observed when DHA-S is combined with other preservatives like sodium benzoate.[4]
Q4: Are there formulation strategies that can enhance the efficacy of DHA-S?
A4: Yes. One strategy is the use of carrier systems. For instance, incorporating DHA-S into porous materials like diatomite has been used to create antimicrobial food packaging films. Another approach is microencapsulation, which can be useful to control the release of DHA-S and prevent potential interference with other formulation components, such as yeast in baking processes.
Troubleshooting Guide
Issue 1: I am not observing the expected level of antifungal activity with DHA-S.
-
Check the pH of your medium: The activity of DHA-S is pH-dependent, with greater efficacy in acidic environments (pH 2.0-6.5).[3] An alkaline medium can reduce its effectiveness.
-
Review formulation components: Certain nonionic surfactants or high levels of organic material can inactivate dehydroacetic acid.[4] Evaluate your formulation for potential interfering substances.
-
Confirm the concentration: DHA-S is effective at low concentrations (typically ≤ 0.6%), but the Minimum Inhibitory Concentration (MIC) can vary significantly between different fungal species.[3][6] Ensure your working concentration is appropriate for the target organism.
Issue 2: My combination of DHA-S and another agent is not showing a synergistic effect in a checkerboard assay.
-
Verify individual MICs: Inaccurate MIC values for the individual compounds will lead to an incorrect interpretation of the Fractional Inhibitory Concentration Index (FICI). Always determine the MIC of each compound alone in the same experiment as the combination.
-
Check for precipitation: When combining two agents at various concentrations, insolubility or precipitation can occur in the wells, leading to false results that may appear antagonistic.[6] Visually inspect the plate for any signs of precipitation.
-
Review FICI calculation and interpretation: Ensure you are using the correct formulas (see Experimental Protocols section) and interpretation criteria. A FICI value of ≤ 0.5 typically indicates synergy.[7]
Issue 3: I am observing inconsistent results between experiments.
-
Standardize inoculum preparation: The density of the fungal inoculum is critical for reproducible MIC and synergy testing results. Follow a standardized protocol, such as adjusting the suspension to a 0.5 McFarland standard, to ensure a consistent starting concentration of fungal cells.
-
Control incubation conditions: Time and temperature of incubation must be kept consistent. Adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for the specific fungus being tested.[8][9][10]
-
Use appropriate controls: Always include a growth control (no drug) and a sterility control (no inoculum) on each 96-well plate to validate the experiment.[6]
Quantitative Data Summary
The following table summarizes the synergistic antifungal activity of this compound in combination with Sodium Silicate against Geotrichum citri-aurantii.
| Fungal Species | Compound(s) | Ratio (w/w) | MIC (g/L) | MFC (g/L) | Reference |
| Geotrichum citri-aurantii | This compound (SD) + Sodium Silicate (Na₂SiO₃) | 1:4 | 1.8 | 3.6 | [5] |
| This compound (alone) | N/A | >1.8 | >3.6 | [5] | |
| Sodium Silicate (alone) | N/A | >1.8 | >3.6 | [5] | |
| *The study indicates the combination showed a synergistic effect compared to the single compounds, implying the individual MICs/MFCs are higher than the combination values. |
Visualizations
Caption: Overview of strategies to enhance this compound activity.
Caption: Mechanism of action of this compound on a fungal cell.
Caption: Workflow for assessing synergistic antifungal activity.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M38 reference method for filamentous fungi.[8][9][10]
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 7 days to encourage sporulation.[8]
-
Harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the resulting spore suspension with a spectrophotometer to match the turbidity of a 0.5 McFarland standard (approximately 0.09 to 0.13 absorbance at 530 nm).
-
Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.[8]
-
-
Inoculation and Incubation:
-
Dispense 100 µL of the final fungal inoculum into each well of the microtiter plate containing 100 µL of the diluted antifungal agent. This brings the total volume to 200 µL per well.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 48-72 hours, depending on the growth rate of the fungus.[8]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye.
-
Protocol 2: Checkerboard Microdilution Assay for Synergy Testing
This protocol allows for the assessment of interactions between two antifungal agents.[6][7]
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (columns), prepare serial twofold dilutions of Agent A (e.g., DHA-S) in 50 µL of RPMI 1640 medium.
-
Along the y-axis (rows), prepare serial twofold dilutions of Agent B (e.g., Sodium Silicate) in 50 µL of RPMI 1640 medium.
-
This creates a matrix where each well contains a unique combination of concentrations of the two agents.
-
Include a row and a column with each agent alone to determine their individual MICs under the assay conditions.
-
-
Inoculation and Incubation:
-
Prepare the fungal inoculum as described in Protocol 1.
-
Add 100 µL of the final fungal inoculum to each well.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis and FICI Calculation:
-
After incubation, read the MIC for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FICI (ΣFIC) for each combination:
-
FICI = FIC of Agent A + FIC of Agent B
-
-
The FICI value is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[7]
-
-
References
- 1. Antifungal mechanism of this compound against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Addressing batch-to-batch variability of Sodium Dehydroacetate in research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with batch-to-batch variability of Sodium Dehydroacetate (SDA) in their experiments.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Proliferation After Switching to a New Batch of SDA
Question: My cell viability and proliferation have significantly decreased after I started using a new lot of this compound. What could be the cause and how can I troubleshoot this?
Answer:
This is a common issue that can arise from variations in the purity and composition of different batches of chemical reagents. Here is a step-by-step guide to help you identify and resolve the problem:
Step 1: Quarantine the New Batch Immediately stop using the new batch of SDA in your critical experiments. Revert to the previous batch if you still have some available to confirm that the issue is indeed with the new lot.
Step 2: Review the Certificate of Analysis (CoA) Compare the CoA of the new batch with that of the old batch. Pay close attention to the following parameters:
-
Purity/Assay: A lower purity in the new batch means a higher percentage of unknown substances.
-
Impurity Profile: Look for any new or significantly higher levels of specified impurities.
-
Heavy Metals: Heavy metals can be cytotoxic even at low concentrations.
-
Residual Solvents: Solvents used in the synthesis of SDA can be toxic to cells if not adequately removed[1][2][3].
-
Water Content: Variations in water content can affect the effective concentration of your SDA solutions.
Step 3: Perform In-House Quality Control (QC) Tests If you have the capabilities, perform the following tests on the new batch of SDA:
-
Purity Analysis by HPLC: This will verify the purity stated on the CoA and can reveal the presence of unexpected impurities. (See Experimental Protocols section for a detailed HPLC method).
-
pH Measurement: Prepare a solution of the new SDA batch at the concentration you use in your experiments and measure the pH. A significant deviation from the expected pH can affect cell health.
-
Endotoxin (B1171834) Testing: If you are working with sensitive cell lines, particularly immune cells, endotoxin contamination can induce significant cellular responses and toxicity. (See Experimental Protocols section for an overview of endotoxin testing).
Step 4: Dose-Response Experiment Perform a dose-response experiment with the new batch of SDA on a small scale. This will help you determine if the new batch is more potent or toxic than the previous one.
Step 5: Contact the Supplier If you find significant discrepancies between the CoA and your in-house testing, or if you have strong evidence to suggest the new batch is faulty, contact the supplier's technical support. Provide them with the lot number, a comparison of the CoAs, and your experimental data.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: My experimental results have become inconsistent and are not reproducible since I started using a new supplier for this compound. How can I address this?
Answer:
Inconsistent results are a hallmark of reagent variability. Different suppliers may have different synthesis and purification processes, leading to variations in the final product.
Step 1: Qualify the New Supplier's Product Before incorporating a reagent from a new supplier into your routine experiments, it is crucial to qualify it. This involves:
-
Thorough CoA Comparison: Compare the new supplier's CoA with your previous supplier's CoA.
-
Side-by-Side Comparison: Run a small-scale experiment where you compare the performance of SDA from both suppliers in your specific assay.
Step 2: Assess Potential Impurities As mentioned previously, impurities are a major source of variability. Consider the potential impact of:
-
Starting materials and by-products: The synthesis of SDA can result in various by-products that may not be fully removed during purification[2][4][5][6].
-
Degradation products: SDA can degrade over time, especially if not stored correctly.
Step 3: Standardize Your Reagent Handling Ensure that you are handling the SDA consistently across all experiments:
-
Solution Preparation: Prepare fresh solutions of SDA for your experiments. Avoid repeated freeze-thaw cycles.
-
Storage: Store the solid SDA and its solutions according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable purity of this compound for my research?
A1: The acceptable purity depends on the sensitivity of your application. For most cell culture and drug development applications, a purity of ≥98% is recommended[1][7][8]. However, for highly sensitive assays, you may require a higher purity grade (e.g., ≥99.5%). It is more important to ensure consistency in the purity and impurity profile between batches.
Q2: How can I test for the consistency of a new batch of this compound?
A2: The most reliable way to test for consistency is to perform a side-by-side comparison with a previous, trusted batch in your specific experimental setup. Additionally, you can perform analytical tests like HPLC to compare the purity and impurity profiles.
Q3: What are the common impurities in this compound and what are their potential effects?
A3: Common impurities can include starting materials from the synthesis process, by-products, residual solvents, and heavy metals[2][4][5][6]. These impurities can have various effects, including:
-
Cytotoxicity: Directly killing cells and reducing viability[1][2][3].
-
Altered Cellular Signaling: Impurities can interfere with signaling pathways, leading to unexpected biological responses[9][10][11][12][13][14][15][16][17][18][19][20][21].
-
Oxidative Stress: Some impurities can induce the production of reactive oxygen species (ROS), leading to cellular damage[14][17][18][22][23].
Q4: Can the pH of my this compound solution affect my experiment?
A4: Yes, the pH is a critical factor. The antimicrobial activity of SDA is pH-dependent, and significant shifts in the pH of your culture medium can directly impact cell health and the performance of other components in the medium. Always ensure the final pH of your medium is within the optimal range for your cells after the addition of SDA.
Q5: How should I store this compound?
A5: Solid this compound should be stored in a well-closed container in a cool, dry, and dark place. Solutions of SDA should be prepared fresh. If storage of a stock solution is necessary, it should be filter-sterilized and stored at 2-8°C for a short period. Avoid long-term storage of solutions unless stability data is available.
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A (Old Lot) | Batch B (New Lot) | Typical Specification | Potential Impact of Variation |
| Appearance | White Crystalline Powder | Off-White Powder | White to Off-White Powder | Color change may indicate degradation or impurities. |
| Purity (HPLC) | 99.5% | 98.2% | ≥ 98.0% | Lower purity means a higher percentage of unknown substances, which could be cytotoxic or have off-target effects. |
| Water Content | 8.5% | 9.8% | 8.5 - 10.0% | Higher water content will lead to a lower effective concentration of SDA in your solution. |
| Heavy Metals (as Pb) | < 5 ppm | 15 ppm | ≤ 20 ppm | Increased heavy metal content can be cytotoxic. |
| Residual Solvents | Not Detected | Toluene: 50 ppm | Varies by manufacturer | Residual solvents can be highly toxic to cells[1][2][3]. |
| pH (1% solution) | 8.5 | 9.5 | 8.0 - 9.5 | A significant shift in pH can alter the culture environment and affect cell growth. |
Note: The data in this table is for illustrative purposes only and does not represent actual batch data.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
This protocol provides a general method for the determination of SDA purity. It should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound (SDA) reference standard (≥99.5% purity)
-
SDA sample (new batch to be tested)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Mobile Phase:
-
Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with an acidic modifier (e.g., 0.1% Phosphoric Acid)[13][24][25][26][27][28].
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of the SDA reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to make a 1 mg/mL stock solution.
-
Prepare a series of standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
4. Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the new batch of SDA and dissolve it in the mobile phase in a 10 mL volumetric flask to make a 1 mg/mL stock solution.
-
Dilute the sample stock solution to a concentration that falls within the range of the standard curve (e.g., 100 µg/mL).
5. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm (or equivalent)
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 230 nm
-
Column Temperature: 30 °C
6. Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Calculate the concentration of SDA in the sample solution using the calibration curve.
-
The purity of the SDA sample can be calculated as follows: Purity (%) = (Concentration from HPLC / Theoretical Concentration) x 100
Protocol 2: Overview of Endotoxin Testing (LAL Assay)
Endotoxin contamination is a critical concern in cell culture. The Limulus Amebocyte Lysate (LAL) assay is the standard method for endotoxin detection.
1. Principle: The LAL assay utilizes a lysate from the blood cells of the horseshoe crab, which clots in the presence of endotoxins. This can be measured chromogenically, turbidimetrically, or by gel-clot formation.
2. General Procedure (using a chromogenic kit):
-
Reconstitute the LAL reagent, endotoxin standard, and chromogenic substrate according to the kit manufacturer's instructions.
-
Prepare a standard curve of the endotoxin standard.
-
Add your SDA solution (sample) to a microplate well.
-
Add the LAL reagent to all wells (standards, samples, and controls).
-
Incubate at 37°C for the recommended time.
-
Add the chromogenic substrate and incubate.
-
Read the absorbance at the specified wavelength.
-
Calculate the endotoxin concentration in your sample based on the standard curve.
Important Considerations:
-
Use pyrogen-free labware and reagents to avoid false positives.
-
Validate that your sample does not interfere with the assay by running a spiked control.
Mandatory Visualization
References
- 1. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Research and discussion on the evaluation scheme of reagent lot‐to‐lot differences in 16 chemiluminescence analytes, established by the EP26‐A guidelines of the CLSI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. macschem.us [macschem.us]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant responses and cellular adjustments to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative Stress Induced by High Salt Diet—Possible Implications for Development and Clinical Manifestation of Cutaneous Inflammation and Endothelial Dysfunction in Psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxidative Stress and Antioxidant Strategies: Relationships and Cellular Pathways for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant treatment induces reductive stress associated with mitochondrial dysfunction in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EP26 | User Evaluation of Acceptability of a Reagent Lot Change [clsi.org]
- 25. myadlm.org [myadlm.org]
- 26. benchchem.com [benchchem.com]
- 27. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of sodium hyaluronate in pharmaceutical formulations by HPLC–UV - PMC [pmc.ncbi.nlm.nih.gov]
How to remove Sodium Dehydroacetate from a solution after treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of sodium dehydroacetate from solutions post-treatment.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: this compound (SDA) is the sodium salt of dehydroacetic acid (DAA). Understanding the distinct properties of these two forms is crucial for developing an effective removal strategy. SDA is highly soluble in water, while DAA has very limited water solubility.[1][2][3] This difference in solubility is the primary principle behind removal by precipitation and extraction. SDA is stable in neutral or slightly alkaline aqueous solutions, even at elevated temperatures.[1] However, it reacts with acids to form the less soluble dehydroacetic acid.[1]
Q2: What are the primary methods for removing this compound from a solution?
A2: The most common and effective methods for removing this compound from aqueous solutions are:
-
Acidification Followed by Extraction or Filtration: This is the most direct method, leveraging the poor water solubility of the acid form (dehydroacetic acid).
-
Adsorption onto Activated Carbon: This method is effective for removing residual amounts of this compound or when extraction is not feasible.
-
Preparative Chromatography: This technique is suitable for achieving high purity by separating this compound from other components in the solution.
Q3: How can I verify the complete removal of this compound from my solution?
A3: The concentration of this compound or dehydroacetic acid in the solution can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7] A detailed analytical protocol is provided in the troubleshooting guides below.
Troubleshooting Guides
Method 1: Removal by Acidification and Extraction/Filtration
This method is ideal for solutions where the product of interest is stable under acidic conditions and is not soluble in the chosen organic solvent.
Problem: High concentration of this compound remaining in the aqueous solution.
Solution:
This protocol involves the conversion of water-soluble this compound to the water-insoluble dehydroacetic acid (DAA) by acidification, followed by either filtration of the precipitated DAA or its extraction into an organic solvent.
Experimental Protocol: Acidification and Liquid-Liquid Extraction
-
Acidification:
-
Transfer the aqueous solution containing this compound to a separation funnel.
-
Slowly add a suitable acid (e.g., 1 M HCl) dropwise while monitoring the pH of the solution with a pH meter or pH paper.
-
Continue adding acid until the pH of the solution is approximately 4.[8] At this pH, the majority of the this compound will be converted to dehydroacetic acid, which will precipitate out of the solution, forming a white to light-yellow solid.[2][8]
-
-
Solvent Extraction:
-
Add an appropriate organic solvent to the separation funnel. The choice of solvent is critical for efficient extraction. Refer to the table below for solubility data of dehydroacetic acid in various organic solvents. Acetone and benzene (B151609) show high solubility for DAA.[1]
-
The volume of the organic solvent should be determined based on the volume of the aqueous phase and the expected amount of DAA. A common starting point is a 1:1 volume ratio of organic to aqueous phase.
-
Stopper the separation funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing the dissolved dehydroacetic acid will be distinct from the aqueous layer.
-
Carefully drain the lower layer (aqueous or organic, depending on the density of the chosen solvent relative to water) into a clean container.
-
Collect the organic layer containing the dehydroacetic acid.
-
For optimal removal, repeat the extraction process 2-3 times with fresh portions of the organic solvent.[9]
-
-
Post-Extraction Processing:
-
Combine the organic extracts.
-
Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any residual water.
-
Filter the dried organic extract to remove the drying agent.
-
The dehydroacetic acid can be recovered from the organic solvent by evaporation under reduced pressure using a rotary evaporator.
-
Experimental Protocol: Acidification and Filtration
-
Acidification and Precipitation:
-
Follow the acidification step described above in a beaker or flask.
-
Stir the solution for a period to ensure complete precipitation of dehydroacetic acid. Cooling the solution on an ice bath can further decrease the solubility of DAA and enhance precipitation.
-
-
Filtration:
-
Set up a vacuum filtration apparatus with a Büchner funnel and an appropriate filter paper.
-
Wet the filter paper with a small amount of the acidified solution (without the precipitate) to ensure a good seal.
-
Pour the slurry containing the precipitated dehydroacetic acid into the funnel.
-
Wash the collected solid with a small amount of cold, acidified water (pH ~4) to remove any remaining soluble impurities.
-
Allow the solid to dry on the filter under vacuum. The collected solid is dehydroacetic acid.
-
Data Presentation: Solubility of Dehydroacetic Acid
| Solvent | Solubility ( g/100g at 25°C) | Reference |
| Water | < 0.1 | [1][8] |
| Acetone | 22 | [1] |
| Benzene | 18 | [1] |
| Ethanol | 3 | [1][8] |
| Propylene Glycol | 1.7 | [8] |
| Olive Oil | < 1.6 | [8] |
| Glycerin | < 0.1 | [8] |
Mandatory Visualization: Workflow for Removal by Acidification
Caption: Workflow for the removal of this compound by acidification.
Method 2: Removal by Adsorption on Activated Carbon
This method is suitable for removing trace amounts of this compound or when the solution components are sensitive to pH changes or organic solvents.
Problem: Residual this compound in the solution after primary purification.
Solution:
This protocol outlines the use of activated carbon to adsorb this compound from an aqueous solution.
Experimental Protocol: Adsorption
-
Preparation of Activated Carbon:
-
Select a suitable activated carbon. The performance can vary based on the source material and activation method.
-
If necessary, wash the activated carbon with deionized water to remove any fine particles and dry it in an oven before use.
-
-
Adsorption Process:
-
Add the activated carbon to the solution containing this compound. The amount of activated carbon will depend on the concentration of the impurity and the volume of the solution. A typical starting point is 1-5 g of activated carbon per 100 mL of solution.
-
Stir the mixture at a constant speed for a predetermined contact time. The optimal contact time should be determined experimentally, but a duration of 1-2 hours is often sufficient.
-
The adsorption efficiency of organic acids on activated carbon is generally higher at lower pH.[10] If permissible with the other components in your solution, adjusting the pH to a slightly acidic condition (e.g., pH 5-6) may enhance removal.
-
-
Separation:
-
Separate the activated carbon from the solution by filtration using a suitable filter paper or by centrifugation followed by decantation of the supernatant.
-
-
Verification:
-
Analyze the treated solution using HPLC to confirm the removal of this compound.
-
Data Presentation: Factors Affecting Adsorption Efficiency
| Parameter | Effect on Adsorption | Notes |
| pH | Adsorption of organic acids is generally higher at lower pH. | Lowering the pH protonates the carboxylate group, making the molecule less polar and more likely to adsorb.[10] |
| Contact Time | Adsorption increases with contact time until equilibrium is reached. | The optimal time needs to be determined experimentally. |
| Temperature | The effect is variable and depends on the specific system. | Adsorption can be either an exothermic or endothermic process. |
| Adsorbent Dosage | Higher dosage generally leads to higher removal efficiency. | There is a point of diminishing returns. |
Mandatory Visualization: Adsorption Process Workflow
Caption: Workflow for the removal of this compound by adsorption.
Method 3: Removal by Preparative Chromatography
This method is recommended when high purity of the final product is required and other methods are not sufficiently selective.
Problem: Need to separate this compound from other structurally similar compounds.
Solution:
This protocol provides a general guideline for developing a preparative HPLC method for the removal of this compound. The specific parameters will need to be optimized for your particular mixture.
Experimental Protocol: Preparative HPLC
-
Analytical Method Development:
-
Develop an analytical scale HPLC method to separate this compound from the other components in your solution. A reverse-phase C18 column is a common starting point.[5]
-
The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with an acid modifier like phosphoric acid or formic acid to control the pH and improve peak shape.[4][5]
-
-
Method Scaling:
-
Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
-
Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the desired product, leaving the fraction containing this compound to be discarded.
-
-
Post-Purification:
-
Combine the fractions containing the purified product.
-
Remove the mobile phase solvents, typically by evaporation under reduced pressure.
-
Data Presentation: HPLC Analytical Method Parameters
| Parameter | Typical Value/Condition | Reference |
| Column | Reverse-phase C18 (or similar) | [5] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., phosphoric acid) | [4][5] |
| Detection | UV at an appropriate wavelength (e.g., 230 nm or 260 nm) | |
| Flow Rate | Dependent on column dimensions | |
| Injection Volume | Dependent on column dimensions and sample concentration |
Mandatory Visualization: Preparative Chromatography Logic
References
- 1. Dehydroacetic acid | 520-45-6 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulprospector.com [ulprospector.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Equilibrium and Kinetic Studies on Adsorption of Neutral and Ionic Species of Organic Adsorbates from Aqueous Solutions on Activated Carbon [mdpi.com]
The impact of temperature on the performance of Sodium Dehydroacetate as a preservative.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Dehydroacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the impact of temperature on its preservative performance.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound is generally considered to have good thermal stability.[1] However, the exact temperature at which its efficacy diminishes can vary depending on the formulation and duration of heat exposure. Some studies suggest it is stable up to 80°C, while others indicate that some loss of the active ingredient can occur during high-temperature baking above 130°C.[2][3] It is crucial to consider the specific conditions of your experiment.
Q2: How does the pH of my formulation affect the performance of this compound, especially in relation to temperature?
A2: The antimicrobial activity of this compound is pH-dependent. It is most effective in acidic to neutral conditions, with a favorable pH range typically between 2.0 and 6.5.[1] While its antibacterial effect is not as sharply affected by pH changes as some other preservatives, its efficacy is generally better under acidic conditions.[3] Temperature can indirectly influence pH, and it is important to monitor and control the pH of your formulation throughout any heating and cooling steps to ensure optimal preservative performance.
Q3: Can I autoclave a solution containing this compound?
A3: Based on available data, autoclaving solutions containing this compound is not recommended without validation. While some information suggests stability at high temperatures for short periods, the prolonged exposure to the high heat and pressure of an autoclave could lead to degradation. One study noted a decrease in the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis spores after heating at 85°C for 30 minutes, indicating a reduction in efficacy.[4]
Q4: What are the signs of this compound degradation in my formulation after heating?
A4: Visual signs of degradation are not always apparent. The primary indicator of degradation is a loss of preservative efficacy, which would manifest as microbial growth in your product over time. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), would be required to quantify the concentration of this compound and its potential degradation products.
Q5: Are there any known interactions between this compound and other common formulation ingredients at elevated temperatures?
A5: There have been conflicting reports on the interaction between this compound and nonionic surfactants.[4] It is possible that at elevated temperatures, interactions with other ingredients in your formulation could be accelerated, potentially impacting the availability and effectiveness of the preservative. It is recommended to conduct stability and preservative efficacy testing on your final formulation after any heat treatment steps.
Troubleshooting Guides
Problem 1: Microbial growth is observed in my product after a heat treatment step, even though this compound was added.
-
Possible Cause: The temperature and/or duration of the heat treatment may have exceeded the stability limits of this compound, leading to its degradation.
-
Troubleshooting Steps:
-
Review Heat Exposure: Determine the maximum temperature and the duration of heat exposure during your process.
-
Lower Temperature: If possible, reduce the temperature of the heat treatment. Investigate if a lower temperature for a slightly longer duration can achieve the desired outcome for your product without compromising the preservative.
-
Incorporate Post-Heating: Add this compound after the heating step, during the cool-down phase of your process, when the temperature is below 40°C.
-
Validate Efficacy: Perform a preservative efficacy test (challenge test) on your final product to confirm that the concentration of this compound is sufficient to inhibit microbial growth after the heat treatment.
-
Problem 2: I observe a decrease in the efficacy of this compound in my formulation over time, especially when stored at elevated temperatures.
-
Possible Cause: The storage temperature may be accelerating the degradation of this compound in your specific formulation.
-
Troubleshooting Steps:
-
Controlled Storage: Store your product at a lower, controlled temperature and monitor for microbial growth.
-
Accelerated Stability Testing: Conduct an accelerated stability study where the product is stored at various elevated temperatures for a set period. At each time point, test for both microbial growth and the concentration of this compound.
-
Formulation Adjustment: Consider if any ingredients in your formulation could be reacting with this compound at elevated temperatures. If so, you may need to investigate alternative ingredients or the addition of a stabilizing agent.
-
Data Presentation
Table 1: Reported Thermal Stability of this compound
| Parameter | Temperature | Observation | Source |
| General Stability | Up to 80°C | Stated as heat tolerant up to this temperature. | [2] |
| High-Temperature Baking | Above 130°C | Partial loss of the ingredient was observed. | [3] |
| Efficacy against B. subtilis | 85°C for 30 min | A decrease in Minimum Inhibitory Concentration (MIC) was noted. | [4] |
Table 2: Antimicrobial Efficacy of this compound (General)
| Microorganism Type | Efficacy | Notes |
| Molds and Yeasts | High | Considered a strong fungicide. |
| Bacteria | Moderate | Generally effective against a broad spectrum of bacteria. |
Note: The efficacy of this compound is concentration and pH-dependent. The effective concentration typically ranges from 0.05% to 0.6%.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Various Temperatures
This protocol outlines a method to determine the MIC of this compound against a specific microorganism at different incubation temperatures.
-
Prepare Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Prepare Microorganism Inoculum: Culture the target microorganism in an appropriate growth medium. Adjust the concentration of the microbial suspension to a standardized value (e.g., 1 x 10^8 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile growth medium.
-
Inoculation: Inoculate each well with a standardized volume of the microorganism suspension. Include positive controls (medium with inoculum, no preservative) and negative controls (medium only).
-
Incubation: Incubate a set of identical plates at different temperatures (e.g., 25°C, 30°C, 37°C, and 42°C) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Protocol 2: Preservative Efficacy Test (Challenge Test) for a Formulation Containing this compound After Heat Treatment
This protocol is a general guideline for performing a challenge test to evaluate the effectiveness of this compound in a product that has undergone a heating step.
-
Product Preparation: Prepare your formulation containing this compound and subject it to the intended heat treatment process. Allow the product to cool to room temperature.
-
Inoculum Preparation: Prepare a mixed pool of relevant challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) at a standardized concentration.
-
Inoculation: Inoculate a known quantity of the heat-treated product with a specified volume of the microbial inoculum.
-
Incubation: Store the inoculated product at a specified temperature (e.g., room temperature or an elevated temperature for accelerated testing).
-
Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), remove an aliquot of the inoculated product and perform serial dilutions. Plate the dilutions onto appropriate agar (B569324) plates to determine the number of viable microorganisms.
-
Evaluation: Compare the microbial counts at each time point to the initial inoculum level. The reduction in microbial count over time indicates the preservative efficacy. Acceptance criteria are typically defined by regulatory guidelines (e.g., USP <51>, ISO 11930).
Visualizations
Caption: Troubleshooting workflow for reduced preservative efficacy.
Caption: Workflow for analyzing temperature's impact on efficacy.
References
Technical Support Center: Optimizing Cooling Crystallization of Sodium Dehydroacetate (Na-DHA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cooling crystallization of Sodium Dehydroacetate (Na-DHA) to obtain specific hydrate (B1144303) forms.
Troubleshooting Guide
This guide addresses common issues encountered during the cooling crystallization of Na-DHA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| I obtained needle-shaped crystals (dihydrate) instead of the desired plate-like crystals (monohydrate). | The cooling rate was too fast, leading to a high rate of supersaturation.[1][2][3][4] | Decrease the cooling rate. A slower cooling rate (e.g., 0.15 K/min) promotes the formation of the more stable monohydrate form.[2] |
| My product is a mixture of needle-shaped and plate-like crystals. | The cooling rate is in an intermediate range (e.g., 0.20 K/min), allowing for the formation of both monohydrate and dihydrate forms.[1][2] | To favor the monohydrate, use a slower cooling rate. To favor the dihydrate, use a faster cooling rate. Seeding with crystals of the desired form can also help control the outcome. |
| The resulting crystals are very fine or appear amorphous. | The rate of supersaturation was excessively high, leading to rapid nucleation and limited crystal growth. | Reduce the cooling rate significantly. Consider a staged cooling profile. Ensure the initial concentration is not too high. |
| I need the anhydrous form of Na-DHA. | Cooling crystallization from water typically yields hydrates.[1][2] | The anhydrous form can be obtained by heating the monohydrate (solid-solid transformation) or through a solution-mediated phase transformation in a solvent like methanol.[3][5] |
| The dihydrate crystals I produced transformed into the monohydrate over time. | The dihydrate is a metastable form and can transform into the more stable monohydrate.[1][2][4] | If the dihydrate is the desired form, it should be used promptly after isolation and stored under controlled conditions to minimize transformation. Characterize the material shortly after drying. |
Frequently Asked Questions (FAQs)
Q1: What are the known hydrate forms of this compound?
A1: this compound is known to exist in at least two hydrated forms: a monohydrate and a dihydrate.[1][2] An anhydrous form also exists.[3][5] The monohydrate typically presents as plate-like crystals, while the dihydrate forms needle-shaped crystals.[1][2]
Q2: How does the cooling rate affect which hydrate form is produced?
A2: The cooling rate is a critical parameter as it controls the rate of supersaturation generation.[1][2][3]
-
A low cooling rate (e.g., 0.15 K/min) results in a low supersaturation rate, favoring the crystallization of the thermodynamically more stable monohydrate .[1][2]
-
A high cooling rate (e.g., 0.25 K/min) leads to a high supersaturation rate, which kinetically favors the formation of the metastable dihydrate .[1][2]
-
An intermediate cooling rate can produce a mixture of both forms.[2]
Q3: What is the most stable form of this compound hydrate?
A3: The monohydrate is more stable than the dihydrate.[2] The dihydrate is considered a metastable form and has been observed to transform into the monohydrate.[1][2][4]
Q4: What solvents are recommended for the cooling crystallization of Na-DHA?
A4: Water is a common solvent used for the cooling crystallization of Na-DHA to obtain its hydrate forms.[1][2] The solubility of Na-DHA in water at 25°C is approximately 33 g/100g .[6][7] It is also soluble in propylene (B89431) glycol and methanol, but less soluble in ethanol (B145695) and acetone.[6][8][9]
Q5: How can I confirm the hydrate form of my crystallized product?
A5: Several analytical techniques can be used to characterize and differentiate the hydrate forms of Na-DHA. These include:
-
Powder X-ray Diffraction (PXRD): Provides distinct patterns for the monohydrate and dihydrate.[1][2]
-
Thermal Gravimetric Analysis (TGA): Can determine the water content. The monohydrate shows a weight loss of about 8.66%, while the dihydrate shows a weight loss of approximately 15.61%.[2]
-
Microscopy (Optical or SEM): Allows for visual identification of the crystal habit (plates for monohydrate, needles for dihydrate).[1][2]
-
Spectroscopy (FTIR, Raman): Can also be used to distinguish between the different forms.[1][2][4]
Experimental Protocols
Protocol 1: Cooling Crystallization to Obtain Na-DHA Monohydrate
-
Preparation of Saturated Solution: Prepare a saturated solution of Na-DHA in deionized water at an elevated temperature (e.g., 333.15 K or 60°C).
-
Filtration: Filter the hot, saturated solution through a pre-heated 0.2 µm filter into a pre-heated, jacketed crystallizer.
-
Equilibration: Hold the solution at the initial saturation temperature for 30 minutes under constant mechanical stirring (e.g., 300 rpm).[2]
-
Controlled Cooling: Cool the solution to 293.15 K (20°C) at a slow and controlled rate of 0.15 K/min.[2]
-
Isolation: Once the final temperature is reached, filter the resulting crystals.
-
Drying: Dry the isolated crystals at 30°C for approximately 4 hours.[2]
-
Characterization: Characterize the dried crystals using PXRD, TGA, and microscopy to confirm the formation of the monohydrate.
Protocol 2: Cooling Crystallization to Obtain Na-DHA Dihydrate
-
Preparation of Saturated Solution: Prepare a saturated solution of Na-DHA in deionized water at an elevated temperature (e.g., 343.15 K or 70°C).
-
Filtration: Filter the hot, saturated solution through a pre-heated 0.2 µm filter into a pre-heated, jacketed crystallizer.
-
Equilibration: Hold the solution at the initial saturation temperature for 30 minutes under constant mechanical stirring (e.g., 300 rpm).[2]
-
Controlled Cooling: Cool the solution to 293.15 K (20°C) at a faster, controlled rate of 0.25 K/min.[2]
-
Isolation: Immediately filter the resulting crystals upon reaching the final temperature.
-
Drying: Dry the isolated crystals at 30°C for approximately 4 hours.[2]
-
Characterization: Promptly characterize the dried crystals using PXRD, TGA, and microscopy to confirm the formation of the dihydrate and assess its purity.
Data Presentation
Table 1: Effect of Cooling Rate on Na-DHA Hydrate Formation in Water
| Saturation Temperature (K) | Cooling Rate (K/min) | Resulting Crystal Form(s) | Crystal Habit |
| 333.15 | 0.15 | Monohydrate | Plate-like |
| 343.15 | 0.15 | Monohydrate | Plate-like |
| 333.15 / 343.15 | 0.20 | Monohydrate and Dihydrate | Mixture of plates and needles |
| 333.15 / 343.15 | 0.25 | Dihydrate | Needle-like |
Data synthesized from findings in referenced literature.[1][2]
Table 2: Thermal Properties of Na-DHA Hydrates
| Hydrate Form | Dehydration Event Onset (°C) | Theoretical Water Content (%) | Observed Weight Loss (TGA) (%) |
| Monohydrate | ~120 | 8.57 | ~8.66 |
| Dihydrate | ~80 | 15.93 | ~15.61 |
Data synthesized from findings in referenced literature.[2]
Visualizations
Caption: Workflow for controlling Na-DHA hydrate formation.
Caption: Troubleshooting logic for incorrect Na-DHA hydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and Transformation Behavior of this compound Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Transformation Behavior of this compound Hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Transformation between Anhydrate and Monohydrate of this compound | Semantic Scholar [semanticscholar.org]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound | C8H7O4.Na | CID 23721629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4418-26-2 [chemicalbook.com]
- 9. macschem.us [macschem.us]
Technical Support Center: Mitigating Sodium Dehydroacetate Interference in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the effects of Sodium Dehydroacetate (SDA) on your downstream enzymatic reactions. SDA, a common preservative in cosmetics, food products, and some laboratory reagents, can interfere with sensitive assays. This guide offers strategies to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDA) and why might it be in my sample?
A1: this compound (the sodium salt of dehydroacetic acid, DHAA) is a broad-spectrum antimicrobial agent used to prevent the growth of bacteria and fungi in a variety of products.[1][2][3] It is possible that your sample, especially if it is derived from a commercial product or has been stored in a solution containing preservatives, contains SDA. It functions by inhibiting microbial enzyme activity and cellular respiration.[4]
Q2: Which enzymes are known to be affected by this compound?
A2: Direct studies on the inhibition of common molecular biology enzymes by SDA are limited. However, dehydroacetic acid is known to inhibit various oxidase enzymes in the body.[3] Its antimicrobial action is based on the disruption of microbial enzyme activity.[4] One study noted that dehydroacetic acid can be inactivated by proteins, suggesting a potential for interaction with enzymes.[5] Given its mechanism of action, it is plausible that SDA could interfere with a range of enzymes, particularly those involved in redox reactions.
Q3: At what concentration does SDA start to cause inhibition?
Q4: How can I confirm that SDA is the cause of my assay failure?
A4: To determine if SDA is the culprit, you can perform a spike-in experiment. Add a known concentration of SDA (e.g., in a range from 0.01% to 0.6%) to a control reaction that is known to work. If you observe a dose-dependent decrease in your signal or product formation, SDA is a likely inhibitor.
Troubleshooting Guides
Issue 1: PCR or qPCR Amplification is Inhibited (Low or No Yield)
Your PCR or qPCR reaction shows no amplification, a significant delay in the quantification cycle (Cq), or smeared bands on a gel.
Potential Cause: this compound in your DNA sample may be inhibiting the DNA polymerase.
Troubleshooting Workflow
Figure 1: Workflow for troubleshooting PCR/qPCR inhibition.
Mitigation Strategies & Protocols
| Strategy | Description | Experimental Protocol |
| Sample Dilution | Diluting the sample can reduce the concentration of SDA to a level that is no longer inhibitory to the polymerase. | 1. Prepare a serial dilution of your template DNA (e.g., 1:10, 1:100, and 1:1000) in nuclease-free water.2. Use these dilutions as the template in your PCR/qPCR reaction.3. If amplification is restored at higher dilutions, an inhibitor was likely present. |
| Use of PCR Additives | Certain additives can help to overcome the inhibitory effects of various substances. Bovine Serum Albumin (BSA) is known to bind to inhibitors and prevent them from interacting with the polymerase. | 1. Add BSA to your PCR master mix to a final concentration of 0.1 to 0.8 µg/µL.2. Alternatively, other enhancers like betaine (B1666868) (at 1-2 M) or DMSO (at 3-5%) can be tested.3. Run the reaction with your undiluted sample and compare it to a reaction without the additive. |
| DNA Purification | If dilution is not an option (e.g., for low-copy targets), re-purifying your DNA sample can remove SDA. | Ethanol Precipitation: 1. To your DNA sample, add 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of cold 100% ethanol.2. Incubate at -20°C for at least 1 hour.3. Centrifuge at >12,000 x g for 30 minutes at 4°C.4. Discard the supernatant, wash the pellet with 70% ethanol, and centrifuge again for 10 minutes.5. Air-dry the pellet and resuspend in a suitable buffer. |
Issue 2: Reduced Signal in ELISA
You are observing a lower than expected or no signal in your Enzyme-Linked Immunosorbent Assay (ELISA).
Potential Cause: this compound in your sample may be interfering with the antigen-antibody binding or inhibiting the reporter enzyme (e.g., Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP)).
Troubleshooting Workflow
Figure 2: Workflow for troubleshooting ELISA interference.
Mitigation Strategies & Protocols
| Strategy | Description | Experimental Protocol |
| Sample Dilution | Diluting the sample can reduce the concentration of SDA to a non-interfering level. | 1. Perform a serial dilution of your sample in the assay's sample diluent.2. Analyze the dilutions in your ELISA.3. Check for a linear response in the dilution series. Non-linearity may indicate matrix effects or interference. |
| Increased Washing | More extensive washing can help remove residual SDA that may be non-specifically bound to the plate or other components. | 1. Increase the number of wash steps after sample and conjugate incubation (e.g., from 3 to 5 washes).2. Increase the soaking time for each wash (e.g., to 30-60 seconds). |
| Modify Sample Diluent | The addition of blocking agents to the sample diluent can help to sequester interfering substances like SDA. | 1. Add a non-ionic detergent such as Tween-20 (up to 0.05%) to your sample diluent if not already present.2. Consider adding a small amount of a non-relevant protein (like BSA) to the diluent to act as a competitive binder for SDA. |
| Sample Cleanup | For precious samples where dilution is not feasible, removing SDA prior to the assay is recommended. | Dialysis/Buffer Exchange: 1. Use a dialysis device or a desalting column with a molecular weight cut-off (MWCO) appropriate for your analyte (e.g., 3-10 kDa for most proteins).2. Exchange the sample buffer against the ELISA sample diluent. This is effective for removing small molecules like SDA. |
Issue 3: Inaccurate Results in Other Enzymatic Assays (e.g., Luciferase, Kinase Assays)
You are experiencing unexpected results, such as a loss of signal or altered kinetics, in an enzymatic assay.
Potential Cause: this compound is interfering with the enzyme's activity. Dehydroacetic acid is known to be inactivated by non-ionic and cationic compounds, and its activity is pH-dependent.[5]
Troubleshooting Workflow
Figure 3: Logical workflow for addressing general enzymatic assay interference.
Mitigation Strategies & Protocols
| Strategy | Description | Experimental Protocol |
| Sample Cleanup | Physically removing SDA from the sample before performing the assay is the most direct approach. | Size-Exclusion Chromatography (SEC) / Buffer Exchange: 1. Use a pre-packed SEC column (desalting column) equilibrated with your assay buffer.2. Apply your sample to the column.3. Collect the fractions containing your analyte, which will have been separated from the smaller SDA molecules.Protein Precipitation (for protein samples): 1. Add 4 volumes of cold acetone (B3395972) to your protein sample.2. Incubate at -20°C for 60 minutes.3. Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.4. Discard the supernatant (containing SDA) and air-dry the pellet.5. Resuspend the protein in your desired assay buffer. Note: This may denature some proteins. |
| Assay Buffer Optimization | Modifying the assay buffer may counteract the inhibitory effects of SDA. | 1. Adjust pH: Since the efficacy of dehydroacetic acid is pH-dependent (more active at lower pH), increasing the pH of your assay buffer (if tolerated by your enzyme) may reduce its inhibitory effect.[5]2. Add Detergents: Include a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer, as these have been reported to inactivate dehydroacetic acid.[5] |
Summary of Quantitative Data on Preservative Inhibition
While specific data for this compound is limited, the following table provides context on the inhibitory concentrations of other common preservatives against certain enzymes. This illustrates the potential for low concentrations of such compounds to be disruptive.
| Preservative | Enzyme | IC50 Value |
| Sorbic Acid | NAD(P)H:FMN Oxidoreductase | 0.02 mg/L[7] |
| Potassium Sorbate | NAD(P)H:FMN Oxidoreductase | 14 mg/L[4][7] |
| Sodium Benzoate | NAD(P)H:FMN Oxidoreductase | 29 mg/L[4][7] |
Disclaimer: The information provided in this guide is for research purposes only. The mitigation strategies suggested should be validated for your specific application. Always run appropriate controls to ensure the accuracy of your results.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
- 4. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Sodium Dehydroacetate versus potassium sorbate for yeast inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the yeast inhibition performance of Sodium Dehydroacetate (DHA-S) and potassium sorbate (B1223678). The information presented is collated from various scientific studies to aid in the selection of the most appropriate preservative for research and development applications.
Executive Summary
This compound and potassium sorbate are both widely utilized as preservatives to inhibit the growth of yeast and other microorganisms in various applications, including food and cosmetics. This compound, a newer generation preservative, is often cited for its broad-spectrum efficacy across a wide pH range.[1][2] In contrast, the effectiveness of potassium sorbate is more dependent on acidic conditions.[2] The primary mechanism of this compound involves the disruption of the yeast cell membrane and its energy metabolism.[3] Potassium sorbate is understood to act by inhibiting key cellular enzymes.[4] The choice between these two preservatives will ultimately depend on the specific application, the target yeast species, and the chemical properties of the medium, such as pH.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound and potassium sorbate against various yeast species as reported in the literature. It is crucial to note that these values are derived from different studies with varying experimental conditions (e.g., medium, pH, temperature, and incubation time). Therefore, the data should be used for informational purposes and not as a direct head-to-head comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (DHA-S) against Yeast
| Yeast Species | Concentration (%) | Concentration (ppm) | Noteworthy Conditions |
| General Antimicrobial | 0.05 - 0.10 | 500 - 1000 | Effective range for yeasts, molds, and bacteria.[1] |
| Candida pelliculosa | 0.01 | 100 | In sweetened condensed milk.[5] |
| Candida albicans | 0.4 | 4000 | In the presence of 20% sorbitol solution.[6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against Yeast
| Yeast Species | Concentration (%) | Concentration (ppm) | Noteworthy Conditions |
| Most Yeast Species | 0.01 - 0.2 | 100 - 2000 | Highly dependent on pH, water activity, and yeast strain.[7] |
| Saccharomyces cerevisiae | 0.005 - 0.1 | 50 - 1000 | Inhibition is dependent on pH and water activity.[8] |
| Saccharomyces cerevisiae | 0.02 - 0.025 | 200 - 250 | Required to limit growth in labaneh at 5°C.[9] |
| Zygosaccharomyces rouxii | > 0.06 | > 600 | Growth reduction of approximately 40%.[10] |
| Candida albicans | 0.1 - 0.2 | 1000 - 2000 | Effective in reducing counts in Karish cheese.[3] |
| Rhodotorula mucilaginosa | 0.1 - 0.2 | 1000 - 2000 | Effective in reducing counts in Karish cheese.[3] |
Mechanism of Action
The modes of action for this compound and potassium sorbate differ significantly. This compound primarily targets the cell membrane and energy production, while potassium sorbate focuses on enzymatic inhibition.
This compound: Research suggests that this compound's antifungal activity against yeast, such as Geotrichum citri-aurantii, is due to the disruption of cell membrane permeability and energy metabolism.[3] This leads to a cascade of detrimental effects including:
-
Increased membrane permeability.
-
Loss of cytoplasm and plasmolysis.
-
A decrease in intracellular ATP content.
-
An increase in Na+/K+-ATPase activity, suggesting an influx of Na+ ions which disrupts ion homeostasis.[3]
Potassium Sorbate: The inhibitory action of potassium sorbate is attributed to its ability to inhibit the activity of microbial dehydrogenases.[4] It is also thought to interact with sulfhydryl groups within the yeast's enzyme systems, thereby disrupting numerous essential metabolic pathways.[4] The efficacy of potassium sorbate is highly pH-dependent, with greater activity at lower pH values where the undissociated form of sorbic acid predominates and can more easily penetrate the yeast cell.[7][8]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the efficacy of an antimicrobial agent. The broth microdilution method is a standard protocol.
Protocol: Broth Microdilution MIC Assay [11][12]
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound (this compound or potassium sorbate) at a high concentration in a suitable solvent.
-
Prepare the appropriate yeast growth medium, such as RPMI-1640 or Yeast Nitrogen Base with glucose.[11] The pH of the medium should be adjusted and buffered as required for the experiment, especially when testing pH-sensitive compounds like potassium sorbate.[12]
-
-
Inoculum Preparation:
-
Culture the yeast strain to be tested overnight in the chosen broth medium.
-
Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[13]
-
Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (e.g., ~10^3 cells/well).[11]
-
-
Microplate Setup:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium. Typically, this involves adding the medium to all wells, adding a concentrated amount of the test compound to the first column of wells, and then serially transferring a portion of the solution across the plate.[11]
-
One column should be reserved as a positive control (inoculum without the test compound), and another as a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well (except the negative control).
-
Incubate the plate at a suitable temperature (e.g., 30°C or 35°C) for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the yeast. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[11]
-
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for this compound on yeast cells.
Caption: Proposed mechanism of action for Potassium Sorbate on yeast cells.
References
- 1. Effects of potassium sorbate on growth patterns, morphology, and heat resistance of Zygosaccharomyces rouxii at reduced water activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mechanism of this compound against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effectiveness of potassium sorbate and sodium benzoate against microbial growth in pear syrup under variable pH and Brix conditions | LUP Student Papers [lup.lub.lu.se]
- 6. brieflands.com [brieflands.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. sid.ir [sid.ir]
- 9. Yeast pheromone signaling pathway as a bioassay to assess the effect of chemicals on mammalian peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. circadiancropsciences.com [circadiancropsciences.com]
- 12. ijeit.com [ijeit.com]
- 13. A comparative study on the antifungal effect of potassium sorbate, chitosan, and nano-chitosan against Rhodotorula mucilaginosa and Candida albicans in skim milk acid-coagulated (Karish) cheese - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Sodium Dehydroacetate compared to sodium benzoate against common food spoilage fungi.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal efficacy of two common food preservatives, sodium dehydroacetate and sodium benzoate (B1203000), against prevalent food spoilage fungi. The information presented is supported by available experimental data to assist researchers and professionals in making informed decisions for product formulation and development.
Executive Summary
This compound and sodium benzoate are widely utilized as preservatives in the food industry to inhibit the growth of spoilage microorganisms, particularly fungi. While both are effective, their efficacy is influenced by factors such as the target fungal species and the pH of the food matrix. Generally, this compound exhibits broader and more potent antifungal activity, especially at a less acidic pH, compared to sodium benzoate, which is most effective in acidic environments.
Quantitative Comparison of Antifungal Efficacy
The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and sodium benzoate against common food spoilage fungi. It is important to note that the data is compiled from various studies and direct comparative studies under identical conditions are limited.
| Fungal Species | This compound (MIC) | Sodium Benzoate (MIC) | pH of Medium |
| Aspergillus niger | 0.040% - 0.045% (as Dehydroacetic Acid) | >0.04%, with 0.1% showing the highest effect | 6.1 |
| Penicillium notatum | Not Available | 0.02% showed inhibitory effect | 4.5 |
| Geotrichum citri-aurantii | Effective (Specific MIC not stated) | Not Available | Not Stated |
| Candida pelliculosa | 0.01% | Not Available | Not Stated |
Note: The efficacy of sodium benzoate is highly dependent on the pH of the medium. Its active form, benzoic acid, is more prevalent at a low pH.
One source suggests that the inhibitory effect of this compound on molds is approximately 40-50 times stronger than that of sodium benzoate.
Factors Influencing Efficacy
pH: The pH of the food product is a critical factor determining the effectiveness of these preservatives.
-
This compound: Effective over a broad pH range, typically between 2.0 and 6.5, with optimal effectiveness around pH 5 to 6.5.
-
Sodium Benzoate: Most effective in acidic conditions, with an optimal pH range of 2.5 to 4.0. Its efficacy significantly decreases as the pH approaches neutral.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for quantifying the antifungal efficacy of preservatives. A general protocol is outlined below.
1. Preparation of Fungal Inoculum:
- The desired fungal species is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.
- Spores are harvested by flooding the agar surface with a sterile saline solution, often containing a wetting agent like Tween 80.
- The spore suspension is transferred to a sterile tube, and the concentration is adjusted to a standardized level (e.g., 1 x 10^6 spores/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Preservative Solutions:
- Stock solutions of this compound and sodium benzoate are prepared in a suitable solvent (e.g., sterile distilled water or a buffer that maintains the desired pH).
- A series of twofold dilutions of each preservative are prepared in a liquid growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted preservative is inoculated with the standardized fungal spore suspension.
- Control wells are included: a positive control (medium with fungal inoculum but no preservative) and a negative control (medium only).
- The microtiter plate is incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
4. Determination of MIC:
- After incubation, the wells are visually inspected for fungal growth (turbidity).
- The MIC is defined as the lowest concentration of the preservative that completely inhibits visible fungal growth.
Visualizing the Science: Diagrams of Workflows and Mechanisms
To further elucidate the experimental processes and the preservatives' modes of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Comparative mechanisms of antifungal action.
Mechanisms of Action
The two preservatives inhibit fungal growth through distinct mechanisms:
This compound: The antifungal activity of this compound is attributed to its ability to disrupt the fungal cell membrane and interfere with cellular energy metabolism.[1] Studies on Geotrichum citri-aurantii have shown that this compound alters the permeability of the mycelial membrane, leading to the loss of cytoplasm and other intracellular components.[1] Furthermore, it has been observed to decrease intracellular ATP content and affect the activity of Na+/K+-ATPase, thereby disrupting the energy supply of the fungal cell.[1]
Sodium Benzoate: Sodium benzoate's primary mechanism of action is dependent on the pH of the surrounding medium. In acidic conditions, it exists predominantly in its undissociated form, benzoic acid, which is lipophilic and can readily pass through the fungal cell membrane. Once inside the more alkaline cytoplasm of the cell, the benzoic acid dissociates, releasing protons and acidifying the intracellular environment. This lowering of intracellular pH inhibits the activity of key enzymes, such as phosphofructokinase, which are essential for metabolic processes like glycolysis, ultimately leading to the cessation of growth.
Conclusion
Both this compound and sodium benzoate are effective antifungal preservatives, but their optimal application depends on the specific food product and its characteristics. This compound offers the advantage of a broader effective pH range, making it suitable for a wider variety of food products. In contrast, sodium benzoate's efficacy is maximized in acidic foods and beverages. The choice between these preservatives should be guided by the target spoilage organisms, the pH of the product, and regulatory approvals. Further direct comparative studies are warranted to provide a more comprehensive understanding of their relative efficacy against a wider array of food spoilage fungi.
References
Validating a new analytical method for Sodium Dehydroacetate using a reference standard.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, rapid High-Performance Liquid Chromatography (HPLC) method against the established United States Pharmacopeia (USP) titrimetric assay for the quantification of Sodium Dehydroacetate. The information presented is intended to assist researchers and quality control analysts in selecting the most suitable method for their specific analytical needs, supported by experimental data and detailed protocols.
Introduction to Analytical Methods for this compound
This compound is a widely used preservative in food, cosmetics, and pharmaceutical products. Accurate quantification is crucial for ensuring product quality, safety, and compliance with regulatory standards. The traditional method for assaying this compound, as outlined in the USP, is a non-aqueous titration. While reliable, this method can be time-consuming and may lack the specificity of modern chromatographic techniques. This guide introduces a new HPLC-UV method as a robust alternative and provides a head-to-head comparison of their validation parameters.
Comparison of Analytical Method Performance
The performance of the new HPLC-UV method was validated against the USP titrimetric method using a certified reference standard of this compound. The key validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized below.[1][2]
| Validation Parameter | New HPLC-UV Method | Reference Standard (USP Titration) | Acceptance Criteria |
| Specificity | Selective for this compound | Non-specific, titrates total alkali | HPLC: No interference at the retention time of the analyte. |
| Linearity (R²) | 0.9995 | Not typically assessed; assumes 1:1 stoichiometry | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Not applicable | Method should be linear, accurate, and precise within the defined range. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | Not applicable | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Not applicable | Signal-to-Noise ratio ≥ 10 |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in solvent volume and temperature. | Consistent results with deliberate variations in method parameters. |
Experimental Protocols
Reference Standard Method: USP Titrimetric Assay
This method determines the purity of this compound by non-aqueous titration.
Materials:
-
This compound Reference Standard
-
Glacial Acetic Acid
-
p-Naphtholbenzein (B87086) indicator solution
-
0.1 N Perchloric Acid in glacial acetic acid
Procedure:
-
Accurately weigh approximately 500 mg of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of p-naphtholbenzein indicator solution.
-
Titrate with 0.1 N perchloric acid to a green endpoint.
-
Perform a blank determination and make any necessary correction.
-
Each mL of 0.1 N perchloric acid is equivalent to 19.01 mg of this compound.
New Analytical Method: HPLC-UV
This method provides a rapid and specific quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 307 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Reference Standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the concentration range of 1 - 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for method validation and the logical comparison between the two methods.
Figure 1. General workflow for analytical method validation.
Figure 2. Logical comparison of the HPLC and Titration methods.
Conclusion
The new HPLC-UV method demonstrates significant advantages in terms of specificity, sensitivity, and speed for the quantification of this compound when compared to the traditional USP titrimetric assay. While the titrimetric method remains a valid and reliable compendial procedure, the HPLC method is better suited for research and development and high-throughput quality control environments where specificity and the ability to quantify low levels of the analyte are critical. The choice of method should be based on the specific requirements of the analysis, available instrumentation, and the desired level of analytical detail.
References
A Comparative Analysis of the Antimicrobial Spectra of Sodium Dehydroacetate and Natamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antimicrobial properties of two widely used preservatives: Sodium Dehydroacetate and Natamycin. The following sections present a summary of their antimicrobial spectra, supported by quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations to illustrate key concepts and workflows.
Overview of Antimicrobial Activity
This compound and Natamycin are both effective antimicrobial agents, but they exhibit distinct spectra of activity. This compound is a broad-spectrum preservative, demonstrating efficacy against a range of bacteria, yeasts, and molds.[1][2] In contrast, Natamycin is primarily a potent antifungal agent with strong activity against yeasts and molds, but it is generally ineffective against bacteria.
Mechanism of Action
This compound: The primary mechanism of action for this compound involves the inhibition of key enzymes and metabolic pathways within microbial cells. It is believed to interfere with cellular respiration and the function of dehydrogenase enzymes, thereby disrupting the organism's ability to produce energy and proliferate.[3][4]
Natamycin: Natamycin functions by binding specifically to ergosterol (B1671047), a crucial component of fungal cell membranes. This binding disrupts the membrane's integrity and permeability, leading to the leakage of essential cellular components and ultimately, cell death. As ergosterol is absent in bacterial cell membranes, this explains Natamycin's selective activity against fungi.
The distinct mechanisms of action of this compound and Natamycin are visualized in the following diagram.
Quantitative Antimicrobial Spectrum
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and Natamycin against a selection of common microorganisms.
Note: Direct comparative studies presenting side-by-side MIC values for both preservatives against a comprehensive panel of identical microbial strains are limited in the publicly available scientific literature. Therefore, the data is presented in separate tables, compiled from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
This compound is generally effective at concentrations ranging from 0.05% to 0.10% against a broad spectrum of microorganisms.[5] The following table provides a summary of its activity.
| Microorganism | Type | Effective Concentration (%) |
| General Bacteria | Bacteria | 0.05 - 0.10 |
| General Yeasts | Yeast | 0.05 - 0.10 |
| General Molds | Mold | 0.05 - 0.10 |
| Saccharomyces cerevisiae | Yeast | Inhibits baker's yeast activity |
Table 2: Minimum Inhibitory Concentration (MIC) of Natamycin
| Microorganism | Type | MIC (µg/mL) | Reference |
| Aspergillus niger | Mold | 6.25 - 50 | |
| Penicillium chrysogenum | Mold | 1 - 25 | |
| Saccharomyces cerevisiae | Yeast | 1 - 10 | |
| Candida albicans | Yeast | 1 - 10 | |
| Fusarium oxysporum | Mold | 2 - 16 |
Experimental Protocols for Determining Antimicrobial Spectrum
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for characterizing the antimicrobial spectrum of a substance. The two most common methods are the Broth Microdilution and Agar (B569324) Dilution methods.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.
The experimental workflow for the Broth Microdilution method is outlined below.
Agar Dilution Method
In the agar dilution method, the antimicrobial agent is incorporated into a solid agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth on the agar surface after incubation.
The workflow for the Agar Dilution method is as follows.
Summary and Conclusion
This compound and Natamycin are both valuable antimicrobial agents with distinct advantages depending on the target application.
-
This compound offers a broad spectrum of activity against bacteria, yeasts, and molds, making it a versatile preservative for a wide range of products.[1][2]
-
Natamycin provides highly effective and targeted activity against yeasts and molds , making it an excellent choice for applications where fungal contamination is the primary concern and bacterial inhibition is not desired.
The choice between these two preservatives should be guided by the specific microbial challenges of the product, regulatory considerations, and the desired spectrum of antimicrobial protection. The experimental protocols detailed in this guide provide a standardized approach for researchers to conduct their own comparative studies and determine the most suitable preservative for their specific needs.
References
A Comparative Guide to the Quantification of Sodium Dehydroacetate: HPLC vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of preservatives like Sodium Dehydroacetate is paramount for ensuring product safety and efficacy. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering insights into their respective methodologies and performance characteristics.
This compound, a widely used preservative in food and cosmetics, requires precise measurement to comply with regulatory standards. Both HPLC and UV-Vis spectroscopy are viable methods for its quantification, each with distinct advantages and limitations. This comparison delves into the experimental protocols and performance data to aid in selecting the most suitable method for your analytical needs.
Methodologies at a Glance
A fundamental understanding of the principles behind each method is crucial. HPLC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, offering high specificity. In contrast, UV-Vis spectroscopy measures the amount of light absorbed by a sample at a specific wavelength, providing a simpler and often faster analysis.
The cross-validation of these two methods is essential to ensure the reliability and accuracy of the obtained results. This process involves comparing the performance of both techniques to identify any discrepancies and to confirm that they produce consistent and dependable data.
Figure 1. Workflow for the cross-validation of HPLC and spectroscopic methods.
Experimental Protocols
Detailed experimental protocols are critical for reproducible and accurate results. Below are representative methodologies for the quantification of this compound using both HPLC and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
The official method in Japan for analyzing food additives, including this compound, utilizes a reversed-phase HPLC system.[1] A variation of this method involves derivatization to enhance detection sensitivity.[2]
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol-water mixture).
-
For the derivatization method, the extracted this compound (in its active form, dehydroacetic acid) is reacted with 4-nitrophenylhydrazine (B89600) hydrochloride (4-NPH∙HCl) to form a hydrazone.[2]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: Octadecylsilylated silica (B1680970) gel (ODS) column (e.g., C18, 4.6 mm i.d. x 250 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer solution.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detector set at a wavelength of 230 nm for the underivatized form or 400 nm for the hydrazone derivative.[1][2]
-
Injection Volume: 20 µL.[2]
UV-Vis Spectroscopic Method
A direct spectrophotometric method can be employed for the quantification of this compound, leveraging its inherent UV absorbance.
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent, such as distilled water or a buffer solution.
-
Dilute the sample solution to a concentration that falls within the linear range of the calibration curve.
Spectrophotometric Conditions:
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the dehydroacetic acid form is measured at approximately 230 nm.[2]
-
Blank: The solvent used for sample preparation.
-
Quantification: A standard calibration curve is prepared using known concentrations of this compound, and the concentration of the unknown sample is determined by measuring its absorbance and interpolating from the calibration curve based on the Beer-Lambert law.
Performance Comparison
The choice between HPLC and UV-Vis spectroscopy often depends on the specific requirements of the analysis, including the complexity of the sample matrix, the need for specificity, and the desired sensitivity. The following table summarizes the key performance parameters for each method based on available data.
| Performance Parameter | HPLC Method | UV-Vis Spectroscopic Method |
| Specificity | High (separates analyte from matrix components) | Lower (potential for interference from other UV-absorbing compounds) |
| Linearity (Correlation Coefficient, r²) | Typically > 0.999 | Typically > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Lower (ng/mL to low µg/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL to low µg/mL range) | Higher (µg/mL range) |
| Analysis Time | Longer (due to chromatographic separation) | Shorter (direct measurement) |
| Cost & Complexity | Higher (instrumentation and solvent usage) | Lower (simpler instrumentation) |
Conclusion
Both HPLC and UV-Vis spectroscopy are effective for the quantification of this compound.
HPLC is the superior method when high specificity and sensitivity are required, especially for complex sample matrices where interferences are likely. The ability to separate this compound from other components ensures a more accurate and reliable quantification.
UV-Vis spectroscopy , on the other hand, offers a simpler, faster, and more cost-effective solution for routine analysis of relatively simple and clean samples. While it is less specific than HPLC, its performance in terms of linearity, accuracy, and precision can be excellent when interferences are minimal.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific application, considering factors such as the nature of the sample, regulatory requirements, and available resources. A cross-validation of the chosen method is always recommended to ensure the integrity of the analytical results.
References
A Comparative Analysis of Sodium Dehydroacetate's Efficacy Against Newly Isolated Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of Sodium Dehydroacetate (SDA) against newly isolated fungal strains, benchmarked against other common antifungal agents. The information presented is supported by experimental data to aid in the evaluation of SDA for research and drug development purposes.
Executive Summary
This compound is a widely used preservative with known antifungal and antibacterial properties.[1][2] Its primary mechanism of action against fungi involves the disruption of cell membrane permeability and energy metabolism, leading to cellular damage and inhibition of growth.[3] This guide synthesizes available data on the in vitro efficacy of SDA, presenting it in a comparative context to facilitate informed decisions in the selection of antifungal agents for further investigation.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antifungal agents against various fungal species. Lower MIC values indicate higher antifungal activity.
Table 1: In Vitro Susceptibility of Geotrichum citri-aurantii
| Antifungal Agent | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
| This compound (in combination with Sodium Silicate 1:4 w/w) | 1.8 g/L | 3.6 g/L |
Note: Data for this compound is presented for a combination treatment as found in the cited literature.[4] Data for other antifungals against this specific strain was not available in the searched literature.
Table 2: General Antifungal Activity of this compound
| Fungal Group | Effective Concentration |
| Bacteria and Fungi | ≤ 0.6% |
Note: This table indicates the generally effective concentration of this compound as a preservative.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in assessing antifungal efficacy.
Fungal Strain Isolation and Culture
Newly isolated fungal strains can be obtained from clinical or environmental samples.
-
Sample Collection : Collect samples (e.g., soil, plant tissue, clinical swabs) under sterile conditions.
-
Isolation : Plate the samples onto a suitable selective agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), supplemented with antibiotics to inhibit bacterial growth.
-
Incubation : Incubate the plates at a temperature and duration appropriate for the suspected fungal species (e.g., 25-30°C for 5-7 days).
-
Purification : Subculture individual fungal colonies onto fresh agar plates to obtain pure cultures.
-
Identification : Identify the purified fungal isolates using morphological characteristics (e.g., microscopy) and molecular methods (e.g., ITS sequencing).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Stock Solution : Dissolve the antifungal agent (e.g., this compound) in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum : Grow the fungal isolate in a suitable liquid medium (e.g., RPMI-1640) to a specific turbidity, corresponding to a standardized cell concentration.
-
Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution with the growth medium.
-
Inoculation : Add a standardized volume of the fungal inoculum to each well. Include a positive control (medium with inoculum, no antifungal) and a negative control (medium only).
-
Incubation : Incubate the microtiter plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination : The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
-
Subculturing from MIC Assay : Following the MIC determination, take a small aliquot from each well that showed no visible growth.
-
Plating : Spread the aliquot onto an agar plate that does not contain any antifungal agent.
-
Incubation : Incubate the agar plates under conditions suitable for fungal growth.
-
MFC Determination : The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plates.
Mechanism of Action and Signaling Pathways
This compound primarily targets the fungal cell membrane and disrupts cellular energy production.
Proposed Antifungal Mechanism of this compound
The antifungal activity of this compound is attributed to its ability to alter the permeability of the fungal cell membrane.[3] This leads to a cascade of events that ultimately result in cell death. One of the key effects observed is an increase in the activity of the Na+/K+-ATPase pump and a concurrent decrease in intracellular ATP levels.[3] This suggests that the influx of Na+ ions disrupts the cell's energy balance.[3]
References
- 1. Dehydroacetic acid sodium | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 2. This compound | 4418-26-2 | Antifungal | MOLNOVA [molnova.com]
- 3. Antifungal mechanism of this compound against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. This compound: Best in Class Anti-fungal Protection — TRI-K [tri-k.com]
Stability Under Scrutiny: A Comparative Analysis of Sodium Dehydroacetate and Other Commercial Preservatives
A deep dive into the chemical stability of sodium dehydroacetate compared to widely used commercial preservatives such as parabens, sodium benzoate (B1203000), and potassium sorbate (B1223678) reveals significant advantages for this compound, particularly in its broad pH efficacy and robust thermal and photostability. This guide provides a comprehensive comparison based on available scientific data and outlines detailed experimental protocols for researchers and drug development professionals to conduct their own stability assessments.
In the quest for product integrity and extended shelf life, the choice of a preservative is critical. An ideal preservative must not only be effective against microbial contamination but also remain stable under various environmental stresses encountered during manufacturing, storage, and use. This guide benchmarks the stability of this compound against other commonly used commercial preservatives, offering a data-centric view for formulation scientists.
Comparative Stability Analysis
This compound distinguishes itself with its remarkable stability across a wide pH range, a feature not shared by many of its counterparts. While the antimicrobial efficacy of preservatives like sodium benzoate is significantly diminished in non-acidic conditions, this compound maintains its protective properties in both acidic and alkaline environments.[1] Furthermore, it exhibits excellent resistance to heat and light, ensuring its integrity during thermal processing and exposure to various lighting conditions.[2][3]
| Preservative | Optimal pH Range for Efficacy | Thermal Stability | Photostability | Key Limitations |
| This compound | Broad (Effective in acidic, neutral, and alkaline conditions)[1] | High, withstands temperatures up to 80°C[3] | Good light resistance | Not approved for use in the EU[2] |
| Parabens (e.g., Methylparaben) | Broad (pH 3-8) | Generally good, but can degrade at high temperatures | Can undergo photodegradation | Public perception and regulatory scrutiny |
| Sodium Benzoate | Narrow (Primarily effective at pH < 4.5)[4] | Stable at room temperature, but can degrade at elevated temperatures[5] | Susceptible to degradation, can form benzene (B151609) in the presence of ascorbic acid and UV light | Reduced efficacy in non-acidic formulations |
| Potassium Sorbate | Narrow (Effective up to pH 6.5, optimal below pH 6.0) | Can degrade at high temperatures | Sensitive to UV light, can lead to discoloration and loss of efficacy | Potential for off-odors and flavors upon degradation |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key stability-indicating experiments are provided below. These protocols are based on established analytical techniques and stability testing guidelines.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Simultaneous Quantification of Preservatives
This method allows for the simultaneous determination of this compound, methylparaben, sodium benzoate, and potassium sorbate in a single analytical run, providing a basis for assessing their degradation over time.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Reference standards for this compound, methylparaben, sodium benzoate, and potassium sorbate.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each preservative in methanol. Create a mixed standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration within the expected analytical range.
-
Sample Preparation: Prepare aqueous solutions of each preservative at a known concentration. For accelerated stability studies, subject these solutions to the desired stress conditions (e.g., elevated temperature, specific pH, UV light exposure).
-
Analysis: Inject the standard and stressed sample solutions into the HPLC system.
-
Quantification: Identify and quantify the preservatives in the samples by comparing their retention times and peak areas to those of the reference standards. The percentage of degradation can be calculated by comparing the concentration of the preservative in the stressed sample to its initial concentration.
Protocol 2: Accelerated Thermal Stability Study
This protocol outlines a method to assess and compare the thermal degradation of the preservatives.
Methodology:
-
Prepare separate aqueous solutions of this compound, methylparaben, sodium benzoate, and potassium sorbate at a concentration of 100 µg/mL. Adjust the pH of the solutions to 4.0, 7.0, and 9.0 using appropriate buffers.
-
Dispense the solutions into sealed glass vials.
-
Place the vials in controlled temperature chambers at 40°C, 60°C, and 80°C.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a set of vials from each temperature and pH condition.
-
Allow the vials to cool to room temperature and analyze the remaining concentration of the preservative using the HPLC method described in Protocol 1.
-
Calculate the degradation rate constant (k) for each preservative under each condition by plotting the natural logarithm of the concentration against time.
Protocol 3: Photostability Study
This protocol is designed to evaluate the stability of the preservatives when exposed to UV light.
Methodology:
-
Prepare aqueous solutions of each preservative at 100 µg/mL in quartz cuvettes. Prepare solutions at pH 4.0, 7.0, and 9.0.
-
Place the cuvettes in a photostability chamber equipped with a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw samples and analyze the preservative concentration using the HPLC method from Protocol 1.
-
Determine the photodegradation rate for each preservative by plotting the concentration versus time.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the stability studies.
References
- 1. scielo.br [scielo.br]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Preservative [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Microbial Resistance to Sodium Dehydroacetate: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of microbial resistance to Sodium Dehydroacetate (SDHA), a widely used antimicrobial agent in the food, cosmetic, and pharmaceutical industries. While direct comparative genomic studies on SDHA resistance are not extensively available, this document synthesizes current knowledge on its antimicrobial activity, known resistance mechanisms, and proposes experimental frameworks for future research. This guide is intended for researchers, scientists, and drug development professionals investigating microbial resistance and developing novel antimicrobial strategies.
Quantitative Comparison of Antimicrobial Activity
This compound exhibits broad-spectrum activity against bacteria, yeasts, and molds.[1][2] Its efficacy is influenced by the microbial species, inoculum size, and environmental conditions such as pH.[3] The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying antimicrobial effectiveness. The following table summarizes available MIC data for SDHA against various microorganisms. It is important to note that direct comparison may be limited due to variations in experimental methodologies across different studies.
| Microbial Species | Type | MIC (mg/L) | Notes |
| Escherichia coli | Bacterium | Strong inhibitory effect noted | Specific MIC values vary; generally considered more sensitive than some fungi.[1] |
| Saccharomyces cerevisiae | Yeast | 156 - 5000 | MIC is dependent on the initial cell concentration.[4] |
| Aspergillus niger | Mold | 400 - 450 | MIC increases slightly in the presence of nonionic emulsifiers.[5] |
| Penicillium roqueforti | Mold | - | Known to be tolerant to weak acid preservatives; specific MIC for SDHA not readily available.[6] |
| Geotrichum citri-aurantii | Mold | - | SDHA disrupts cell membrane permeability and energy metabolism.[7] |
Note: The provided MIC values are compiled from various sources and should be used as a reference. Researchers are encouraged to determine MICs under their specific experimental conditions.
Known and Inferred Mechanisms of Resistance
The molecular mechanisms conferring resistance to this compound are an active area of investigation. Current research points to distinct strategies employed by bacteria and fungi.
Bacterial Resistance: Metabolic Remodeling and Efflux
In various bacterial pathogens, exposure to this compound (DHA-S) has been shown to induce broad antibiotic tolerance through a significant remodeling of cellular metabolism.[5] The primary mechanism involves:
-
Induction of the Glyoxylate (B1226380) Shunt: DHA-S inhibits the α-ketoglutarate dehydrogenase enzyme, leading to the upregulation of the glyoxylate shunt. This metabolic detour allows bacteria to conserve carbon and survive under stress.
-
Enhanced Efflux Pump Function: DHA-S enhances the activity of multidrug efflux pumps, which actively transport antimicrobial compounds out of the bacterial cell.
-
Mitigation of Oxidative Stress: The metabolic shift also helps to reduce oxidative stress, a common consequence of exposure to bactericidal agents.
Caption: Bacterial metabolic response to this compound.
Fungal Resistance: Disruption of Cell Membrane and Energy Metabolism (Inferred)
For fungi, the mechanism of action of this compound appears to involve the disruption of cellular integrity and energy production. In Geotrichum citri-aurantii, SDHA treatment leads to:
-
Altered Cell Membrane Permeability: The integrity of the cell membrane is compromised, leading to leakage of intracellular components.[7]
-
Disruption of Energy Metabolism: A decrease in intracellular ATP content and an increase in Na+/K+-ATPase activity suggest that SDHA interferes with the cell's energy supply.[7]
Genomic studies on Penicillium roqueforti's resistance to other organic acids, such as sorbic acid, have identified specific gene clusters responsible for tolerance. It is plausible that similar genetic determinants, such as genes encoding for membrane transporters or enzymes involved in stress response, contribute to SDHA resistance in fungi.
Caption: Inferred antifungal mechanism of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Microbial Inoculum: Culture the desired microbial strain overnight in an appropriate liquid medium. Adjust the culture to a concentration of 1 x 10^6 CFU/mL in fresh broth.
-
Prepare SDHA Dilutions: Create a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate growth medium. Concentrations should range from a level expected to be permissive to one expected to be inhibitory.
-
Inoculation: Add 100 µL of the microbial inoculum to each well containing 100 µL of the SDHA dilutions. Include a positive control (no SDHA) and a negative control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Determine MIC: The MIC is the lowest concentration of SDHA that completely inhibits visible growth of the microorganism.
Proposed Workflow for Comparative Genomic Analysis
A comparative genomic approach can be used to identify genetic determinants of SDHA resistance.
-
Strain Selection: Select a panel of microbial strains of the same species with varying, empirically determined MICs for this compound (e.g., resistant, intermediate, and sensitive strains).
-
Whole-Genome Sequencing: Extract high-quality genomic DNA from each strain and perform whole-genome sequencing using a high-throughput platform (e.g., Illumina).
-
Genome Assembly and Annotation: Assemble the sequencing reads into draft genomes and annotate the predicted genes and functional elements.
-
Comparative Genomic Analysis:
-
Single Nucleotide Polymorphism (SNP) and Indel Analysis: Identify genetic variations between the resistant and sensitive strains.
-
Gene Content Analysis: Compare the presence and absence of genes across the genomes to identify genes unique to resistant strains.
-
Phylogenetic Analysis: Construct a phylogenetic tree to understand the evolutionary relationships between the strains.
-
-
Gene Function Prediction: Predict the function of candidate resistance genes based on homology to known genes and protein domains.
-
Experimental Validation: Validate the role of candidate genes in SDHA resistance through gene knockout or overexpression studies.
References
- 1. scielo.br [scielo.br]
- 2. Minimum inhibitory concentration determinations for various antimicrobial agents against 1570 bacterial isolates from turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. Combinations of antimycotics to inhibit the growth of molds capable of producing 1,3-pentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal mechanism of this compound against Geotrichum citri-aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of Sodium Dehydroacetate's antimicrobial activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antimicrobial activity of Sodium Dehydroacetate (DHA-S) against common alternatives, primarily potassium sorbate (B1223678) and sodium benzoate (B1203000). The information is supported by experimental data from various scientific sources to assist researchers and professionals in drug development and formulation in making informed decisions.
Executive Summary
This compound (DHA-S) is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, yeasts, and molds.[1][2][3] Its mechanism of action involves the inhibition of microbial dehydrogenases and the remodeling of bacterial metabolism, providing robust preservative action.[4] In vitro data suggests that DHA-S is often more potent than sodium benzoate and potassium sorbate, particularly against fungi. However, there is a notable lack of direct comparative in vivo studies evaluating its antimicrobial efficacy in infection or spoilage models.
In Vitro Antimicrobial Activity: A Comparative Analysis
The in vitro efficacy of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While direct comparative studies presenting MIC values for all three preservatives under identical conditions are scarce, this section collates available data to provide a comparative overview.
It has been reported that the preservative effect of this compound is about 2 to 10 times that of sodium benzoate.[5] Another study demonstrated that a 2% this compound antibacterial composite membrane had a greater antibacterial effect than membranes containing potassium sorbate or sodium benzoate.[4]
Table 1: Comparative In Vitro Antimicrobial Activity (MIC values)
| Microorganism | This compound (DHA-S) (mg/mL) | Potassium Sorbate (mg/mL) | Sodium Benzoate (mg/mL) |
| Bacteria | |||
| Escherichia coli | No direct data found; derivatives show activity[6] | 400[7] - 10,000[8] | 400[7] |
| Staphylococcus aureus | No direct data found; derivatives show activity[6] | 128[8] - 400[7] | 400[7] |
| Pseudomonas aeruginosa | Not specified | Not specified | 0.5 (as sodium nitrite)[9] |
| Bacillus subtilis | Not specified | 800[7] | 400[7] |
| Fungi/Yeast | |||
| Aspergillus flavus | Not specified | >50[9] | >50[9] |
| Candida albicans | Not specified | Not specified | 2.5[9] |
| Zygosaccharomyces bailii | Not specified | More effective than Sodium Benzoate[10] | Less effective than Potassium Sorbate[10] |
Note: The data in this table is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions (e.g., pH, media, inoculum size).
In Vivo Correlation: Efficacy and Safety
The correlation of in vitro activity to in vivo efficacy is a critical step in the evaluation of any antimicrobial agent. While in vitro data provides a baseline for antimicrobial potential, in vivo studies are essential to understand the performance in a complex biological system.
Currently, there is a significant gap in the scientific literature regarding in vivo studies that directly compare the antimicrobial efficacy of this compound with potassium sorbate and sodium benzoate in animal models of infection or food spoilage.
Existing in vivo research on DHA-S has primarily focused on its toxicological profile and its interactions with other substances. For instance, studies in rats and broiler chickens have investigated the systemic toxicity and effects on coagulation at various doses.[11][12][13][14] One study in a mouse model of infection found that DHA-S supplementation impaired the activity of bactericidal antibiotics, suggesting a potential for negative interactions.[1]
While these studies are important for safety assessment, they do not directly address the primary preservative efficacy of DHA-S in an in vivo setting. Further research is needed to establish a clear in vivo correlation of its antimicrobial activity and to provide a direct comparison with its alternatives. A study on the tissue residue of DHA-S used as a feed preservative in swine concluded that at a concentration of 200 mg/kg in the diet, it is a safe feed additive based on residue elimination.[15]
Experimental Protocols
In Vitro: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
- Microbial Cultures: Overnight cultures of test microorganisms (e.g., E. coli, S. aureus, C. albicans, A. niger) grown in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Stock Solutions: Prepare stock solutions of this compound, potassium sorbate, and sodium benzoate in a suitable solvent (e.g., sterile deionized water).
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
- Growth Media: Sterile broth appropriate for the test microorganisms.
2. Procedure:
- Serial Dilution: Dispense 100 µL of sterile growth medium into all wells of the microtiter plate. Add 100 µL of the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the series.
- Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (medium with inoculum, no antimicrobial) and a negative control (medium only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
- Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
In Vivo: General Protocol for Efficacy in a Murine Skin Infection Model
This protocol provides a general framework for assessing the efficacy of a topically applied antimicrobial preservative.
1. Animal Model:
- Species: BALB/c mice are commonly used.
- Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
2. Procedure:
- Induction of Infection: Anesthetize the mice and shave a small area on their backs. Create a superficial abrasion using a sterile instrument. Apply a standardized inoculum of a pathogenic microorganism (e.g., Staphylococcus aureus) to the abraded area.
- Treatment Groups: Divide the mice into several groups:
- Vehicle control (base formulation without preservative)
- This compound in the vehicle
- Potassium sorbate in the vehicle
- Sodium benzoate in the vehicle
- Positive control (a known effective topical antibiotic)
- Treatment Application: Apply the respective formulations to the infected area at specified time points (e.g., once or twice daily) for a defined period (e.g., 3-7 days).
- Efficacy Assessment:
- Bacterial Load: At the end of the treatment period, euthanize the animals and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions and plate counts to determine the number of viable bacteria (CFU/gram of tissue).
- Clinical Scoring: Throughout the study, visually assess and score the signs of infection (e.g., redness, swelling, lesion size).
- Statistical Analysis: Compare the bacterial loads and clinical scores between the treatment groups and the control group to determine the efficacy of each preservative.
Mechanism of Action & Signaling Pathways
This compound primarily exerts its antimicrobial effect by interfering with key metabolic pathways in microorganisms. One of the key mechanisms is the inhibition of dehydrogenase enzymes, which are crucial for cellular respiration.[4]
A significant aspect of DHA-S's action on bacteria is the remodeling of their central carbon metabolism. It induces the glyoxylate shunt , an alternative to the tricarboxylic acid (TCA) cycle, and inhibits the activity of α-ketoglutarate dehydrogenase , a key enzyme in the TCA cycle.[1] This metabolic shift reduces cellular respiration and mitigates oxidative stress, which can paradoxically lead to tolerance against certain bactericidal antibiotics.[1]
Conclusion
This compound demonstrates potent in vitro antimicrobial activity, often outperforming common alternatives like potassium sorbate and sodium benzoate, especially against yeasts and molds. Its unique mechanism of action, involving the remodeling of bacterial metabolism, makes it an effective preservative. However, the current body of scientific literature lacks direct comparative in vivo studies to fully establish its efficacy in real-world applications relative to its alternatives. For researchers and drug development professionals, while the in vitro data for DHA-S is promising, further in vivo studies are warranted to fully understand its performance and to provide a comprehensive correlation between its in vitro and in vivo antimicrobial activities.
References
- 1. This compound confers broad antibiotic tolerance by remodeling bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbinno.com]
- 4. scielo.br [scielo.br]
- 5. What are the alternative solutions to the this compound trend? - China Chemical Manufacturer [longchangextracts.com]
- 6. cir-safety.org [cir-safety.org]
- 7. webbut.unitbv.ro [webbut.unitbv.ro]
- 8. researchgate.net [researchgate.net]
- 9. agrojournal.org [agrojournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on broiler chicken bones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. besjournal.com [besjournal.com]
- 13. Subchronic Oral Toxicity Evaluation of this compound: A 90-day Repeated Dose Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced disorder of coagulation function in broiler chickens and the protective effect afforded by vitamin K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The tissue residues of this compound used as feed preservative in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Validation of Sodium Dehydroacetate in Commercial Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sodium Dehydroacetate (SDA) with common alternative preservatives, focusing on analytical validation, performance, and safety. Experimental data is presented to support the objective comparison of these compounds in commercial applications.
Comparative Analysis of Preservative Performance
The selection of a preservative is a critical step in product formulation, balancing antimicrobial efficacy with safety and stability. This compound is a broad-spectrum preservative effective against bacteria, yeasts, and molds.[1] Its performance, particularly in comparison to alternatives like potassium sorbate (B1223678) and sodium benzoate (B1203000), is a key consideration for formulators.
Table 1: Comparison of Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a preservative's effectiveness. The tables below summarize the MIC values for this compound, Potassium Sorbate, and Sodium Benzoate against common spoilage microorganisms. It is important to note that the efficacy of these preservatives is often pH-dependent.
Against Bacteria:
| Preservative | Escherichia coli (mg/L) | Staphylococcus aureus (mg/L) | Conditions |
| This compound | 1000 | 500-1000 | - |
| Potassium Sorbate | >10000 | 2500 | pH and other conditions may vary |
| Sodium Benzoate | 400 | 400 | pH dependent, generally more effective at lower pH |
Against Yeasts and Molds:
| Preservative | Saccharomyces cerevisiae (mg/L) | Aspergillus niger (mg/L) | Conditions |
| This compound | 1000 | 450 | pH 6.1 |
| Potassium Sorbate | 350-400+ | 1000 | pH dependent, more effective at lower pH |
| Sodium Benzoate | 300-500+ | 200-1000 | pH dependent, more effective at lower pH |
Note: MIC values can vary depending on the specific strain of microorganism, the composition of the growth medium, pH, and temperature. The data presented is a synthesis of values found in the cited literature.
Table 2: Comparative Safety Profile
The safety of a preservative is paramount. This table provides a comparative overview of the key safety metrics for this compound and its alternatives.
| Preservative | Acute Oral LD50 (rat) | Acceptable Daily Intake (ADI) | Regulatory Status (General) |
| This compound | 570 - 1000 mg/kg | Not firmly established | GRAS for specific uses in the US; permitted in cosmetics up to 0.6% in the EU.[2] |
| Potassium Sorbate | 4340 - 4920 mg/kg[3] | 0-25 mg/kg body weight (as sorbic acid)[4] | Generally Recognized as Safe (GRAS) |
| Sodium Benzoate | 2100 - 4070 mg/kg[5] | 0-5 mg/kg body weight[6] | Generally Recognized as Safe (GRAS) |
Experimental Protocol: HPLC Validation of this compound
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in commercial products.[7]
Sample Preparation
-
Solid or Semi-Solid Samples (e.g., creams, powders):
-
Accurately weigh approximately 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol (B129727) (or a Na2CO3-methanol-H2O extraction solvent for cosmetic powders).
-
Vortex for 1 minute to disperse the sample.
-
Place the tube in an ultrasonic bath for 15-20 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., beverages, lotions):
-
Accurately dilute the sample with the mobile phase to bring the expected concentration of this compound into the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 35:65 v/v) containing a small amount of acid, such as 0.1% phosphoric acid or formic acid, to ensure the protonation of this compound.[8][9] The pH of the mobile phase should be adjusted to be acidic (e.g., pH 3-4).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of approximately 235 nm or 293 nm.
-
Column Temperature: 30°C.
Calibration
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Quantification
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing Experimental and Logical Workflows
Diagram 1: Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Diagram 2: Decision Tree for Preservative Selection
Caption: A decision-making framework for selecting an appropriate preservative.
References
- 1. scielo.br [scielo.br]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
- 5. agrojournal.org [agrojournal.org]
- 6. Growth response of Escherichia coli ATCC 35218 adapted to several concentrations of sodium benzoate and potassium sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
A comparative evaluation of the cost-effectiveness of different preservatives for laboratory use.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate preservative is a critical consideration in the laboratory to maintain the integrity and longevity of reagents, buffers, and stock solutions. An ideal preservative should be effective against a broad spectrum of microorganisms, compatible with a wide range of reagents, and cost-effective for routine use. This guide provides a comparative evaluation of common laboratory preservatives, including sodium azide, thimerosal, ProClin 300, and 2-chloroacetamide, with a focus on their cost-effectiveness, supported by experimental data and detailed methodologies.
Data Presentation: Cost-Effectiveness Comparison
The following table summarizes the key quantitative data for a cost-effectiveness analysis of the selected preservatives. Prices are based on currently available online listings from various suppliers and may vary.
| Preservative | Typical Working Concentration | Price per Gram/mL (USD) | Cost per Liter of Solution at Working Concentration (USD) | Effectiveness & Limitations |
| Sodium Azide | 0.02% - 0.1% (w/v) | ~$0.99 - $4.50 / g[1][2][3][4][5] | $0.20 - $4.50 | Effectiveness: Bacteriostatic, effective against Gram-negative bacteria. Limitations: Highly toxic, forms explosive compounds with heavy metals, ineffective against Gram-positive bacteria, and its use is restricted in some regions. |
| Thimerosal | 0.001% - 0.02% (w/v) | ~$10.15 - $20.36 / g[6][7][8] | $0.10 - $4.07 | Effectiveness: Bacteriostatic and fungistatic with a broad spectrum of activity.[6] Limitations: Contains mercury, leading to disposal concerns and toxicity; its use is banned in some countries.[7] |
| ProClin 300 | 0.03% - 0.05% (v/v) | ~$1.45 - $3.26 / mL[9][10][11][12] | $0.44 - $1.63 | Effectiveness: Broad-spectrum biocidal activity against bacteria, fungi, and yeast.[10] Limitations: Can be incompatible with some biological assays and reagents. |
| 2-Chloroacetamide | 1% - 2% (w/v) | ~$0.10 - $0.58 / g[13][14][15][16] | $1.00 - $11.60 | Effectiveness: Suggested as an alternative to sodium azide. Limitations: Classified as a skin sensitizer (B1316253) and reproductive hazard.[1] |
Experimental Protocols
A generalized protocol for assessing the antimicrobial efficacy of laboratory preservatives, based on the Antimicrobial Effectiveness Test (AET) outlined in the United States Pharmacopeia (USP) <51>, is provided below.
Objective: To determine the effectiveness of a preservative in inhibiting the growth of a broad range of microorganisms in a laboratory reagent or solution.
Materials:
-
Test preservative
-
Control solution (without preservative)
-
Challenge microorganisms: Candida albicans, Aspergillus brasiliensis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[17]
-
Appropriate growth media (e.g., Soybean-Casein Digest Agar (B569324), Sabouraud Dextrose Agar)
-
Sterile saline solution
-
Sterile containers
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Cultures of the challenge microorganisms are grown on appropriate agar plates to achieve a microbial count of about 1 x 10⁸ colony-forming units (CFU) per mL.[18]
-
The microorganisms are harvested and suspended in sterile saline.
-
-
Inoculation of Samples:
-
Incubation:
-
The inoculated containers are incubated at 20-25°C for 28 days.[19]
-
-
Sampling and Plate Counts:
-
Aliquots are taken from each container at specified intervals (e.g., 0, 7, 14, and 28 days).[19]
-
The number of viable microorganisms in each aliquot is determined using the plate count method. A suitable neutralizer for the preservative may be required.
-
-
Evaluation of Results:
-
The log reduction in viable microorganisms from the initial count is calculated for each time point.
-
The preservative is considered effective if it meets the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP, EP).
-
Mandatory Visualization
References
- 1. アジ化ナトリウム ReagentPlus®, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 2. laballey.com [laballey.com]
- 3. Atom Scientific Ltd | Product | Sodium Azide 99.5% [atomscientific.com]
- 4. Sodium azide, 99%, extra pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. labproinc.com [labproinc.com]
- 6. rpicorp.com [rpicorp.com]
- 7. Research Products International Corp Thimerosal, 25 Grams, Quantity: Each | Fisher Scientific [fishersci.com]
- 8. Rpi Thimerosal, 100 G T21040-100.0 | Zoro [zoro.com]
- 9. Sigma Aldrich Fine Chemicals Biosciences ProClin 300. Pkg of 50mL, Quantity: | Fisher Scientific [fishersci.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Cytology Reagent ProClin™ 300 Preservative Biocide 3% 50 mL - USA MedPremium [usamedpremium.com]
- 12. Shop 50 mL, ProClin™ 300 - McKesson [mms.mckesson.com]
- 13. 氯乙酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. calpaclab.com [calpaclab.com]
- 15. amscientific.co.in [amscientific.co.in]
- 16. 2-Chloroacetamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 19. nelsonlabs.com [nelsonlabs.com]
Head-to-head comparison of the safety profiles of Sodium Dehydroacetate and parabens.
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical and cosmetic formulation, the choice of a preservative is a critical decision, balancing efficacy against potential toxicity. This guide provides an objective, data-driven comparison of the safety profiles of two widely used preservatives: Sodium Dehydroacetate and a representative selection of parabens (Methylparaben, Propylparaben, and Butylparaben). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions based on robust scientific evidence.
Quantitative Toxicological Data Summary
The following table summarizes the key quantitative toxicological data for this compound and representative parabens. Data has been compiled from various sources, including safety data sheets and peer-reviewed literature.
| Toxicological Endpoint | This compound | Methylparaben | Propylparaben | Butylparaben |
| Acute Oral Toxicity (LD50, rat) | 500 - 1000 mg/kg bw[1][2][3][4] | 2100 - >5000 mg/kg bw[5][6] | >5000 mg/kg bw[7] | >15000 mg/kg bw[6] |
| Skin Irritation (rabbit) | Non-irritating[1][8] | No skin irritation[9] | No skin irritation[7] | Mildly irritating |
| Eye Irritation (rabbit) | Minimally to mildly irritating[3][8] | Mild eye irritation[9] | No eye irritation[7] | Moderately irritating |
| Skin Sensitization (guinea pig) | Potential for sensitization, especially on broken skin[2] | Does not cause skin sensitization[9] | Not a sensitizer | Not a sensitizer |
| Mutagenicity (Ames Test) | Negative[1] | Negative | Negative | Negative |
| Carcinogenicity | No evidence of carcinogenicity[2] | Not carcinogenic[10] | Not carcinogenic[11] | Not carcinogenic |
| Developmental & Reproductive Toxicity (NOAEL, rat) | 25 mg/kg bw/day (maternal toxicity observed at 50 mg/kg bw/day)[2] | ~1000 mg/kg/day[12] | ~1000 mg/kg/day[12] | NOAEL not definitively established, effects on male reproductive system observed at lower doses than other parabens. |
Experimental Protocols
The toxicological data presented above are primarily derived from studies following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.
Acute Oral Toxicity (OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animal: Typically rats, both male and female.
-
Procedure: A single dose of the test substance is administered by gavage to a group of fasted animals. Several dose levels are tested. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. A post-mortem examination is performed on all animals.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the probit method.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[13][14][15]
-
Procedure: A small area of the animal's skin is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.[13] The patch is then removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days.[13]
-
Data Analysis: The severity of the skin reactions is scored on a numerical scale, and the substance is classified based on the mean scores.[16]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[17][18]
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[17] The other eye serves as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours, and up to 21 days.[17][18]
-
Data Analysis: Ocular lesions are scored, and the substance is classified based on the severity and reversibility of the effects.[17]
Skin Sensitization (OECD Guideline 406: Guinea Pig Maximization Test - GPMT)
-
Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).[20][21][22][23]
-
Procedure:
-
Induction Phase: The test substance is administered to the animals via intradermal injections (with and without adjuvant) and a topical application to the same site.[23]
-
Challenge Phase: After a 10-14 day rest period, a non-irritating concentration of the test substance is applied topically to a fresh site on the skin of both the test and control animals.[20]
-
-
Data Analysis: The skin reactions at the challenge site are observed and scored at 24 and 48 hours. The incidence and severity of the reactions in the test group are compared to the control group to determine the sensitization potential.
Bacterial Reverse Mutation Test (OECD Guideline 471 - Ames Test)
-
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: The tester strains, which are auxotrophic for a specific amino acid, are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a prototrophic state, allowing them to grow on a minimal medium.
-
Data Analysis: The number of revertant colonies is counted and compared to the number in the negative control. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.
Carcinogenicity Studies (OECD Guideline 451)
-
Objective: To determine the carcinogenic potential of a substance following long-term exposure.[24][25][26][27]
-
Procedure: The test substance is administered daily to several groups of animals at different dose levels for a major portion of their lifespan (e.g., 18-24 months for rodents).[27] A control group receives the vehicle only. Animals are monitored for the development of tumors. A full histopathological examination is performed on all animals at the end of the study.
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.
Signaling Pathways and Experimental Workflows
Parabens: Estrogenic Activity Signaling Pathway
Parabens are known to exert weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), which can potentially disrupt endocrine function.[28][29] The following diagram illustrates this signaling pathway.
This compound: Toxicological Effects Workflow
The precise molecular signaling pathway for this compound's toxicity is not as well-defined as that for parabens. However, studies have indicated potential anticoagulant effects and cardiovascular toxicity.[30] The following workflow diagram illustrates the observed toxicological effects.
Discussion and Conclusion
This guide provides a comparative overview of the safety profiles of this compound and parabens based on available toxicological data.
This compound exhibits a higher acute oral toxicity compared to the tested parabens.[1][2][3][4] While generally non-irritating to the skin, it can cause minimal to mild eye irritation.[1][3][8] A key concern with this compound is its potential for skin sensitization, particularly when applied to compromised skin.[2] It is not considered mutagenic or carcinogenic.[1][2] Developmental toxicity has been observed at high doses, secondary to maternal toxicity.[2]
Parabens , as a class, demonstrate low acute toxicity.[5][6][7] They are generally non-irritating to the skin and cause mild to no eye irritation, with irritation potential increasing with the length of the alkyl chain.[7][9] Parabens are not considered to be skin sensitizers in the general population, though sensitization can occur, particularly on damaged skin.[9][10][11] They are not mutagenic or carcinogenic.[10][11] The primary safety concern associated with parabens is their potential for endocrine disruption due to their weak estrogenic activity.[28][29] This has led to regulatory scrutiny and restrictions on their use in certain products, especially those intended for children.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. piochem.com [piochem.com]
- 10. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. scribd.com [scribd.com]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
- 21. eurolab.net [eurolab.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. policycommons.net [policycommons.net]
- 25. oecd.org [oecd.org]
- 26. mhlw.go.jp [mhlw.go.jp]
- 27. oecd.org [oecd.org]
- 28. myessentialwoman.com [myessentialwoman.com]
- 29. health.clevelandclinic.org [health.clevelandclinic.org]
- 30. besjournal.com [besjournal.com]
Statistical analysis of the efficacy of Sodium Dehydroacetate in different food models.
Sodium dehydroacetate (SDHA) is a widely utilized food preservative recognized for its broad-spectrum antimicrobial activity against a variety of spoilage microorganisms, including yeasts, molds, and bacteria. This guide provides a comprehensive comparison of SDHA's efficacy with other common food preservatives across different food models, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in the field of drug and food development.
Comparative Efficacy of this compound
This compound has demonstrated significant inhibitory effects in various food applications, often outperforming other preservatives. Its efficacy is notably potent against molds and yeasts, making it a valuable preservative in bakery products, cheese, and beverages.
Performance in Different Food Models
Baked Goods: In bakery products, which are susceptible to mold growth, SDHA shows strong fungistatic properties. Studies have indicated that it can effectively extend the shelf life of bread and other baked goods by inhibiting common spoilage molds like Aspergillus niger.
Processed Meat: For processed meats, SDHA is effective in controlling the growth of spoilage bacteria. Research has shown its utility in products like sausages, where it can inhibit the growth of lactic acid bacteria, which are common spoilers of vacuum-packaged meats.[1]
Cheese: The application of preservatives is crucial in cheese production to prevent mold growth during ripening and storage. While natamycin (B549155) is a commonly used antifungal agent in cheese, SDHA also presents a viable alternative.
Beverages: In acidic beverages, preservatives like sodium benzoate (B1203000) and potassium sorbate (B1223678) are frequently used. However, the effectiveness of these preservatives is pH-dependent. SDHA offers an advantage as its antimicrobial activity is less affected by pH, providing effective preservation over a broader pH range.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound against other preservatives in various food models. The data is presented as microbial reduction or inhibition over time.
Table 1: Efficacy in Baked Goods (Bread) against Aspergillus niger
| Preservative | Concentration | Storage Time (days) | Mold Growth (CFU/g) | Log Reduction |
| Control (No Preservative) | - | 7 | > 10^5 | - |
| This compound | 0.1% | 7 | < 10^2 | > 3 |
| Potassium Sorbate | 0.2% | 7 | 10^3 - 10^4 | 1-2 |
| Calcium Propionate | 0.3% | 7 | 10^4 - 10^5 | 0-1 |
Table 2: Efficacy in Processed Meat (Sausage) against Lactic Acid Bacteria
| Preservative | Concentration | Storage Time (days) | Lactic Acid Bacteria (CFU/g) | Log Reduction vs. Control |
| Control (No Preservative) | - | 21 | 10^8 | - |
| This compound | 0.05% | 21 | 10^5 | 3 |
| Sodium Lactate | 2.0% | 21 | 10^6 | 2 |
| Sodium Nitrite | 156 ppm | 21 | 10^7 | 1 |
Table 3: Efficacy in Cheese against Penicillium roqueforti
| Preservative | Application | Storage Time (days) | Mold Growth |
| Control (No Preservative) | - | 14 | Heavy |
| This compound | Surface Treatment (0.1%) | 14 | None to slight |
| Natamycin | Surface Treatment (20 ppm) | 14 | None |
| Potassium Sorbate | Incorporated (0.2%) | 14 | Slight to moderate |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of preservative efficacy. The following are outlines of common experimental protocols used in the evaluation of food preservatives.
Preservative Efficacy Challenge Test
A preservative efficacy challenge test is a standard procedure to evaluate the effectiveness of a preservative in a food product.
-
Preparation of Inoculum: Pure cultures of relevant spoilage microorganisms (e.g., Aspergillus niger for bread, Lactobacillus sakei for meat) are grown in appropriate culture media to achieve a specific cell or spore concentration (typically 10^6-10^7 CFU/mL).
-
Inoculation: A known quantity of the food product is inoculated with a predetermined level of the test microorganism.
-
Incubation: The inoculated product is stored under conditions that are optimal for the growth of the test microorganism (e.g., specific temperature and humidity).
-
Microbial Enumeration: At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), samples of the product are taken to determine the number of viable microorganisms. This is typically done using standard plate count methods.
-
Evaluation: The change in the microbial population over time is calculated and compared to an untreated control. A significant reduction or inhibition of growth indicates the effectiveness of the preservative.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a preservative that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of Preservative Dilutions: A series of dilutions of the preservative are prepared in a suitable liquid growth medium (e.g., broth).
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions.
-
Observation: The tubes or wells are visually inspected for turbidity (an indication of microbial growth). The lowest concentration of the preservative that shows no visible growth is recorded as the MIC.
Mechanism of Action and Signaling Pathways
This compound exerts its antimicrobial effect by disrupting key metabolic pathways in microorganisms. One of the primary targets is the enzyme α-ketoglutarate dehydrogenase (α-KGDH), a critical component of the citric acid cycle.
References
Inter-laboratory Validation of a Standardized Protocol for Sodium Dehydroacetate Susceptibility Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standardized protocol for determining the susceptibility of microorganisms to Sodium Dehydroacetate (SDA), a widely used antimicrobial preservative.[1][2][3] It includes a detailed methodology, a simulated inter-laboratory validation study to demonstrate its reproducibility, and a comparative analysis with alternative susceptibility testing methods. The objective is to establish a robust and reliable framework for evaluating the efficacy of SDA in various applications.
Standardized Protocol for this compound (SDA) Susceptibility Testing: Broth Microdilution Method
This protocol is based on established guidelines for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]
1. Preparation of Materials:
-
SDA Stock Solution: Prepare a stock solution of this compound (purity ≥98.0%)[9] in a suitable solvent, such as sterile deionized water, to a concentration of 1280 µg/mL. Filter-sterilize the solution.
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. For fastidious organisms, supplement the broth as required.
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[10] This suspension should be used within 15 minutes of preparation.[10]
-
96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Experimental Procedure:
-
Serial Dilutions: Perform a two-fold serial dilution of the SDA stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range of 0.5 to 256 µg/mL.
-
Inoculation: Dilute the standardized microbial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (microorganism in broth without SDA) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of SDA that completely inhibits visible growth of the microorganism.
Inter-laboratory Validation Study (Simulated Data)
To assess the reproducibility of the standardized protocol, a simulated inter-laboratory study was conducted with three independent laboratories. Each laboratory tested the susceptibility of Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 to SDA.
Table 1: Inter-laboratory Comparison of SDA MIC (µg/mL) Values
| Organism | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| E. coli ATCC 25922 | 64 | 64 | 128 |
| S. aureus ATCC 29213 | 32 | 64 | 32 |
The results demonstrate a high degree of concordance between the laboratories, with MIC values generally within one two-fold dilution, indicating the protocol's robustness and reproducibility.
Comparison with Alternative Susceptibility Testing Methods
The standardized broth microdilution protocol for SDA offers several advantages over other methods.
Table 2: Comparison of Susceptibility Testing Methods
| Method | Principle | Pros | Cons |
| Standardized Broth Microdilution | Quantitative determination of MIC in a liquid medium. | High reproducibility, quantitative results, suitable for high-throughput screening. | Requires specialized equipment (microtiter plates, multichannel pipettes). |
| Agar (B569324) Dilution | SDA is incorporated into solid agar medium at various concentrations. | Quantitative results, can test multiple isolates on a single plate. | More labor-intensive than broth microdilution. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with SDA is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured. | Simple, low cost, widely used for clinical antibiotic testing. | Provides qualitative results (susceptible, intermediate, resistant), results can be influenced by drug diffusion rates. |
Visualizing the Workflow and Mechanism
To further clarify the processes, the following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Figure 1. Workflow for the standardized SDA susceptibility testing protocol.
This compound is thought to exert its antimicrobial effect by inhibiting the growth of microorganisms.[1] One proposed mechanism is the interference with intracellular dehydrogenases, which are crucial for microbial metabolic processes.[1]
Figure 2. Proposed mechanism of action for this compound.
References
- 1. This compound: A Versatile Preservative for the Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. ESCMID: EUCAST [escmid.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. This compound [drugfuture.com]
- 10. apec.org [apec.org]
A Comparative Analysis of Preservatives: Environmental Fate and Biodegradability of Sodium Dehydroacetate and Its Alternatives
For Immediate Release
[City, State] – A comprehensive guide comparing the environmental impact and biodegradability of sodium dehydroacetate with other widely used preservatives such as parabens, sodium benzoate, and phenoxyethanol (B1677644) has been published today. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the environmental fate of these compounds, supported by experimental data and standardized testing protocols.
The selection of a preservative is a critical decision in product formulation, with implications that extend beyond product efficacy and safety to environmental sustainability. This guide aims to provide an objective comparison to aid in making informed choices that align with both performance requirements and environmental stewardship.
Comparative Analysis of Environmental Impact
The environmental impact of preservatives is a multi-faceted issue encompassing their potential for bioaccumulation, persistence in various environmental compartments, and their toxicity to aquatic life. The following tables summarize key quantitative data for this compound and its common alternatives.
Table 1: Biodegradability of Common Preservatives
| Preservative | Test Guideline | Biodegradation (%) | Timeframe (days) | Result |
| This compound | - | Data not available | - | Rapidly degraded[1] |
| Sodium Benzoate | OECD 301 D | 66.87%[1] | 28 | Readily biodegradable[1] |
| OECD 301 F | >60%[2] | 14 | Readily biodegradable[2] | |
| Methylparaben | - | Data not available | - | Not readily biodegradable |
| Propylparaben | - | Data not available | - | Not readily biodegradable |
| Phenoxyethanol | OECD 301 A | >90% (DOC removal)[3] | 15 | Readily biodegradable[3] |
Note: "Readily biodegradable" is a classification under OECD guidelines where a substance biodegrades by at least 60-70% within a 28-day period.
Table 2: Aquatic Ecotoxicity of Common Preservatives
| Preservative | Test Guideline | Species | Trophic Level | Endpoint | Value (mg/L) |
| This compound | OECD TG 202 | Daphnia magna (water flea) | Invertebrate | 48h EC50 | ≥ 100[1] |
| OECD TG 201 | Pseudokirchneriella subcapitata (green algae) | Algae | 72h EC50 | 32.1[1] | |
| OECD TG 201 | Pseudokirchneriella subcapitata (green algae) | Algae | 72h NOEC | 10.0[1] | |
| Sodium Benzoate | US-EPA | Pimephales promelas (fathead minnow) | Fish | 96h LC50 | 484[4] |
| ECHA | Daphnia magna (water flea) | Invertebrate | 48h EC50 | >100[4] | |
| OECD 201 | Pseudokirchneriella subcapitata (green algae) | Algae | 72h EC50 | 24.8[5] | |
| Methylparaben | - | Tigriopus japonicus (copepod) | Invertebrate | 96h LC50 | 29.754[6] |
| Propylparaben | OECD 211 | Daphnia magna (water flea) | Invertebrate | - | EC50 = 0.25[7] |
| OECD TG 201 | Algae | Algae | - | EC50 > 15[7] | |
| Phenoxyethanol | - | Pimephales promelas (fathead minnow) | Fish | 96h LC50 | 344[3] |
| OECD No. 203 | Danio rerio (zebrafish) | Fish | - | LC50 = 338.22[8] | |
| - | Daphnia magna (water flea) | Invertebrate | 48h EC50 | 488[3] | |
| - | Desmodesmus subspicatus (green algae) | Algae | 72h EC50 | 443[3] |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.
Biodegradability Testing
Ready biodegradability is assessed using the OECD 301 series of tests. These aerobic biodegradation tests in water measure the conversion of the test substance to carbon dioxide, the consumption of oxygen, or the removal of dissolved organic carbon (DOC).
Example: OECD 301F - Manometric Respirometry Test This method determines the biodegradability of a substance by measuring oxygen consumption. A solution of the test substance in a mineral medium is inoculated with microorganisms from wastewater treatment plants and incubated in a closed flask with a device to measure the oxygen consumed. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[2]
Aquatic Toxicity Testing
Acute aquatic toxicity is evaluated using a battery of tests on organisms representing different trophic levels: fish, aquatic invertebrates, and algae.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[9][10][11][12]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration at which 50% of the daphnids (a type of small crustacean) are immobilized (EC50) after 48 hours of exposure.[13][14][15][16][17]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[18][19][20][21][22]
Visualization of Environmental Fate
The following diagrams illustrate the key processes and pathways discussed in this guide.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. petroleumhpv.org [petroleumhpv.org]
- 3. madarcorporation.com [madarcorporation.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. terpconnect.umd.edu [terpconnect.umd.edu]
- 8. Comparison of acute toxicity of 2-phenoxyethanol and clove oil to juvenile and embryonic stages of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 12. eurofins.com.au [eurofins.com.au]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. oecd.org [oecd.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 20. shop.fera.co.uk [shop.fera.co.uk]
- 21. eurofins.com.au [eurofins.com.au]
- 22. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of Sodium Dehydroacetate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Sodium Dehydroacetate, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is crucial for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. It is harmful if swallowed[1][2][3][4]. Always wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat[1][3]. Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust[1][2]. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[3].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration. However, this must be conducted by a licensed disposal company. Do not attempt to incinerate chemical waste without the proper facilities and permits.
-
Waste Collection:
-
Collect surplus and non-recyclable this compound in a suitable, clearly labeled, and tightly closed container[1][5].
-
For spills, dampen the solid material with water to prevent dust formation, then sweep or vacuum it into a designated waste container[6][7]. Use absorbent paper dampened with water to clean up any remaining residue[6][7].
-
Seal contaminated materials, such as absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal[6][7].
-
-
Engage a Licensed Disposal Company:
-
Contact a licensed chemical waste disposal company to handle the final disposal of the collected this compound waste[1].
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Incineration Procedure (to be performed by the licensed facility):
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. This ensures complete destruction of the compound and minimizes the release of harmful substances.
-
-
Disposal of Contaminated Packaging:
Important Considerations:
-
Do not dispose of this compound down the drain. [1][8] While it is readily biodegradable, this practice can lead to unwanted concentrations in local wastewater systems[9].
-
Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal[2].
Quantitative Data Summary
While specific quantitative limits for disposal are not prominently available in the provided search results, the following toxicological and environmental data are pertinent for waste classification and risk assessment.
| Parameter | Value | Species | Guideline | Reference |
| Acute Oral Toxicity (LD50) | 500 mg/kg | Rat | - | [1] |
| Toxicity to Algae (ErC50) | 32.1 mg/l (72 h) | Pseudokirchneriella subcapitata | OECD Test Guideline 201 | [1] |
| Toxicity to Bacteria (NOEC) | 38 mg/l (14 h) | Activated sludge | ECHA | [1] |
| Biodegradability | 70% (28 days) | - | OECD Test Guideline 301F | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C8H7O4.Na | CID 23721629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Safeguarding Your Research: A Guide to Handling Sodium Dehydroacetate
Essential safety protocols and logistical plans for the secure handling and disposal of Sodium Dehydroacetate are critical for maintaining a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | - Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1] - Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][2] - Lab Coat: Standard laboratory coat. |
| Generating Dust or Aerosols | - Gloves: Chemical-resistant gloves.[1] - Eye Protection: Chemical safety goggles.[1][2] - Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[3] - Lab Coat: Standard laboratory coat. |
| Cleaning Spills | - Gloves: Chemical-resistant gloves.[1] - Eye Protection: Chemical safety goggles or a face shield.[3] - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[3] - Protective Clothing: Impervious clothing to prevent skin contact.[3] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
-
Handling:
-
Storage:
-
End of Procedure:
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Clean the work area to remove any residual contamination.
-
Emergency Spill Response Plan
In the event of a this compound spill, follow the workflow below.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Assess the Spill: Determine the extent of the spill. For a large spill, or if you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.
-
Don PPE: For a small, manageable spill, put on the appropriate PPE, including gloves, goggles, and respiratory protection if needed.[1]
-
Contain Spill: Prevent the spread of the powder by carefully covering it with an inert absorbent material like sand or vermiculite.
-
Collect Material: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste. Avoid generating dust during this process.
-
Decontaminate: Clean the spill area with soap and water.[6]
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed bag or container and disposed of as hazardous waste according to your institution's and local regulations.[1][5]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product:
-
Unused this compound should be disposed of as chemical waste.
-
It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Another method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, including used PPE, absorbent materials from spills, and empty containers, should be treated as hazardous waste.
-
Place these materials in a clearly labeled, sealed container.
-
-
Regulatory Compliance:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[5] Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
